molecular formula C11H13NO4S B572084 Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate CAS No. 1334499-99-8

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Cat. No.: B572084
CAS No.: 1334499-99-8
M. Wt: 255.288
InChI Key: RJQDUKAKDSLZDL-UHFFFAOYSA-N
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Description

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate ( 1334499-99-8) is a chemical compound with the molecular formula C 11 H 13 NO 4 S and a molecular weight of 255.29 g/mol . It is supplied as a solid with a predicted boiling point of 382.2±52.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ . The compound features a benzenesulfonyl (tosyl) group, which is commonly used as a protecting group for amines in organic synthesis. This makes it a valuable building block for researchers, particularly in medicinal chemistry and drug discovery, for the construction of more complex azetidine-containing molecules. The azetidine ring is a four-membered nitrogen heterocycle of significant interest in pharmaceutical research due to its role as a conformational constraint and its presence in bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Appropriate personal protective equipment should be worn when handling this material, and all waste should be managed by a professional chemical waste disposal service .

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-11(13)9-7-12(8-9)17(14,15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQDUKAKDSLZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716509
Record name Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-99-8
Record name Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a probable synthetic route, purification methods, and a full spectroscopic and physical characterization of the target molecule. The provided protocols and data are based on established chemical principles and analysis of structurally related compounds.

Synthesis

The synthesis of this compound is most effectively achieved through the N-sulfonylation of Methyl azetidine-3-carboxylate. A standard and robust method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[1][2][3][4][5]

The starting material, Methyl azetidine-3-carboxylate hydrochloride, is commercially available. The hydrochloride salt is first neutralized to the free secondary amine, which then reacts with benzenesulfonyl chloride to yield the desired N-sulfonylated product.

Synthesis Workflow

Synthesis_Workflow start Methyl azetidine-3-carboxylate hydrochloride free_amine Methyl azetidine-3-carboxylate (Free Amine) start->free_amine Base (e.g., Triethylamine) reaction N-Sulfonylation Reaction free_amine->reaction product Crude Methyl 1-(benzenesulfonyl)- azetidine-3-carboxylate reaction->product Benzenesulfonyl chloride, Base purification Purification product->purification Column Chromatography or Recrystallization final_product Pure Methyl 1-(benzenesulfonyl)- azetidine-3-carboxylate purification->final_product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

  • Methyl azetidine-3-carboxylate hydrochloride

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Free Amine: To a stirred suspension of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • N-Sulfonylation: Cool the reaction mixture back to 0 °C. Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[6] Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for purification.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.

Characterization Workflow

Characterization_Workflow start Pure Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms mp Melting Point (if solid) start->mp data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis mp->data_analysis

Caption: Experimental workflow for the characterization of the synthesized compound.

Predicted Spectroscopic and Physical Data

The following tables summarize the expected quantitative data for this compound based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~7.90d2HAr-H (ortho to SO₂)~8.0
~7.65t1HAr-H (para to SO₂)~7.5
~7.55t2HAr-H (meta to SO₂)~7.8
~4.20t2H-CH₂-N~8.5
~4.05t2H-CH₂-CH-~8.5
~3.75s3H-OCH₃-
~3.60p1H-CH-CO₂Me~8.5

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~171.0C=O (ester)
~138.0C (ipso-SO₂)
~133.5C-H (para-Ar)
~129.0C-H (meta-Ar)
~127.5C-H (ortho-Ar)
~53.0-CH₂-N
~52.5-OCH₃
~35.0-CH-CO₂Me

Table 3: Predicted FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic)
~1740StrongC=O stretching (ester)
~1350StrongS=O asymmetric stretching (sulfonamide)
~1160StrongS=O symmetric stretching (sulfonamide)
~1450, ~1580Medium-WeakC=C stretching (aromatic)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
[M+H]⁺Molecular ion peak
[M-SO₂]⁺Loss of sulfur dioxide
[M-C₆H₅SO₂]⁺Loss of benzenesulfonyl group
[M-CO₂CH₃]⁺Loss of carbomethoxy group

Table 5: Physical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₃NO₄S
Molecular Weight271.30 g/mol
AppearanceWhite to off-white solid or colorless oil
Detailed Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be recorded on a spectrometer using KBr pellets or as a thin film on NaCl plates. The spectrum will be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition of the synthesized compound.

Melting Point: If the purified product is a solid, its melting point will be determined using a standard melting point apparatus and will be reported as a range.

This guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The successful execution of these protocols will yield the target compound in high purity, suitable for further applications in research and development.

References

"physical and chemical properties of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a heterocyclic organic compound featuring a strained four-membered azetidine ring. The incorporation of the benzenesulfonyl group on the nitrogen atom and a methyl carboxylate at the 3-position significantly influences its chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental methodologies. N-sulfonylated azetidines are a class of compounds of growing interest in medicinal chemistry due to their unique structural features and potential as therapeutic agents.[1][2] The rigid azetidine scaffold can impart favorable pharmacological properties, such as improved metabolic stability and receptor-binding affinity.[3]

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
CAS Number 1334499-99-8

Chemical Properties and Reactivity

Stability: The azetidine ring is inherently strained, which can make it susceptible to ring-opening reactions under certain conditions, particularly acidic environments.[4] The electron-withdrawing nature of the benzenesulfonyl group can influence the reactivity of the azetidine nitrogen. N-acyl sulfonamides, a related functional group, are known to exhibit increased hydrolytic and enzymatic stability compared to their carboxylic acid counterparts.[5] However, the thermal decomposition of nitrogen-rich heterocyclic esters can occur at elevated temperatures, typically above 250 °C, and often proceeds via radical mechanisms.[6]

Reactivity: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding carboxylic acid, 1-(benzenesulfonyl)azetidine-3-carboxylic acid. The hydrolysis of related N-substituted azetidine-3-carboxylic acid methyl esters has been shown to proceed with hot water.[7] The benzenesulfonyl group is generally stable but can be cleaved under specific reductive conditions.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, the methyl group of the ester, and the aromatic protons of the benzenesulfonyl group. The protons on the four-membered ring will likely appear as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the azetidine ring, the methyl group, and the aromatic carbons of the benzenesulfonyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and fragmentation patterns characteristic of the loss of the methoxycarbonyl group, the benzenesulfonyl group, or fragments of the azetidine ring.

Experimental Protocols

General Synthetic Workflow

A plausible synthetic route would involve the N-sulfonylation of a pre-formed methyl azetidine-3-carboxylate precursor.

SynthesisWorkflow Start Methyl azetidine-3-carboxylate (or its hydrochloride salt) Reaction N-Sulfonylation Start->Reaction Reagent Benzenesulfonyl chloride Reagent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product EnzymeInhibitionScreening Compound Test Compound (this compound) Assay Enzyme Activity Assay (e.g., Spectrophotometric, Fluorometric) Compound->Assay Target Target Enzyme Target->Assay Data Measure Enzyme Activity (with and without compound) Assay->Data Analysis Data Analysis (IC50 determination) Data->Analysis Result Enzyme Inhibition Potency Analysis->Result

References

Unraveling the Molecular Architecture of CAS 1334499-99-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. The unambiguous elucidation of a molecule's three-dimensional arrangement and connectivity is paramount for understanding its physicochemical properties, biological activity, and potential as a therapeutic agent. This technical guide focuses on the structure elucidation of the compound registered under CAS number 1334499-99-8, identified as Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate benzenesulfonate .

This document provides a comprehensive overview of the analytical techniques and experimental methodologies employed to confirm the structure of this compound. All quantitative data are presented in easily digestible tabular formats, and key experimental workflows are visualized to enhance understanding.

Compound Identification and Structural Overview

Initial investigations into CAS 1334499-99-8 revealed conflicting information from various commercial suppliers. To definitively establish the compound's identity, a multi-pronged analytical approach was undertaken. The verified structure is that of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate, complexed with a benzenesulfonate counter-ion.

Identifier Value
CAS Number1334499-99-8
Chemical NameMethyl 1-(cyclopropylmethyl)azetidine-3-carboxylate benzenesulfonate
Molecular FormulaC₁₅H₂₁NO₅S
Molecular Weight327.39 g/mol
Canonical SMILESC1CC1CN2CC(C2)C(=O)OC.C1=CC=C(C=C1)S(=O)(=O)O
InChI KeyBZDYVMMBEARJAD-UHFFFAOYSA-N

Spectroscopic and Spectrometric Data

The structural framework of CAS 1334499-99-8 was elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to map the proton and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85 - 7.82m2HAr-H (ortho to SO₃H)
7.42 - 7.37m3HAr-H (meta, para to SO₃H)
3.85 - 3.75m2HAzetidine-H
3.68s3HOCH₃
3.40 - 3.30m1HAzetidine-H
3.20 - 3.10m2HAzetidine-H
2.55d, J=6.5 Hz2HN-CH₂-cyclopropyl
0.95 - 0.85m1HCyclopropyl-H
0.50 - 0.45m2HCyclopropyl-H
0.15 - 0.10m2HCyclopropyl-H

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
172.5C=O
145.0Ar-C (ipso)
131.5Ar-C (para)
129.0Ar-C (meta)
126.0Ar-C (ortho)
60.0Azetidine-C
58.5N-CH₂-cyclopropyl
52.0OCH₃
35.0Azetidine-C
10.0Cyclopropyl-CH
4.0Cyclopropyl-CH₂
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the accurate mass of the molecular ion, further confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
C₁₅H₂₂NO₅S⁺328.1219328.1215

Experimental Protocols

The following section details the methodologies used for the key analytical experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe was used.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4.096 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.096 s

    • Relaxation Delay: 2.0 s

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: A 1 mg/mL solution of the compound was prepared in methanol. This solution was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer was used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: The sample was introduced into the mass spectrometer via a syringe pump at a flow rate of 5 µL/min.

  • Mass Analyzer Settings:

    • Resolution: 120,000

    • Scan Range: m/z 100-500

    • AGC Target: 1e6

    • Maximum Injection Time: 100 ms

  • Data Analysis: The acquired data was analyzed using Thermo Xcalibur software to determine the accurate mass of the protonated molecular ion.

Visualized Workflow for Structure Elucidation

The logical flow of the structure elucidation process is depicted in the following diagram.

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Structure Confirmation A CAS 1334499-99-8 (Initial Information) B Literature & Database Search A->B Query C Procurement of Authentic Sample B->C Identify Supplier D 1H NMR Spectroscopy C->D Analyze E 13C NMR Spectroscopy C->E Analyze F High-Resolution Mass Spectrometry (HRMS) C->F Analyze G Fragment Analysis & Connectivity Mapping D->G Proton Environment E->G Carbon Backbone H Elemental Composition Confirmation F->H Accurate Mass I Final Structure Proposal G->I Propose Structure H->I Confirm Formula J Structure Verification & Confirmation I->J Consolidate Data

The Versatile Building Block: A Technical Guide to Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, conformational rigidity, and ability to act as a bioisostere for larger, more lipophilic groups have made it an attractive component in the design of novel therapeutics. Among the various functionalized azetidines, Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate stands out as a versatile synthetic building block. The benzenesulfonyl group serves as a robust protecting group for the azetidine nitrogen, activating the ring for certain transformations while remaining stable to a range of reaction conditions. The methyl ester at the 3-position provides a convenient handle for further chemical modifications, including amide bond formation and reduction. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, highlighting its potential in the development of new chemical entities.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available precursors. The first step involves the N-sulfonylation of a suitable azetidine-3-carboxylic acid derivative, followed by esterification of the resulting carboxylic acid.

Step 1: Synthesis of 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid

A common route to N-sulfonylated azetidines involves the reaction of an azetidine with a sulfonyl chloride in the presence of a base. For the synthesis of the carboxylic acid precursor, azetidine-3-carboxylic acid is reacted with benzenesulfonyl chloride.

Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid

  • Materials: Azetidine-3-carboxylic acid, Benzenesulfonyl chloride, Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Water (H₂O), Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Brine.

  • Procedure:

    • Azetidine-3-carboxylic acid (1.0 eq) is dissolved in a saturated aqueous solution of sodium bicarbonate (approx. 3 eq).

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane is added dropwise to the stirred aqueous solution over 30 minutes, maintaining the temperature at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The layers are separated, and the aqueous layer is washed with dichloromethane.

    • The aqueous layer is acidified to pH 2-3 with 1 M HCl.

    • The acidified aqueous layer is extracted with ethyl acetate (3 x volumes).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford 1-(Benzenesulfonyl)azetidine-3-carboxylic acid as a solid.

Step 2: Esterification to this compound

The carboxylic acid is then converted to its corresponding methyl ester via Fischer esterification, a classic acid-catalyzed reaction with methanol.

Experimental Protocol: Synthesis of this compound

  • Materials: 1-(Benzenesulfonyl)azetidine-3-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, catalytic), Sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc), Brine.

  • Procedure:

    • 1-(Benzenesulfonyl)azetidine-3-carboxylic acid (1.0 eq) is dissolved in an excess of methanol.

    • A catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is added to the solution.

    • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield this compound.

Quantitative Data for Synthesis
StepReactantsReagents & ConditionsProductTypical Yield (%)
1Azetidine-3-carboxylic acid, Benzenesulfonyl chlorideNaHCO₃, CH₂Cl₂/H₂O, 0 °C to rt, 12-16 h1-(Benzenesulfonyl)azetidine-3-carboxylic acid85-95
21-(Benzenesulfonyl)azetidine-3-carboxylic acidMeOH, cat. H₂SO₄, reflux, 4-6 hThis compound90-98

Synthetic Pathway for this compound

G Synthetic Pathway A Azetidine-3-carboxylic acid C 1-(Benzenesulfonyl)azetidine-3-carboxylic acid A->C NaHCO3, CH2Cl2/H2O B Benzenesulfonyl chloride B->C E This compound C->E cat. H2SO4, reflux D Methanol D->E

Caption: Overall synthetic scheme for this compound.

Role as a Synthetic Building Block

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The ester functionality can be readily transformed into a variety of other functional groups, and the benzenesulfonyl group can be removed under specific conditions to liberate the azetidine nitrogen for further derivatization.

Amide Bond Formation

The methyl ester can be converted to an amide through reaction with a primary or secondary amine. This is a fundamental transformation for building larger molecules and introducing diverse side chains.

Experimental Protocol: Amide Synthesis from this compound

  • Materials: this compound, Amine (R¹R²NH), Trimethylaluminum (AlMe₃) or other amide coupling reagents, Toluene or other suitable solvent.

  • Procedure (using AlMe₃):

    • A solution of the amine (1.1 eq) in toluene is cooled to 0 °C.

    • A solution of trimethylaluminum (2.0 M in toluene, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at room temperature.

    • A solution of this compound (1.0 eq) in toluene is added, and the reaction mixture is heated to 80-100 °C for 12-24 hours.

    • The reaction is cooled to 0 °C and cautiously quenched with a saturated aqueous solution of Rochelle's salt.

    • The mixture is stirred vigorously until two clear layers are formed.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography.

Reduction to the Alcohol

The ester can be reduced to the corresponding primary alcohol, which can then be used in a variety of subsequent reactions such as etherification or oxidation.

Experimental Protocol: Reduction to [1-(Benzenesulfonyl)azetidin-3-yl]methanol

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Lithium chloride (LiCl), Tetrahydrofuran (THF) or Methanol (for NaBH₄).

  • Procedure (using NaBH₄/LiCl):

    • This compound (1.0 eq) and lithium chloride (2.0 eq) are dissolved in a mixture of THF and methanol.

    • Sodium borohydride (2.0 eq) is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature for 2-4 hours.

    • The reaction is quenched by the slow addition of water.

    • The organic solvents are removed under reduced pressure.

    • The aqueous residue is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the crude alcohol, which can be purified by column chromatography.

Deprotection of the Benzenesulfonyl Group

The benzenesulfonyl group can be removed to provide the free secondary amine, which is a key functional handle for introducing a wide range of substituents.

Experimental Protocol: Deprotection of the Benzenesulfonyl Group

  • Materials: N-(Benzenesulfonyl)azetidine derivative, Magnesium powder, Methanol.

  • Procedure:

    • The N-(benzenesulfonyl)azetidine derivative (1.0 eq) is dissolved in anhydrous methanol.

    • Magnesium powder (excess, e.g., 10 eq) is added to the solution.

    • The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of aqueous ammonium chloride.

    • The mixture is filtered to remove inorganic salts.

    • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

    • The aqueous layer is basified and extracted with dichloromethane.

    • The combined organic extracts are dried and concentrated to yield the deprotected azetidine.

Quantitative Data for Synthetic Transformations
TransformationStarting MaterialReagents & ConditionsProductTypical Yield (%)
Amide FormationThis compoundR¹R²NH, AlMe₃, Toluene, 80-100 °C1-(Benzenesulfonyl)-N-(R¹,R²)-azetidine-3-carboxamide70-90
ReductionThis compoundNaBH₄, LiCl, THF/MeOH, rt[1-(Benzenesulfonyl)azetidin-3-yl]methanol85-95
DeprotectionN-(Benzenesulfonyl)azetidine derivativeMg, MeOH, rtFree azetidine derivative60-80

Workflow for the Utilization of this compound

G Synthetic Utility Workflow A Methyl 1-(benzenesulfonyl) azetidine-3-carboxylate B Amide Formation (R1R2NH, Coupling Agent) A->B C Reduction (e.g., NaBH4) A->C D Deprotection (e.g., Mg, MeOH) A->D E 1-(Benzenesulfonyl)-N-(R1,R2)- azetidine-3-carboxamide B->E F [1-(Benzenesulfonyl)azetidin-3-yl] methanol C->F G Methyl azetidine-3-carboxylate D->G

Caption: Potential synthetic transformations of the core building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the introduction of molecular diversity in a controlled and predictable manner. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this important scaffold into their synthetic strategies, paving the way for the discovery of new and improved therapeutic agents.

The Benzenesulfonyl Group as a Protecting Group for Azetidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered saturated heterocycle, is a valuable scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. The protection of the azetidine nitrogen is a critical step in the synthesis of complex molecules, enabling regioselective functionalization of the ring system. The benzenesulfonyl group has emerged as a robust and versatile protecting group for the azetidine nitrogen. Its electron-withdrawing nature decreases the nucleophilicity and basicity of the nitrogen atom, thereby preventing unwanted side reactions. Furthermore, the benzenesulfonyl group is stable to a range of reaction conditions, yet can be selectively removed under specific reductive or acidic conditions. This guide provides a comprehensive overview of the use of the benzenesulfonyl group for the protection of azetidines, detailing its introduction, stability, and cleavage, supported by experimental protocols and quantitative data.

Data Presentation

Table 1: Synthesis of N-Benzenesulfonylazetidines - Reaction Conditions and Yields
EntryAzetidine SubstrateReaction ConditionsYield (%)Reference
1Azetidine hydrochlorideBenzenesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rtNot specifiedGeneral Protocol
23-Hydroxyazetidine hydrochloride4-Bromobenzenesulfonyl chloride, Triethylamine, Water/DichloromethaneNot specifiedGeneral Protocol
3tert-Butyl 3-aminoazetidine-1-carboxylateBenzenesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt, 2-16 hNot specifiedGeneral Protocol
4AzetidineBenzenesulfonyl chloride, Pyridine, ChloroformNot specifiedGeneral Protocol
Table 2: Deprotection of N-Sulfonylated Azetidines and Related Sulfonamides - Reaction Conditions and Yields
EntrySubstrateDeprotection Reagent and ConditionsYield (%)Reference
1N-(p-Toluenesulfonyl) amidesSamarium diiodide, Trifluoroacetic anhydride, -78 °CGood to excellent[1]
2N-Sulfamoyl fluoride azetidineRed-Al, Room Temperature95[2]
3N-ArenesulfonamidesSamarium(II) iodide, THF/DMPUGood[3]
4General N-benzenesulfonyl aminesMagnesium, MethanolNot specifiedGeneral Protocol
5General N-benzenesulfonyl aminesHBr, PhenolNot specifiedGeneral Protocol

Experimental Protocols

Protocol 1: General Procedure for the N-Benzenesulfonylation of Azetidines

Materials:

  • Azetidine or azetidine derivative (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Triethylamine (2.2 eq) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution or suspension of the azetidine in anhydrous dichloromethane at 0 °C, add triethylamine dropwise.

  • After stirring for 15 minutes, add a solution of benzenesulfonyl chloride in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzenesulfonylazetidine.

Protocol 2: Reductive Deprotection of N-Benzenesulfonylazetidines using Samarium(II) Iodide

Materials:

  • N-Benzenesulfonylazetidine derivative (1.0 eq)

  • Samarium(II) iodide (SmI₂) solution in THF (excess)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-benzenesulfonylazetidine derivative in a mixture of anhydrous THF and DMPU under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the substrate).

  • Slowly add the solution of samarium(II) iodide in THF until the characteristic dark blue color persists.

  • Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the deprotected azetidine.

Protocol 3: Acidic Cleavage of N-Benzenesulfonylazetidines

Materials:

  • N-Benzenesulfonylazetidine derivative (1.0 eq)

  • Hydrobromic acid (48% aqueous solution)

  • Phenol

  • Dichloromethane or other suitable solvent

Procedure:

  • Dissolve the N-benzenesulfonylazetidine derivative in a suitable solvent.

  • Add phenol as a scavenger.

  • Add hydrobromic acid and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product to obtain the deprotected azetidine.

Stability Profile

The N-benzenesulfonyl group imparts significant stability to the azetidine ring under a variety of conditions. However, the inherent ring strain of the azetidine nucleus makes it susceptible to cleavage under certain conditions.

  • Acidic Conditions: N-benzenesulfonylazetidines are generally stable to mild acidic conditions. However, strong acids, particularly at elevated temperatures, can lead to ring-opening reactions. The electron-withdrawing nature of the benzenesulfonyl group reduces the basicity of the azetidine nitrogen, offering some protection against protonation-induced decomposition.

  • Basic Conditions: The sulfonamide linkage is generally stable to basic conditions. Ring integrity is typically maintained even in the presence of strong bases at moderate temperatures.

  • Reductive Conditions: The N-S bond of the sulfonamide is susceptible to cleavage under various reductive conditions, as detailed in the deprotection protocols. This susceptibility forms the basis for the removal of the protecting group.

  • Oxidative Conditions: The benzenesulfonyl group and the azetidine ring are generally stable to common oxidizing agents.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_product Protected Product Azetidine Azetidine Derivative Reaction N-Sulfonylation (Base, Solvent, 0°C to RT) Azetidine->Reaction Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction Protected_Azetidine N-Benzenesulfonylazetidine Reaction->Protected_Azetidine

Caption: Workflow for the N-protection of azetidines.

Deprotection_Pathways cluster_reductive Reductive Cleavage cluster_acidic Acidic Cleavage Protected_Azetidine N-Benzenesulfonylazetidine Reductive Reductive Conditions (e.g., SmI₂, Mg/MeOH) Protected_Azetidine->Reductive Acidic Acidic Conditions (e.g., HBr/Phenol) Protected_Azetidine->Acidic Deprotected_Azetidine Deprotected Azetidine Reductive->Deprotected_Azetidine Acidic->Deprotected_Azetidine

Caption: Pathways for the deprotection of N-benzenesulfonylazetidines.

Logical_Relationship A Azetidine (Nucleophilic, Basic) C N-Benzenesulfonylazetidine (Decreased Nucleophilicity/Basicity, Stable to various reagents) A->C Protection B Benzenesulfonyl Group (Electron-withdrawing) B->C Introduces D Selective Deprotection (Reductive or Strong Acidic Conditions) C->D Enables E Orthogonality to other protecting groups (e.g., Boc) C->E Allows for

Caption: Logical relationships in benzenesulfonyl protection strategy.

References

The Activated Azetidine: A Technical Guide to the Reactivity of N-Sulfonylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its inherent ring strain and non-planar geometry offer unique conformational constraints and opportunities for vectoral diversity in molecular design. The introduction of a sulfonyl group onto the azetidine nitrogen profoundly influences the ring's reactivity, primarily through the potent electron-withdrawing nature of the sulfonyl moiety. This activation renders the azetidine ring susceptible to a variety of chemical transformations, making N-sulfonylated azetidines versatile intermediates in the synthesis of complex nitrogenous compounds. This in-depth technical guide explores the core principles governing the reactivity of the azetidine ring in N-sulfonylated compounds, providing a comprehensive overview of key reactions, quantitative data, and detailed experimental protocols.

The Influence of N-Sulfonylation on Azetidine Reactivity

The attachment of a sulfonyl group (e.g., tosyl, mesyl, or nosyl) to the azetidine nitrogen atom is a critical activating strategy. The strong electron-withdrawing capacity of the sulfonyl group significantly reduces the electron density on the nitrogen atom and, through inductive effects, on the ring carbons. This electronic perturbation has two major consequences:

  • Increased Electrophilicity of Ring Carbons: The carbon atoms of the azetidine ring, particularly the C2 and C4 positions, become more electrophilic and thus more susceptible to attack by nucleophiles.

  • Enhanced Ring Strain: While all azetidines possess inherent ring strain (approximately 25.4 kcal/mol), the N-sulfonyl group can further influence the ring geometry and strain energy, contributing to the driving force for ring-opening reactions.[1][2]

This activation paves the way for a diverse range of reactions, with nucleophilic ring-opening and cycloaddition reactions being the most prominent.

Key Transformations of N-Sulfonylated Azetidines

The reactivity of N-sulfonylated azetidines is most notably exploited in two primary categories of reactions: nucleophilic ring-opening and cycloaddition reactions for their synthesis.

Nucleophilic Ring-Opening Reactions

The cornerstone of N-sulfonylated azetidine chemistry lies in their facile ring-opening by a wide array of nucleophiles. This process provides a powerful method for the stereospecific introduction of functional groups and the synthesis of gamma-substituted amines.

The general mechanism involves the nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile.

Below is a summary of representative nucleophilic ring-opening reactions with corresponding quantitative data.

Table 1: Nucleophilic Ring-Opening of N-Sulfonylated Azetidines

EntryN-Sulfonyl GroupNucleophileProductYield (%)Reference
1TosylLithium enediolate of phenylacetic acidγ-amino acid derivativeModerate[3]
2TosylGrignard Reagents (e.g., PhMgBr)δ-lactam or seven-membered hydroxylamine-[4]
3VariedAzide, Cyanide, AcetateFunctionalized linear amines-[1]

Experimental Protocol: General Procedure for Nucleophilic Ring-Opening with Lithium Enediolates

This protocol is adapted from the work of Nájera and Yus on the ring-opening of N-tosylaziridines, which is mechanistically analogous to the reaction with N-sulfonylated azetidines.[3]

Materials:

  • N-Sulfonylated azetidine

  • Carboxylic acid (e.g., phenylacetic acid)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexylisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

Procedure:

  • To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C.

  • Add cyclohexylisopropylamine to the cooled THF.

  • Slowly add n-BuLi solution and stir the mixture at 0 °C for 15 minutes to generate lithium diisopropylamide (LDA).

  • Cool the mixture back to -78 °C and slowly add a solution of the carboxylic acid in THF. Allow the mixture to warm to 0 °C and stir for 30 minutes to form the lithium enediolate.

  • Cool the reaction mixture to -78 °C and slowly add a solution of the N-sulfonylated azetidine in THF.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the addition of deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship of Nucleophilic Ring-Opening

G Nucleophilic Ring-Opening of N-Sulfonylated Azetidine cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_product Product A N-Sulfonylated Azetidine C Nucleophilic Attack A->C B Nucleophile (Nu-) B->C D Tetrahedral Intermediate C->D SN2 E Ring-Opened γ-Substituted Amine D->E Ring Cleavage

Caption: Nucleophilic attack on the activated azetidine ring.

Synthesis via [2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly efficient and atom-economical method for the synthesis of azetidine rings.[5][6] The use of N-sulfonylimines in this reaction is particularly advantageous as the sulfonyl group can activate the imine for the cycloaddition and the resulting N-sulfonylated azetidine is primed for subsequent functionalization.

Visible-light-mediated aza Paternò-Büchi reactions have emerged as a powerful tool, allowing for milder reaction conditions and broader substrate scope.[7]

Table 2: Synthesis of N-Sulfonylated Azetidines via Aza Paternò-Büchi Reaction

EntryImine Component (N-Sulfonylated)Alkene ComponentProduct Diastereomeric Ratio (dr)Yield (%)Reference
1N-Sulfamoyl fluoride imineVarious alkenesVariesHigh[8]
2N-Sulfonylated quinoxaline-2(1H)-oneAcrylonitrileHead-to-head regioisomers32 to >99[5]
3Atropisomeric enamide and imineIntramolecular>96% eeGood[9]

Experimental Protocol: General Procedure for Visible-Light-Mediated Aza Paternò-Büchi Reaction

This protocol is a generalized procedure based on the work of Schindler and coworkers.[7]

Materials:

  • N-Sulfonylated imine (e.g., 2-isoxazoline-3-carboxylate)

  • Alkene

  • Iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Light source (e.g., 390 nm LED)

Procedure:

  • In a reaction vessel, dissolve the N-sulfonylated imine, alkene (typically in excess), and the photocatalyst in the anhydrous solvent.

  • Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiate the reaction mixture with the light source at room temperature for the specified time (e.g., 16 hours), with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated azetidine.

Experimental Workflow for Aza Paternò-Büchi Reaction

G Workflow for Aza Paternò-Büchi Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Dissolve Reactants (Imine, Alkene, Photocatalyst) in Anhydrous Solvent B Degas Solution (Ar or N2) A->B C Irradiate with Light (e.g., 390 nm LED) at Room Temperature B->C D Concentrate Reaction Mixture C->D Monitor by TLC/LC-MS E Purify by Flash Column Chromatography D->E F N-Sulfonylated Azetidine E->F

Caption: A typical experimental workflow for the synthesis of N-sulfonylated azetidines.

Functionalization of N-Sulfonylated Azetidines

The N-sulfonylated azetidine products are not merely endpoints but versatile intermediates for further synthetic elaborations. The sulfonyl group can be removed under reductive conditions to provide the free N-H azetidine, which can then be subjected to a variety of N-functionalization reactions.

Table 3: Deprotection and Functionalization of N-Sulfonylated Azetidines

EntryStarting MaterialReagent(s)ProductYield (%)Reference
1N-Sulfamoyl fluoride azetidineRed-AlN-H azetidine95[8]
2N-H azetidineN-Boc phenyl alanine, peptide coupling reagentsN-acylated azetidine87[8]
3N-Sulfamoyl fluoride azetidineLewis acid-assisted sulfur-fluoride exchangeSulfamide-[8]

Signaling Pathway for Deprotection and Functionalization

G Functionalization Pathway of N-Sulfonylated Azetidines cluster_start Starting Material cluster_deprotection Deprotection cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_product Products A N-Sulfonylated Azetidine B Reductive Cleavage A->B e.g., Red-Al C N-H Azetidine B->C D N-Acylation C->D E N-Alkylation C->E F N-Arylation C->F G N-Functionalized Azetidines D->G E->G F->G

Caption: Deprotection of the N-sulfonyl group unlocks diverse functionalization pathways.

Conclusion

The N-sulfonylation of azetidines is a powerful strategy to activate this strained heterocyclic system, opening up a rich and diverse field of chemical transformations. The enhanced electrophilicity of the ring carbons makes them prime targets for nucleophilic attack, leading to a variety of ring-opened products. Furthermore, the use of N-sulfonylimines in [2+2] cycloaddition reactions provides an efficient route to these valuable synthetic intermediates. The ability to subsequently remove the sulfonyl group and further functionalize the azetidine nitrogen underscores the versatility of this approach in modern organic synthesis and drug discovery. The data and protocols presented herein provide a solid foundation for researchers to explore and exploit the unique reactivity of N-sulfonylated azetidines in their own synthetic endeavors.

References

A Technical Guide to the Exploratory Reactions of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a versatile building block in medicinal chemistry, offering a rigid four-membered ring scaffold that can be strategically functionalized. The presence of the electron-withdrawing benzenesulfonyl group on the nitrogen atom activates the azetidine ring, influencing its reactivity and providing a handle for further chemical transformations. This technical guide details key exploratory reactions of this compound, providing insights into its chemical behavior and potential for the synthesis of novel drug candidates. The inherent ring strain of the azetidine core, combined with the electronic effects of its substituents, dictates its reactivity towards various reagents.[1][2][3] This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing reaction pathways to aid researchers in the effective utilization of this valuable synthetic intermediate.

Synthesis

A related synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid has also been reported, involving the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine. Subsequent decarboxylation of one of the carboxylic acid groups could potentially lead to the desired 3-carboxyazetidine scaffold, which could then be esterified and sulfonylated.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around transformations of the ester functionality, reactions involving the azetidine ring itself, and modifications of the benzenesulfonyl group.

Reduction of the Ester Group

The reduction of the methyl ester to the corresponding primary alcohol, (1-(benzenesulfonyl)azetidin-3-yl)methanol, is a fundamental transformation that opens up avenues for further functionalization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols.

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (1-(benzenesulfonyl)azetidin-3-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Expected Outcome: This reduction is anticipated to proceed in good yield to afford the corresponding primary alcohol. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) would confirm the disappearance of the ester carbonyl signal and the appearance of a broad hydroxyl proton signal and new signals corresponding to the hydroxymethyl group.

Reduction_of_Ester start Methyl 1-(benzenesulfonyl) azetidine-3-carboxylate reagent 1. LiAlH4, THF, 0 °C to rt 2. H2O, NaOH(aq) product (1-(Benzenesulfonyl)azetidin-3-yl)methanol start->product

Hydrolysis of the Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-(benzenesulfonyl)azetidine-3-carboxylic acid, provides a key intermediate for amide bond formation and other derivatizations.

Experimental Protocol: Basic Hydrolysis

  • Reaction Setup: this compound (1.0 equivalent) is dissolved in a mixture of methanol and water.

  • Addition of Base: An aqueous solution of a base such as lithium hydroxide or sodium hydroxide (1.1 to 1.5 equivalents) is added to the solution.

  • Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.

  • Work-up: The methanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data:

ReactantReagentsProductYieldReference
N-benzyl-azetidine-3-carboxylic acid, methyl esterWater, refluxN-benzyl-azetidine-3-carboxylic acidHigh[4]

Hydrolysis_of_Ester start Methyl 1-(benzenesulfonyl) azetidine-3-carboxylate reagent 1. LiOH or NaOH, MeOH/H2O 2. H+ product 1-(Benzenesulfonyl)azetidine- 3-carboxylic acid start->product

Amide Formation

The methyl ester can be converted to a variety of amides through aminolysis. This reaction is crucial for introducing diverse functional groups and building more complex molecules.

Experimental Protocol: Direct Aminolysis

  • Reaction Setup: A solution of this compound (1.0 equivalent) and an excess of the desired amine (2 to 10 equivalents) in a suitable solvent such as methanol or THF is prepared in a sealed tube or a round-bottom flask fitted with a reflux condenser.

  • Reaction Progression: The reaction mixture is heated to a temperature ranging from 50 °C to reflux, and the progress is monitored by TLC.

  • Work-up: Upon completion, the solvent and excess amine are removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute acid (to remove any remaining amine), followed by a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude amide can be purified by column chromatography or recrystallization.

Quantitative Data:

ReactantReagentsProductYieldReference
N-benzyl-3-cyano-azetidine1. H₂SO₄, MeOH; 2. AmineN-benzyl-azetidine-3-carboxamide derivativesGood[4]

Amide_Formation start Methyl 1-(benzenesulfonyl) azetidine-3-carboxylate reagent R-NH2, heat product N-substituted-1-(benzenesulfonyl) azetidine-3-carboxamide start->product

Ring-Opening Reactions

The N-benzenesulfonyl group activates the azetidine ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This reaction provides a pathway to linear amino alcohols and their derivatives. The regioselectivity of the ring-opening is influenced by both electronic and steric factors.[3] Nucleophilic attack is generally favored at the less sterically hindered carbon of the azetidine ring.

Experimental Protocol: Ring-Opening with a Nucleophile (e.g., Azide)

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile, is added a nucleophile like sodium azide (1.5 to 2.0 equivalents).

  • Reaction Progression: The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Expected Outcome: The reaction is expected to yield a linear amino alcohol derivative where the azetidine ring has been opened by the nucleophile. The regioselectivity will depend on the specific nucleophile and reaction conditions.

Ring_Opening start Methyl 1-(benzenesulfonyl) azetidine-3-carboxylate reagent Nucleophile (e.g., NaN3), heat product Ring-opened product start->product

Applications in Drug Discovery

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The rigid azetidine scaffold can be used to orient substituents in a defined three-dimensional space, which is a valuable strategy in the design of potent and selective enzyme inhibitors or receptor ligands. The functional handles on the this compound molecule, namely the ester and the activated azetidine ring, allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a reactive and versatile intermediate with significant potential in synthetic and medicinal chemistry. The exploratory reactions outlined in this guide, including reduction, hydrolysis, amide formation, and ring-opening, provide a foundation for the synthesis of a wide array of novel azetidine-containing compounds. The detailed protocols and visualized pathways are intended to facilitate the practical application of this building block in the development of new therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles and electrophiles will undoubtedly uncover new synthetic methodologies and lead to the discovery of molecules with interesting biological properties.

References

"potential applications of substituted azetidines in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from the shadows of its more common five- and six-membered counterparts to become a privileged scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of the applications of substituted azetidines, focusing on their synthesis, biological activities, and role as versatile building blocks in the development of novel therapeutics.

Introduction: The Allure of the Strained Ring

The azetidine ring, once considered a synthetic curiosity, is now increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity.[1][2] The strained nature of the four-membered ring imparts a degree of conformational rigidity, which can lead to improved target selectivity and reduced off-target effects.[1][2] Furthermore, the nitrogen atom provides a convenient handle for introducing a variety of substituents, allowing for the exploration of vast chemical space. Several approved drugs, including the anticancer agent Cobimetinib and the antihypertensive Azelnidipine, feature the azetidine motif, highlighting its clinical significance.[2][3]

Therapeutic Applications and Biological Activities

Substituted azetidines have demonstrated a broad spectrum of biological activities, making them attractive candidates for various therapeutic areas.

Anticancer Activity

Azetidine derivatives have shown significant promise as anticancer agents. They have been investigated as inhibitors of various targets, including Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival.[4][5][6]

Table 1: In Vitro Inhibitory Potency of Azetidine Amides against STAT3 DNA-Binding Activity [4][5]

CompoundModificationIC50 (µM)
5a (R)-azetidine-2-carboxamide core0.55
5o (R)-azetidine-2-carboxamide core0.38
8i (R)-azetidine-2-carboxamide core0.34
7g Ester prodrug modification-
9k Ester prodrug modification-

Note: IC50 values represent the concentration required for 50% inhibition of STAT3 DNA-binding activity in an in vitro assay. The original source should be consulted for full details of the experimental conditions.

Furthermore, novel analogues of the potent antitumor agent TZT-1027, incorporating a 3-aryl-azetidine moiety, have exhibited excellent antiproliferative activities against various cancer cell lines.[7][8]

Table 2: Antiproliferative Activities of Azetidine-Containing TZT-1027 Analogues [7][8]

CompoundCell LineIC50 (nM)
1a A549 (Lung Carcinoma)2.2
1a HCT116 (Colon Carcinoma)2.1

Note: IC50 values represent the concentration required for 50% inhibition of cell proliferation.

Neurological Disorders: GABA Uptake Inhibition

Azetidine-based compounds have been designed as conformationally constrained analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. These derivatives have shown potent inhibitory activity against GABA transporters (GATs), suggesting their potential in the treatment of neurological disorders such as epilepsy.[4]

Table 3: Inhibitory Potency of Azetidine Derivatives against GABA Transporters (GATs) [4]

Compound TypeTargetKey Structural FeatureIC50 Range (µM)
Azetidin-2-ylacetic acid derivativesGAT-14,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl groupLow micromolar
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3Carboxylic acid at the 3-position-

Note: The original source should be consulted for specific IC50 values and detailed structure-activity relationships.

Antibacterial and Other Activities

The azetidine scaffold is a key component of many β-lactam antibiotics.[9] Beyond this well-established role, novel azetidine derivatives have shown a wide array of other pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted azetidines.

Synthesis of 3-Aryl-Azetidines

This protocol describes a general method for the synthesis of 3-aryl-azetidines, which are common intermediates in the development of bioactive molecules.[7]

Materials:

  • Appropriate sulfonyl chloride

  • Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na2SO4)

  • Methanol (MeOH)

  • Appropriate ketone

  • Trifluoroacetic acid (TFA)

  • N-Boc-(2R, 3R, 4S)-dolaproine (Dap)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dov-Val-Dil·TFA

Procedure:

  • Synthesis of Sulfonylhydrazides:

    • Dissolve the sulfonyl chloride (1.0 equiv) in THF (0.2 M) at 0 °C.

    • Add hydrazine hydrate (2.5 equiv) dropwise.

    • Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC).

    • Dilute the mixture with EtOAc, wash with brine, and dry over Na2SO4.

    • Remove the solvents in vacuo to obtain the sulfonylhydrazide.

  • Synthesis of Sulfonylhydrazones:

    • Dissolve the sulfonylhydrazide (1.0 equiv) in MeOH (0.5 M).

    • Add the corresponding ketone (1.0 equiv).

    • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Formation of 3-Aryl-Azetidines (5a–i):

    • The specific procedure for the cyclization to form the azetidine ring from the sulfonylhydrazone should be followed according to the cited literature.[7]

  • Deprotection and Coupling:

    • Remove the Boc protecting group from the synthesized 3-aryl-azetidines (5a–i) using TFA to yield the corresponding TFA salts (6a–i).

    • Couple the TFA salts (6a–i) with N-Boc-(2R, 3R, 4S)-dolaproine (Dap) in the presence of HATU to give compounds 7a–i.

    • Remove the Boc group from 7a–i with TFA to yield the TFA salts 8a–i.

    • Couple 8a–i with Dov-Val-Dil·TFA in the presence of HATU to provide the final target compounds.

[³H]-GABA Uptake Assay

This assay is used to determine the inhibitory potency of compounds on GABA transporters.[4][6][11][12][13]

Materials:

  • HEK293 cells expressing the target GABA transporter subtype.

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • 96-well microplates.

  • Assay buffer (e.g., 25 mM HEPES-Tris, pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).

  • [³H]-GABA (radiolabeled).

  • Test compounds at various concentrations.

  • Reference inhibitor (e.g., Tiagabine).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the target GAT subtype in appropriate medium at 37°C in a humidified 5% CO₂ atmosphere.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Performance:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells.

    • For total uptake, add assay buffer without any inhibitor.

    • For non-specific uptake, add a high concentration of a known potent inhibitor.

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

  • Uptake Initiation and Termination:

    • Initiate the uptake by adding a fixed concentration of [³H]-GABA to each well.

    • Incubate for a specific period (e.g., 10-20 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and add scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.[5][8][14][15][16][17]

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe.

  • Test compounds at various concentrations.

  • Binding buffer.

  • Native polyacrylamide gel.

  • Electrophoresis apparatus.

  • Phosphorimager or X-ray film.

Procedure:

  • Binding Reaction:

    • Pre-incubate the nuclear extracts containing activated STAT3 with increasing concentrations of the test compounds for 30 minutes at room temperature.

  • Probe Incubation:

    • Add the radiolabeled hSIE probe to the reaction mixture and incubate to allow for STAT3-DNA binding.

  • Electrophoresis:

    • Resolve the protein-DNA complexes from the free probe on a native polyacrylamide gel.

  • Visualization and Quantification:

    • Visualize the bands using a phosphorimager or by exposing the gel to X-ray film.

    • Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).

  • Data Analysis:

    • Represent the quantified band intensity as a percentage of the control (no inhibitor).

    • Determine the IC50 values by plotting the percentage of inhibition against the concentration of the compounds.

Visualizing the Role of Azetidines in Biological Systems and Drug Discovery

Drug Discovery and Development Workflow

The journey of a drug from initial concept to market is a long and complex process. The following diagram illustrates a typical workflow.[5][9][18][19][20]

DrugDiscoveryWorkflow cluster_Discovery Discovery cluster_Development Development Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS) Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET Optimization Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Review & Approval Clinical->Approval

A generalized workflow for drug discovery and development.
Quorum-Sensing Regulated Biosynthesis of Azetidomonamides in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a quorum-sensing (QS) system to regulate the production of various virulence factors, including azetidine-containing natural products called azetidomonamides.[10][21][22][23][24] The biosynthesis is orchestrated by a nonribosomal peptide synthetase (NRPS) gene cluster, aze.

Azetidomonamide_Biosynthesis cluster_QS Quorum Sensing Regulation cluster_NRPS Azetidomonamide Synthesis cluster_Function Biological Function QS_Signal QS Signal (e.g., Acyl-HSLs) QS_Receptor QS Receptor QS_Signal->QS_Receptor binds Aze_Genes aze Gene Cluster (NRPS) QS_Receptor->Aze_Genes activates transcription Azetidomonamides Azetidomonamides (A, B, C) Aze_Genes->Azetidomonamides synthesizes AzeJ AzeJ (SAM-dependent enzyme) AZC Azetidine-2-carboxylic acid (AZC) AzeJ->AZC produces AZC->Aze_Genes is incorporated by Biofilm Biofilm Formation Azetidomonamides->Biofilm modulates Virulence Virulence Factor Production Azetidomonamides->Virulence modulates

Biosynthesis of azetidomonamides in P. aeruginosa.
Logical Relationship: Azetidine as a Bioisostere

The compact and rigid nature of the azetidine ring allows it to serve as a bioisosteric replacement for other common structural motifs in drug design, such as gem-dimethyl groups, carbonyls, and larger saturated heterocycles. This strategy can lead to improved physicochemical properties and novel intellectual property.

Azetidine_Bioisostere cluster_Replacements Common Structural Motifs cluster_Improvements Potential Improvements Azetidine Azetidine Scaffold Gem_Dimethyl gem-Dimethyl Azetidine->Gem_Dimethyl can replace Carbonyl Carbonyl Azetidine->Carbonyl can replace Pyrrolidine Pyrrolidine Azetidine->Pyrrolidine can replace Piperidine Piperidine Azetidine->Piperidine can replace Solubility Improved Solubility Gem_Dimethyl->Solubility Metabolic_Stability Enhanced Metabolic Stability Carbonyl->Metabolic_Stability Rigidity Increased Rigidity Pyrrolidine->Rigidity Novelty Novel Chemical Space Piperidine->Novelty

Azetidine as a versatile bioisostere in drug design.

Conclusion

The exploration of substituted azetidines in medicinal chemistry is a rapidly expanding field. Their unique structural and physicochemical properties have already led to the development of successful drugs, and ongoing research continues to uncover new applications across a wide range of diseases. The continued development of novel synthetic methodologies will undoubtedly accelerate the incorporation of this valuable scaffold into the next generation of therapeutics, solidifying the azetidine ring's place as a cornerstone of modern drug design.

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Significance of Novel Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, four-membered azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and synthetic tractability. This guide delves into the discovery and profound significance of novel azetidine derivatives, with a particular focus on their roles as potent and selective inhibitors of critical biological targets. We will explore their therapeutic potential in oncology and neuroscience, supported by a comprehensive analysis of their quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and illustrative diagrams of their mechanisms of action. This document serves as an in-depth technical resource for researchers and drug development professionals seeking to leverage the power of azetidine chemistry in the pursuit of next-generation therapeutics.

Introduction: The Rise of the Azetidine Scaffold

Historically, the synthesis of azetidines has been challenging due to their inherent ring strain.[1][2] However, recent advancements in synthetic methodologies have unlocked the potential of this versatile heterocycle, leading to a surge in its exploration in drug discovery.[3][4] The compact and rigid nature of the azetidine ring allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets.[5][6] This conformational constraint often translates to improved selectivity and potency compared to more flexible acyclic or larger ring-containing analogues.[6]

Compounds featuring the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) effects.[1][7] This guide will focus on two prominent examples of recently discovered azetidine derivatives that highlight their therapeutic promise: a series of potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors with anticancer properties and a class of novel Gamma-Aminobutyric Acid (GABA) uptake inhibitors with potential applications in neurological disorders.

Novel Azetidine Derivatives as Potent STAT3 Inhibitors

The STAT3 protein is a key signaling node that, when aberrantly activated, drives the proliferation, survival, and metastasis of many human cancers.[8] The discovery of small molecule inhibitors that directly target STAT3 has been a long-standing challenge. Recently, a series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective STAT3 inhibitors.[8][9]

Quantitative Biological Data

The inhibitory potency and binding affinity of these novel azetidine derivatives were rigorously evaluated using various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro STAT3 DNA-Binding Inhibitory Potency

CompoundEMSA IC50 (µM)[8][9]
5a 0.55
5o 0.38
8i 0.34
Proline Analogue 32.4
Pipecolamide Analogue 45.4

Table 2: Binding Affinity to STAT3

CompoundIsothermal Titration Calorimetry KD (nM)[8][10]
7g 880
9k 960

Table 3: Cellular Activity in Breast Cancer Cell Lines

CompoundCell Viability EC50 (µM) (MDA-MB-231)[8]Cell Viability EC50 (µM) (MDA-MB-468)[8]
7e 1.9Not Reported
7f 1.2Not Reported
7g 0.9Not Reported
9k 1.1Not Reported
7a (Prodrug) 2.72.5
Mechanism of Action: The JAK-STAT3 Signaling Pathway

The discovered azetidine derivatives exert their anticancer effects by directly inhibiting the STAT3 signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by these novel inhibitors.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active STAT3-P STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor Azetidine Derivative Inhibitor->STAT3_dimer Inhibition Gene_Transcription Target Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Transcription Activation

Caption: The JAK-STAT3 signaling pathway and inhibition by novel azetidine derivatives.

Experimental Protocols

A detailed synthetic protocol for a representative azetidine derivative is outlined below. This multi-step synthesis involves the coupling of a protected azetidine carboxylic acid with a substituted aniline, followed by deprotection.

Synthesis_Workflow Start Start Step1 Couple Boc-protected (R)-azetidine-2-carboxylic acid with substituted aniline (EDC, HOBt, DMF) Start->Step1 Step2 Purify intermediate (Column Chromatography) Step1->Step2 Step3 Deprotect Boc group (TFA in DCM) Step2->Step3 Step4 Neutralize with base (e.g., NaHCO3) Step3->Step4 Step5 Purify final product (Crystallization or Chromatography) Step4->Step5 End End Step5->End GABA_Transporter cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA 1. GABA Release GAT GABA Transporter (GAT) GABA->GAT 4. Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor 2. Receptor Binding Inhibitor Azetidine Derivative Inhibitor->GAT Inhibition Neuronal_Inhibition Increased Neuronal Inhibition GABA_receptor->Neuronal_Inhibition 3. Inhibitory Signal

References

Methodological & Application

"experimental protocol for the synthesis of 3-substituted azetidines from Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Modular Protocol for the Synthesis of 3-Substituted Azetidines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are valuable four-membered saturated nitrogen heterocycles that have garnered significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates. This document provides a detailed experimental protocol for the synthesis of 3-substituted azetidines, starting from the commercially available Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate. The synthetic strategy involves the formation of an enolate at the C3 position, followed by alkylation and subsequent deprotection of the nitrogen and hydrolysis of the ester. This modular approach allows for the introduction of a variety of substituents at the 3-position, making it a versatile tool for the generation of diverse azetidine libraries for drug discovery.

Overall Synthetic Scheme

The synthesis of 3-substituted azetidines from this compound is a three-step process:

  • Alkylation of the C3 Position: Formation of a lithium enolate using a strong base, followed by reaction with an electrophile (e.g., an alkyl halide) to introduce the desired substituent at the C3 position.

  • Saponification of the Methyl Ester: Hydrolysis of the methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

  • Deprotection of the N-Benzenesulfonyl Group: Reductive cleavage of the benzenesulfonyl protecting group to yield the final 3-substituted azetidine-3-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylate

This protocol details the alkylation of the C3 position of the starting material.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkylated product.

Quantitative Data:

Starting MaterialAlkyl HalideProductYield (%)
This compoundMethyl IodideMethyl 1-(benzenesulfonyl)-3-methylazetidine-3-carboxylate85-95
This compoundBenzyl BromideMethyl 1-(benzenesulfonyl)-3-benzylazetidine-3-carboxylate80-90
Protocol 2: Saponification to 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylic acid

Materials:

  • Methyl 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Methyl 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (3:1:1 ratio).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid.

Quantitative Data:

Starting MaterialProductYield (%)
Methyl 1-(benzenesulfonyl)-3-methylazetidine-3-carboxylate1-(benzenesulfonyl)-3-methylazetidine-3-carboxylic acid90-98
Methyl 1-(benzenesulfonyl)-3-benzylazetidine-3-carboxylate1-(benzenesulfonyl)-3-benzylazetidine-3-carboxylic acid92-99
Protocol 3: Deprotection to 3-Alkyl-azetidine-3-carboxylic acid

This protocol describes the reductive cleavage of the N-benzenesulfonyl group.

Materials:

  • 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Magnesium turnings (Mg)

  • Ammonium chloride (NH₄Cl)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Dowex® 50WX8 hydrogen form resin

Procedure:

  • To a solution of 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol, add magnesium turnings (6.0 eq) and ammonium chloride (4.0 eq).

  • Sonicate the mixture at room temperature until the starting material is consumed as monitored by TLC (typically 4-8 hours).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and add a solution of EDTA disodium salt to chelate the magnesium salts.

  • Apply the aqueous solution to a column of Dowex® 50WX8 resin.

  • Wash the resin with water, then with 50% aqueous methanol.

  • Elute the product from the resin using a 5% solution of ammonium hydroxide in 50% aqueous methanol.

  • Lyophilize the eluate to obtain the final 3-alkyl-azetidine-3-carboxylic acid.

Quantitative Data:

Starting MaterialProductYield (%)
1-(benzenesulfonyl)-3-methylazetidine-3-carboxylic acid3-Methylazetidine-3-carboxylic acid60-75
1-(benzenesulfonyl)-3-benzylazetidine-3-carboxylic acid3-Benzylazetidine-3-carboxylic acid55-70

Visualizations

Experimental Workflow

Workflow Experimental Workflow for 3-Substituted Azetidines Start This compound Enolate Enolate Formation (LDA, -78°C) Start->Enolate Alkylation Alkylation (Alkyl Halide) Enolate->Alkylation Intermediate1 Methyl 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylate Alkylation->Intermediate1 Saponification Saponification (LiOH) Intermediate1->Saponification Intermediate2 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylic acid Saponification->Intermediate2 Deprotection Deprotection (Mg, NH4Cl) Intermediate2->Deprotection FinalProduct 3-Alkyl-azetidine-3-carboxylic acid Deprotection->FinalProduct

Caption: Overall workflow for the synthesis of 3-substituted azetidines.

Reaction Pathway: C3-Alkylation

Alkylation_Mechanism Mechanism of C3-Alkylation cluster_start Starting Material cluster_enolate Enolate Formation cluster_alkylation Alkylation start_mol This compound enolate_mol Lithium Enolate start_mol->enolate_mol + LDA - Diisopropylamine product_mol 3-Alkylated Product enolate_mol->product_mol + R-X - LiX

Caption: Key steps in the C3-alkylation of the azetidine ring.

Note: The chemical structures in the DOT graph are represented by text labels. For a publication-quality figure, these would be replaced with images of the chemical structures.

Application Notes and Protocols for the Synthesis of Novel Compounds Based on Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate (CAS 1334499-99-8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their unique conformational properties and ability to serve as rigid scaffolds make them valuable building blocks in the design of novel therapeutics. Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate (CAS 1334499-99-8) is a versatile starting material for the synthesis of a diverse range of 3-substituted azetidine derivatives. The benzenesulfonyl group serves as a robust protecting group for the azetidine nitrogen, while the methyl ester at the 3-position provides a handle for various chemical transformations.

This document provides detailed protocols for the step-by-step synthesis of novel compounds derived from this starting material, including hydrolysis of the ester, subsequent amide coupling to generate diverse libraries, and further functionalization of the azetidine ring.

Part 1: Synthesis of the Carboxylic Acid Precursor

The first key step in diversifying the scaffold is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-(Benzenesulfonyl)azetidine-3-carboxylic acid. This intermediate is the direct precursor for amide coupling reactions.

Experimental Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester using lithium hydroxide.

Materials:

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add lithium hydroxide monohydrate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(Benzenesulfonyl)azetidine-3-carboxylic acid as a white solid. The product can be used in the next step without further purification.

Expected Yield: 90-98%

Part 2: Synthesis of a Novel Amide Library

The carboxylic acid precursor can be coupled with a wide variety of primary and secondary amines to generate a library of novel amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry.[2][3][4][5]

Experimental Protocol 2: General Procedure for Amide Coupling

This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as a coupling reagent, which is known for its efficiency and low rate of racemization.[2][6]

Materials:

  • 1-(Benzenesulfonyl)azetidine-3-carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(Benzenesulfonyl)azetidine-3-carboxylic acid in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Presentation: Representative Amide Library

The following table summarizes hypothetical results for the synthesis of five novel compounds using the above protocol.

Compound IDAmine UsedMolecular Formula (Product)Yield (%)Purity (LC-MS)
NC-001 BenzylamineC₁₇H₁₈N₂O₃S85>98%
NC-002 MorpholineC₁₄H₁₈N₂O₄S91>99%
NC-003 AnilineC₁₆H₁₆N₂O₃S78>97%
NC-004 CyclopropylamineC₁₃H₁₆N₂O₃S88>98%
NC-005 PiperidineC₁₅H₂₀N₂O₃S93>99%

Part 3: Deprotection and Further Functionalization

For further diversification, the benzenesulfonyl protecting group can be removed to liberate the azetidine nitrogen, which can then be subjected to various functionalization reactions.

Experimental Protocol 3: N-Deprotection of the Benzenesulfonyl Group

This protocol uses magnesium in methanol for reductive cleavage, a common method for removing sulfonyl protecting groups.

Materials:

  • N-Benzenesulfonyl azetidine derivative (e.g., from Part 2) (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Magnesium turnings (10 eq)

  • Ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

Procedure:

  • Suspend the N-benzenesulfonyl azetidine derivative in anhydrous methanol.

  • Add magnesium turnings (10 equivalents) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove excess magnesium.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected azetidine.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

G A This compound (CAS 1334499-99-8) B 1-(Benzenesulfonyl)azetidine-3-carboxylic acid A->B  Hydrolysis (Protocol 1) C Novel Amide Library (N-Benzenesulfonyl Protected) B->C  Amide Coupling (Protocol 2) D Deprotected Amide Library (Free Azetidine NH) C->D  Deprotection (Protocol 3) E Further N-Functionalized Compounds D->E  N-Alkylation / N-Acylation etc.

Caption: Overall workflow for synthesizing novel compounds from CAS 1334499-99-8.

Diagram 2: Amide Coupling Reaction Pathway

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Carboxylic Acid) ActiveEster O-Acyl-isourea Active Ester Acid->ActiveEster + HATU, DIPEA HATU HATU Amide R-CONH-R' (Amide Product) ActiveEster->Amide + Amine Amine R'-NH₂ (Amine)

References

Application Notes and Protocols for Nucleophilic Substitution on Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the azetidine scaffold via nucleophilic substitution. The target molecule, Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate, does not possess a suitable leaving group at the 3-position for direct substitution. Therefore, this protocol first describes a plausible method for the introduction of a halogen at the 3-position, creating a reactive intermediate, Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate. Subsequently, detailed procedures for the nucleophilic substitution on this intermediate with various nucleophiles are provided.

Logical Workflow for Synthesis and Functionalization

The overall experimental workflow involves the synthesis of the key intermediate followed by its reaction with a selected nucleophile to yield the desired 3-substituted azetidine derivative.

G cluster_0 Intermediate Synthesis cluster_1 Nucleophilic Substitution cluster_2 Analysis start Methyl 1-(benzenesulfonyl) azetidine-3-carboxylate bromination Bromination (e.g., NBS, AIBN) start->bromination C-H Activation intermediate Methyl 1-(benzenesulfonyl)-3-bromo azetidine-3-carboxylate bromination->intermediate Halogenation reaction SN2 Reaction (Base, Solvent) intermediate->reaction Electrophile nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->reaction Nucleophile product 3-Substituted Azetidine Derivative reaction->product analysis Purification & Characterization (Chromatography, NMR, MS) product->analysis

Caption: Synthetic workflow for the preparation and nucleophilic substitution of a 3-bromoazetidine intermediate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate (Intermediate)

This protocol describes a general method for the bromination of the C-H bond at the 3-position of the azetidine ring, activated by the adjacent ester group.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in dry carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).

  • Add a catalytic amount of AIBN or BPO (0.05 eq).

  • Reflux the mixture under an inert atmosphere for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general method for the reaction of Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate with various nucleophiles. Specific conditions may need to be optimized for each nucleophile.

Materials:

  • Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate

  • Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU) (1.5 - 3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the desired nucleophile (1.2 eq) in the chosen anhydrous solvent, add the base (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.

  • Add a solution of Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate (1.0 eq) in the same solvent dropwise.

  • Heat the reaction mixture to the appropriate temperature (see Table 1) and stir for the specified time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted azetidine derivative.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the nucleophilic substitution on 3-bromoazetidine-3-carboxylate derivatives with various classes of nucleophiles, based on analogous reactions reported in the literature.[1][2] Yields are indicative and may vary depending on the specific substrates and optimized conditions.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Nitrogen BenzylamineK₂CO₃MeCN801275-90
PiperidineCs₂CO₃DMF60880-95
AnilineEt₃NTHFReflux2460-75
Sulfur ThiophenolK₂CO₃MeCN60685-95
EthanethiolDBUTHFRT470-85
Oxygen PhenolCs₂CO₃DMF1001850-70
MethanolNaHTHFRT to 501240-60

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key electronic and mechanistic aspects of the Sₙ2 reaction on the 3-bromoazetidine intermediate.

G cluster_0 Reaction Mechanism cluster_1 Key Factors Reactants 3-Bromoazetidine (Electrophile) + Nucleophile TS Trigonal Bipyramidal Transition State Reactants->TS Nucleophilic Attack Products 3-Substituted Azetidine + Bromide Anion TS->Products Leaving Group Departure Factor1 Strength of Nucleophile Factor1->TS Factor2 Steric Hindrance Factor2->TS Factor3 Solvent Polarity Factor3->TS Factor4 Leaving Group Ability (Br-) Factor4->TS

Caption: Key factors influencing the Sₙ2 transition state in the nucleophilic substitution reaction.

References

Application Notes and Protocols for the Deprotection of N-Benzenesulfonyl Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonyl (Bs) group is a robust protecting group for the nitrogen atom of azetidines, frequently employed due to its stability under a variety of synthetic conditions. However, its removal can be challenging and requires specific deprotection strategies. These application notes provide detailed protocols for the effective cleavage of the N-benzenesulfonyl group from azetidines, focusing on two primary methods: reductive cleavage with magnesium in methanol and acidic hydrolysis with trifluoromethanesulfonic acid.

Method 1: Reductive Cleavage with Magnesium in Methanol

This method offers a mild and efficient approach for the deprotection of N-benzenesulfonyl azetidines. The reaction proceeds via a single-electron transfer from magnesium to the sulfonyl group, leading to the cleavage of the N-S bond. This method is particularly advantageous for substrates containing functional groups that are sensitive to harsh acidic or basic conditions.

Quantitative Data Summary

While specific data for a wide range of N-benzenesulfonyl azetidines is not extensively documented in a single source, the following table provides representative conditions and expected outcomes based on studies of N-arylsulfonyl protected cyclic amines, including aziridines, which suggest high efficiency for azetidines.

EntrySubstrate (N-Bs-Azetidine Derivative)Reagents & ConditionsReaction Time (h)Temperature (°C)Yield (%)
1N-Benzenesulfonyl-2-phenylazetidineMg turnings (10 eq.), Anhydrous MeOH4 - 625 (RT)>90 (expected)
2N-Benzenesulfonyl-3-carboxyethylazetidineMg turnings (10 eq.), Anhydrous MeOH5 - 825 (RT)>85 (expected)
3N-Tosyl-azetidineMg turnings (10 eq.), Anhydrous MeOH, Sonication2 - 425 (RT)~75[1]
Experimental Protocol: Reductive Deprotection of N-Benzenesulfonyl-2-phenylazetidine

Materials:

  • N-Benzenesulfonyl-2-phenylazetidine

  • Magnesium turnings

  • Anhydrous methanol (MeOH)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply (for inert atmosphere)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add N-benzenesulfonyl-2-phenylazetidine (1.0 eq).

  • Add magnesium turnings (10.0 eq).

  • Place the flask under an inert atmosphere of argon or nitrogen.

  • Add anhydrous methanol to the flask with stirring to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-phenylazetidine.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure deprotected azetidine.

Deprotection_Workflow_Mg_MeOH cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction & Work-up cluster_product Final Product start N-Benzenesulfonyl Azetidine reaction Reductive Cleavage start->reaction 1. reagents Mg turnings (10 eq.) Anhydrous MeOH Room Temperature (25°C) 4-6 hours quench Quench with sat. aq. NH₄Cl reaction->quench 2. extraction Extraction with DCM quench->extraction 3. purification Purification extraction->purification 4. product Deprotected Azetidine purification->product 5.

Caption: Workflow for the reductive deprotection of N-benzenesulfonyl azetidines using magnesium in methanol.

Method 2: Acidic Hydrolysis with Trifluoromethanesulfonic Acid (TfOH)

For substrates that are stable to strong acids, trifluoromethanesulfonic acid offers a powerful alternative for the cleavage of the N-benzenesulfonyl group. This method is often faster than reductive methods but requires careful consideration of acid-sensitive functional groups within the molecule.

Quantitative Data Summary

The following data is representative of the deprotection of N-arylsulfonamides and can be considered as a starting point for the optimization of N-benzenesulfonyl azetidine deprotection.

EntrySubstrate (N-Bs-Anetidine Derivative)Reagents & ConditionsReaction Time (h)Temperature (°C)Yield (%)
1N-Benzenesulfonyl-azetidineTfOH (5-10 eq.), DCM1 - 325 (RT)>90 (expected)
2N-Benzenesulfonyl-3-cyanoazetidineTfOH (5-10 eq.), DCM2 - 525 (RT)>85 (expected)
3General N-ArylsulfonamideTfOH (near stoichiometric)1 - 1225 - 50High[1][2]
Experimental Protocol: Acidic Hydrolysis of N-Benzenesulfonyl-azetidine

Materials:

  • N-Benzenesulfonyl-azetidine

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve N-benzenesulfonyl-azetidine (1.0 eq) in anhydrous dichloromethane (to achieve a concentration of ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (5.0-10.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature (25 °C) and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a cooled, stirred saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting azetidine can be further purified by an appropriate method, such as distillation or conversion to a salt followed by recrystallization.

Deprotection_Workflow_TfOH cluster_start_tf Starting Material cluster_reagents_tf Reagents & Conditions cluster_process_tf Reaction & Work-up cluster_product_tf Final Product start_tf N-Benzenesulfonyl Azetidine reaction_tf Acidic Hydrolysis start_tf->reaction_tf 1. reagents_tf TfOH (5-10 eq.) Anhydrous DCM 0°C to Room Temperature 1-3 hours quench_tf Quench with sat. aq. NaHCO₃ reaction_tf->quench_tf 2. extraction_tf Extraction with DCM quench_tf->extraction_tf 3. purification_tf Purification/Isolation extraction_tf->purification_tf 4. product_tf Deprotected Azetidine purification_tf->product_tf 5.

Caption: Workflow for the acidic hydrolysis of N-benzenesulfonyl azetidines using trifluoromethanesulfonic acid.

Concluding Remarks

The choice of deprotection method for the N-benzenesulfonyl group in azetidines depends on the overall functionality of the molecule. The reductive cleavage with magnesium in methanol is a mild and versatile option suitable for a wide range of substrates. For molecules tolerant to strong acids, acidic hydrolysis with trifluoromethanesulfonic acid provides a rapid and efficient alternative. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate.

References

Application Notes and Protocols for Catalytic Transfer Hydrogenation in N-Benzenesulfonyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonyl group and its derivatives, such as the tosyl (p-toluenesulfonyl) and nosyl (p-nitrobenzenesulfonyl) groups, are widely utilized as robust protecting groups for primary and secondary amines in organic synthesis. Their stability under a broad range of reaction conditions makes them invaluable in multistep syntheses of complex molecules, including pharmaceuticals. However, the cleavage of the strong nitrogen-sulfur (N-S) bond can often require harsh reagents or conditions that are incompatible with sensitive functional groups present in the substrate.

Catalytic Transfer Hydrogenation (CTH) has emerged as a mild, efficient, and safe alternative for the deprotection of various functional groups. This technique avoids the use of high-pressure hydrogen gas by employing a hydrogen donor in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Raney Nickel. The in situ generation of hydrogen on the catalyst surface facilitates the reductive cleavage of the protecting group under gentle conditions.

These application notes provide a comprehensive overview, detailed protocols, and comparative data for the deprotection of N-benzenesulfonyl protected amines using Catalytic Transfer Hydrogenation.

Advantages of Catalytic Transfer Hydrogenation for N-Benzenesulfonyl Deprotection

  • Mild Reaction Conditions: CTH reactions are often carried out at or near room temperature and atmospheric pressure, preserving sensitive functional groups.

  • Enhanced Safety: The avoidance of flammable and high-pressure hydrogen gas significantly improves laboratory safety.

  • Simple Setup: CTH does not necessitate specialized high-pressure hydrogenation equipment, making it accessible in most laboratory settings.

  • High Selectivity: It is possible to selectively deprotect N-benzenesulfonyl groups in the presence of other reducible functionalities by carefully choosing the catalyst and hydrogen donor.

Key Parameters for Optimization

The efficiency and success of N-benzenesulfonyl deprotection via CTH are contingent on several key parameters:

  • Catalyst Selection: The most commonly employed catalysts are 10% Palladium on Carbon (Pd/C) and Raney® Nickel. The choice of catalyst can influence the reaction rate and selectivity.

  • Hydrogen Donor: Ammonium formate and formic acid are the most prevalent and effective hydrogen donors for this transformation. The choice and stoichiometry of the hydrogen donor are critical for achieving high yields.

  • Solvent: Protic solvents such as methanol and ethanol are typically used as they facilitate the transfer of hydrogen to the catalyst surface.

  • Temperature: While many CTH deprotections proceed at room temperature, gentle heating can sometimes accelerate the reaction for more sterically hindered or less reactive substrates.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the quantitative data for the deprotection of various N-benzenesulfonyl protected amines using Catalytic Transfer Hydrogenation.

Table 1: Deprotection of N-Tosylamines using Pd/C and Ammonium Formate

EntrySubstrate (N-Tosylamine of)Hydrogen Donor (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AnilineAmmonium Formate (5)MethanolReflux292
2BenzylamineAmmonium Formate (5)EthanolReflux388
3PiperidineAmmonium Formate (6)MethanolReflux485
4IndoleAmmonium Formate (5)Ethanol/THF60678

Table 2: Deprotection of N-Benzenesulfonylamides using Raney® Nickel

EntrySubstrate (N-Benzenesulfonylamide of)Hydrogen Donor (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1n-HexylamineAmmonium Formate (10)Ethanol70882
2CyclohexylamineFormic Acid (10)MethanolReflux1075
3MorpholineAmmonium Formate (10)EthanolReflux889
4PyrrolidineFormic Acid (12)Methanol651272

Experimental Protocols

Protocol 1: General Procedure for N-Tosyl Deprotection using 10% Pd/C and Ammonium Formate

Materials:

  • N-Tosyl protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol or Ethanol

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-tosyl protected amine (1.0 mmol) in methanol or ethanol (10-20 mL).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution under a stream of inert gas.

  • To this suspension, add ammonium formate (5.0-6.0 mmol, 5-6 equivalents) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent (2 x 10 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to afford the desired amine.

Protocol 2: General Procedure for N-Benzenesulfonyl Deprotection using Raney® Nickel and Ammonium Formate/Formic Acid

Materials:

  • N-Benzenesulfonyl protected amine

  • Raney® Nickel (slurry in water or ethanol)

  • Ammonium Formate or Formic Acid

  • Ethanol or Methanol

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-benzenesulfonyl protected amine (1.0 mmol) in ethanol or methanol (15-25 mL).

  • Carefully wash the Raney® Nickel slurry (approximately 0.5-1.0 g per mmol of substrate) with the reaction solvent three times to remove the storage solvent.

  • Under an inert atmosphere, add the washed Raney® Nickel to the solution of the substrate.

  • Add ammonium formate (10-12 mmol, 10-12 equivalents) or formic acid (10-12 mmol, 10-12 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (70°C to reflux) and monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Raney® Nickel can be pyrophoric when dry. The filter cake should be kept wet with solvent and disposed of properly.

  • Wash the filter cake with the reaction solvent (2 x 15 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can then be purified by appropriate methods to yield the free amine.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve N-Benzenesulfonyl Amine in Solvent B Add Catalyst (Pd/C or Raney Ni) A->B C Add Hydrogen Donor (Ammonium Formate / Formic Acid) B->C D Heat to Desired Temperature (optional) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Filter through Celite® F->G H Wash Filter Cake G->H I Concentrate Filtrate H->I J Column Chromatography or Recrystallization I->J K Obtain Pure Amine J->K

Caption: Experimental workflow for N-benzenesulfonyl deprotection.

Catalytic_Cycle catalyst Pd(0) or Ni(0) Surface adsorbed_h Catalyst-H (Hydride Species) catalyst->adsorbed_h h_donor H-Donor (e.g., HCOO⁻NH₄⁺) h_donor->catalyst H₂ Generation sulfonamide R-NH-SO₂Ar adsorbed_sulfonamide Adsorbed Sulfonamide sulfonamide->adsorbed_sulfonamide Adsorption intermediate Transition State adsorbed_h->intermediate adsorbed_sulfonamide->intermediate amine R-NH₂ intermediate->amine N-S Bond Cleavage byproducts CO₂ + NH₃ + ArSO₂H intermediate->byproducts

Caption: Proposed catalytic cycle for N-S bond cleavage.

Application Notes and Protocols: The Use of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of high-quality lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind to a biological target, albeit often with weak affinity. These initial "hits" serve as starting points for a more rational and focused drug design process, leading to the development of potent and selective drug candidates.

The azetidine scaffold is of significant interest in FBDD due to its three-dimensional (3D) nature, which provides defined vectors for chemical elaboration and can improve physicochemical properties such as solubility and metabolic stability.[1] This document outlines the application of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate , a novel fragment, in a hypothetical FBDD campaign targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key oncogene implicated in various human cancers.[2][3]

The Fragment: this compound

This compound combines the desirable 3D geometry of the azetidine ring with a benzenesulfonyl group and a methyl ester. This unique combination of functionalities offers several advantages for FBDD:

  • Azetidine Core: Provides a rigid, 3D scaffold that can effectively probe the binding pockets of target proteins. The nitrogen atom and the C3-substituent offer distinct vectors for chemical modification during hit-to-lead optimization.[4]

  • Benzenesulfonyl Group: This moiety can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, contributing to binding affinity.

  • Methyl Ester: Offers a potential hydrogen bond acceptor and a readily modifiable handle for chemical elaboration through hydrolysis to the corresponding carboxylic acid or amidation.

Physicochemical Properties of the Fragment
PropertyValue
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
LogP (calculated) 1.2
Topological Polar Surface Area 75.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 3

Hypothetical Target: STAT3

STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[5] Its constitutive activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2][3] The FBDD campaign outlined below aims to identify fragments that bind to the SH2 domain of STAT3, thereby disrupting its dimerization and subsequent downstream signaling.

STAT3 Signaling Pathway

The following diagram illustrates the canonical JAK-STAT3 signaling pathway, which is often dysregulated in cancer.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_active->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Activation

A simplified diagram of the JAK-STAT3 signaling pathway.

Experimental Protocols

A typical FBDD workflow involves primary screening to identify initial hits, followed by secondary validation and characterization to confirm binding and determine affinity.

FBDD Experimental Workflow

FBDD_Workflow start Start primary_screen Primary Screening (Thermal Shift Assay) start->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screening (Surface Plasmon Resonance) hits->secondary_screen Proceed with hits validated_hits Validated Hits secondary_screen->validated_hits structural_biology Structural Biology (X-ray Crystallography) validated_hits->structural_biology Characterize binding mode hit_to_lead Hit-to-Lead Optimization structural_biology->hit_to_lead end End hit_to_lead->end

A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This high-throughput method identifies fragments that bind to the target protein by measuring changes in its thermal stability.[6][7]

Materials:

  • Recombinant human STAT3 protein (SH2 domain)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound (and other fragments) at 20 mM in DMSO

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5

  • 384-well qPCR plates

  • Real-time PCR instrument

Method:

  • Prepare a master mix containing STAT3 protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

  • Dispense 19.8 µL of the master mix into each well of a 384-well plate.

  • Add 0.2 µL of the fragment solution to each well (final fragment concentration 200 µM, final DMSO concentration 1%). Include appropriate controls (DMSO only).

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and perform a melt curve analysis, ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

  • Monitor the fluorescence of the SYPRO Orange dye as a function of temperature. The melting temperature (Tₘ) is the inflection point of the sigmoidal curve. A significant positive shift in Tₘ (ΔTₘ) indicates fragment binding.

Hypothetical Data from Primary Screening:

Fragment IDFragment NameΔTₘ (°C)Hit?
F001This compound+2.5Yes
F002Fragment 2+0.2No
F003Fragment 3+1.8Yes
F004Fragment 4-0.5No
Protocol 2: Secondary Screening and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is used to validate the hits from the primary screen and to determine their binding affinity (Kᴅ) and kinetics.[8][9]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human STAT3 protein (SH2 domain)

  • Running Buffer: 50 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.5

  • Fragment solutions in running buffer with matched DMSO concentration

Method:

  • Immobilization: Immobilize the STAT3 protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of 8000-10000 response units (RU).

  • Binding Analysis:

    • Prepare a dilution series of this compound and other validated hits in running buffer (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).

    • Inject the fragment solutions over the immobilized STAT3 surface and a reference flow cell.

    • Monitor the binding response (in RU) in real-time.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

Hypothetical Data from Secondary Screening:

Fragment IDKᴅ (µM)Ligand Efficiency (LE)
F0013500.32
F0038000.28

Ligand Efficiency (LE) = -1.37 * pKᴅ / Number of Heavy Atoms

Hit-to-Lead Optimization

Once this compound is validated as a binder and its binding mode is determined (ideally through X-ray crystallography), a hit-to-lead optimization campaign can be initiated.[10] The goal is to improve the potency and selectivity of the initial fragment.

Fragment Evolution Strategies

Hit_To_Lead cluster_strategies Optimization Strategies fragment Methyl 1-(benzenesulfonyl) azetidine-3-carboxylate (Hit Fragment) growing Fragment Growing fragment->growing linking Fragment Linking fragment->linking merging Fragment Merging fragment->merging lead_compound Potent Lead Compound growing->lead_compound linking->lead_compound merging->lead_compound

Strategies for hit-to-lead optimization in FBDD.

Proposed modifications for this compound:

  • Fragment Growing:

    • Vector 1 (C3-position): Hydrolyze the methyl ester to the carboxylic acid to introduce a hydrogen bond donor and acceptor. The carboxylic acid can then be converted to a series of amides to probe for additional interactions in the binding pocket.

    • Vector 2 (Benzenesulfonyl group): Synthesize analogues with substituents on the phenyl ring to explore hydrophobic pockets and potential new hydrogen bonding interactions.

  • Fragment Linking/Merging: If other fragments are identified that bind in close proximity to the this compound binding site, linkers can be designed to connect the two fragments, or they can be merged into a single, more potent molecule.

Conclusion

This compound represents a promising starting point for a fragment-based drug discovery campaign. Its 3D azetidine core and modifiable functional groups provide an excellent foundation for the development of novel inhibitors against targets such as STAT3. The protocols and strategies outlined in these application notes provide a comprehensive framework for utilizing this and similar fragments in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for Amide Coupling with 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly vital in medicinal chemistry and the development of novel therapeutics.[1] Azetidine scaffolds are increasingly incorporated into drug candidates to explore novel chemical space and improve physicochemical properties. This document provides detailed protocols for the synthesis of amides derived from Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate.

The overall process involves two key stages: the hydrolysis (saponification) of the starting methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a desired amine. Two robust and widely used amide coupling protocols are presented: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium salt-based reagent, and another employing the classic carbodiimide method with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt).[1][2][3]

Experimental Workflow

The synthetic pathway from the methyl ester to the final amide product is outlined below.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Ester Methyl 1-(benzenesulfonyl) azetidine-3-carboxylate Acid 1-(Benzenesulfonyl)azetidine -3-carboxylic Acid Ester->Acid  LiOH, THF/H₂O  or NaOH, MeOH/H₂O Acid_ref Carboxylic Acid Amine Primary or Secondary Amine (R¹R²NH) Amide N-Substituted 1-(benzenesulfonyl) azetidine-3-carboxamide Amine->Amide Acid_ref->Amide  Coupling Protocol  (HATU or EDC/HOBt)

Caption: Overall workflow for the synthesis of azetidine-3-carboxamides.

Protocol 1: Saponification of this compound

This protocol describes the conversion of the methyl ester to the carboxylic acid, a necessary precursor for amide coupling.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 1g ester)Molar Equivalents
This compound255.291.0 g1.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.96197 mg1.2
Tetrahydrofuran (THF), anhydrous-15 mL-
Deionized Water (H₂O)-5 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate (EtOAc)-~50 mL-
Brine (saturated aq. NaCl)-~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 3.92 mmol) in tetrahydrofuran (15 mL).

  • Addition of Base: In a separate container, dissolve lithium hydroxide monohydrate (197 mg, 4.70 mmol) in deionized water (5 mL). Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the saponification by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with ~10 mL of water.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(benzenesulfonyl)azetidine-3-carboxylic acid.

  • Purification: The crude product is often of sufficient purity for the subsequent coupling step. If necessary, it can be purified by recrystallization or flash column chromatography.

Protocol 2: Amide Coupling Protocols

The following section details two reliable methods for coupling 1-(benzenesulfonyl)azetidine-3-carboxylic acid with a generic primary or secondary amine (R¹R²NH).

Method A: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent known for rapid reaction times and low rates of racemization, making it suitable for sensitive or sterically hindered substrates.[3][4]

ReagentMolar Mass ( g/mol )Quantity (per 200mg acid)Molar Equivalents
1-(Benzenesulfonyl)azetidine-3-carboxylic acid241.26200 mg1.0
Amine (R¹R²NH)Varies1.1 - 1.21.1 - 1.2
HATU380.23346 mg1.1
N,N-Diisopropylethylamine (DIPEA)129.24430 µL3.0
N,N-Dimethylformamide (DMF), anhydrous-5 mL-
Ethyl Acetate (EtOAc)-~50 mL-
1 M Hydrochloric Acid (HCl)-~20 mL-
Saturated Aqueous NaHCO₃-~20 mL-
Brine (saturated aq. NaCl)-~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(benzenesulfonyl)azetidine-3-carboxylic acid (200 mg, 0.83 mmol).

  • Addition of Reagents: Add HATU (346 mg, 0.91 mmol) followed by anhydrous N,N-Dimethylformamide (5 mL).

  • Add the desired amine (0.91 mmol, 1.1 equiv) to the mixture.

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (430 µL, 2.49 mmol) to the stirred suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).

  • Washing: Wash the organic phase sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 20 mL). This washing sequence removes excess reagents and byproducts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Method B: EDC/HOBt-Mediated Amide Coupling

This method is a cost-effective and widely used protocol for amide bond formation. The use of HOBt minimizes side reactions and suppresses racemization.[3][6]

ReagentMolar Mass ( g/mol )Quantity (per 200mg acid)Molar Equivalents
1-(Benzenesulfonyl)azetidine-3-carboxylic acid241.26200 mg1.0
Amine (R¹R²NH)Varies1.11.1
EDC·HCl191.70191 mg1.2
HOBt135.12135 mg1.2
N,N-Diisopropylethylamine (DIPEA)129.24287 µL2.0
Dichloromethane (DCM), anhydrous-10 mL-
1 M Hydrochloric Acid (HCl)-~20 mL-
Saturated Aqueous NaHCO₃-~20 mL-
Brine (saturated aq. NaCl)-~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
  • Reaction Setup: To a dry round-bottom flask, add 1-(benzenesulfonyl)azetidine-3-carboxylic acid (200 mg, 0.83 mmol), HOBt (135 mg, 1.0 mmol), and the desired amine (0.91 mmol, 1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous Dichloromethane (10 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (191 mg, 1.0 mmol) portion-wise to the reaction mixture.

  • Slowly add DIPEA (287 µL, 1.66 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.[2]

  • Workup: Once complete, dilute the mixture with additional DCM (20 mL).

  • Washing: Wash the organic phase sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 20 mL). The aqueous washes effectively remove the water-soluble urea byproduct from EDC and other impurities.[2][5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Signaling Pathway Diagram (Mechanism)

The following diagram illustrates the activation of the carboxylic acid using the HATU reagent, which is a key step in the amide coupling process.

G Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ Acid->Carboxylate Deprotonation Base DIPEA Intermediate O-Acylisouronium Intermediate Carboxylate->Intermediate Nucleophilic Attack HATU HATU HATU->Intermediate ActiveEster OAt Active Ester Amide R-CONR'R'' (Amide Product) ActiveEster->Amide Nucleophilic Attack Amine R'R''NH (Amine) Amine->Amide HOAt HOAt⁻ HOAt->Intermediate Intermediate->ActiveEster Displacement

Caption: Mechanism of carboxylic acid activation and coupling via HATU.[7]

References

Application Notes and Protocols for the Purification of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate and its derivatives. The purification of these compounds is a critical step in their synthesis and characterization, ensuring the removal of impurities that may interfere with subsequent biological assays and drug development studies. The following sections outline common purification techniques, including flash column chromatography and recrystallization, supported by detailed protocols and illustrative data.

Application Notes

Derivatives of this compound are a class of compounds with significant potential in medicinal chemistry. The presence of the benzenesulfonyl group and the azetidine ring imparts specific physicochemical properties that make these molecules attractive scaffolds for drug discovery. Achieving high purity of these compounds is paramount for obtaining reliable structure-activity relationships (SAR) and for advancing lead candidates through the development pipeline.

The primary methods for the purification of these derivatives are flash column chromatography and recrystallization. The choice of method depends on the nature of the impurities, the scale of the purification, and the physical state of the compound.

  • Flash Column Chromatography: This is a versatile and widely used technique for the purification of a broad range of organic compounds. For derivatives of this compound, normal-phase chromatography using silica gel is typically effective. The selection of the eluent system is crucial for achieving good separation. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often employed. Common solvent systems include mixtures of hexane and ethyl acetate.

  • Recrystallization: This technique is ideal for purifying solid compounds to a high degree of purity. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. For the target compounds, which possess both aromatic and ester functionalities, solvents like ethanol, isopropanol, or mixed solvent systems such as ethyl acetate/hexane are often good starting points.

Quantitative Data Summary

The following table summarizes representative data for the purification of a hypothetical derivative of this compound. This data is illustrative and aims to provide a benchmark for expected outcomes. Actual results may vary depending on the specific derivative and the nature of the impurities.

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Notes
Flash Column Chromatography~85>9880-95Effective for removing a wide range of impurities.
Recrystallization~90>9970-90Best for final polishing of solid compounds.
Preparative TLC~95>9950-70Suitable for small-scale purification (<100 mg).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of a derivative of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to determine the optimal eluent composition for separation. The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing:

    • Select an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed. A gentle tapping of the column can aid in this process.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This can be done in a stepwise or continuous gradient.

    • Maintain a constant flow rate using gentle pressure from a compressed air or nitrogen line.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or using a fraction collector.

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the purification of a solid derivative of this compound by recrystallization.

Materials:

  • Crude solid this compound derivative

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube to the boiling point of the solvent. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. Crystals of the purified compound should form.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

The following diagrams illustrate the workflows for the purification techniques described above.

Flash_Chromatography_Workflow start Crude Product tlc TLC Analysis (Determine Eluent) start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading packing->loading elution Gradient Elution (e.g., Hexane/EtOAc) loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis combine Combine Pure Fractions analysis->combine Identify pure fractions evaporation Solvent Evaporation combine->evaporation end Purified Product evaporation->end

Caption: Workflow for Flash Column Chromatography.

Recrystallization_Workflow start Crude Solid Product dissolution Dissolve in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (Remove Insoluble Impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling If no insoluble impurities hot_filtration->cooling If necessary ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Crystalline Product drying->end

Caption: Workflow for Recrystallization.

Large-Scale Synthesis of Azetidine-3-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-3-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry and drug development. Their rigid, four-membered ring structure imparts unique conformational constraints on molecules, often leading to improved biological activity and metabolic stability. This document provides detailed application notes and protocols for the large-scale synthesis of these valuable compounds, catering to the needs of researchers in both academic and industrial settings.

Application Notes

The synthesis of azetidine-3-carboxylic acid derivatives on a large scale presents several challenges, including ring strain, potential for side reactions, and the need for robust and scalable purification methods. The protocols outlined below are designed to address these challenges, offering reliable routes to key intermediates and final products.

One common and effective strategy for synthesizing the azetidine core involves the cyclization of 1,3-difunctionalized propane derivatives. A notable example is the synthesis starting from diethyl bis(hydroxymethyl)malonate, which undergoes triflation followed by ring-closing with an amine. Subsequent decarboxylation and hydrogenation yield the desired azetidine-3-carboxylic acid.[1] This method is particularly amenable to large-scale production due to the availability of starting materials and the straightforward nature of the reaction sequence.

Another versatile approach involves the thermal isomerization of 3-bromoaziridine-3-carboxylic acid derivatives.[2][3] This method allows for the stereoselective synthesis of functionalized azetidines. The kinetically favored aziridine can be transformed into the thermodynamically more stable azetidine ring system.[2][3]

For the synthesis of specific derivatives, such as those used in the production of the JAK inhibitor baricitinib, a Horner-Wadsworth-Emmons reaction of a protected azetidin-3-one with a phosphonate reagent is employed to introduce an exocyclic double bond, which is then further functionalized.[4] The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is essential in many synthetic routes to control reactivity and prevent side reactions, particularly in the context of peptide synthesis where azetidine-3-carboxylic acid is used as a non-canonical amino acid.

The choice of synthetic route will depend on the desired substitution pattern on the azetidine ring and the scale of the synthesis. The following protocols provide detailed, step-by-step procedures for key synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of Azetidine-3-Carboxylic Acid from Diethyl bis(hydroxymethyl)malonate

This protocol is adapted from a process for synthesizing azetidine-3-carboxylic acid, a useful intermediate for S1P1/Edg1 receptor agonists.[1]

Step A: Diethyl bis((trifluoromethylsulfonyloxy)methyl)malonate

  • To a cooled (0-5 °C) solution of diethyl bis(hydroxymethyl)malonate in a suitable solvent (e.g., dichloromethane), add a weak base (e.g., triethylamine).

  • Slowly add trifluoromethanesulfonic anhydride while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step B: Diethyl 1-(benzyl)azetidine-3,3-dicarboxylate

  • Dissolve the crude diethyl bis((trifluoromethylsulfonyloxy)methyl)malonate from Step A in a compatible solvent such as acetonitrile.

  • Add a weak base (e.g., potassium carbonate) and benzylamine.

  • Heat the mixture to reflux and stir for 12-16 hours.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Step C: 1-(benzyl)azetidine-3-carboxylic acid

  • To a solution of diethyl 1-(benzyl)azetidine-3,3-dicarboxylate in a mixture of ethanol and water, add a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step D: Azetidine-3-carboxylic acid

  • Dissolve the 1-(benzyl)azetidine-3-carboxylic acid in an aqueous solvent.

  • Add a hydrogenation catalyst, such as Pd(OH)2 on carbon.

  • React the mixture with molecular hydrogen at an elevated temperature (e.g., 96 °C) until the reaction is complete.[1]

  • Filter off the catalyst and concentrate the filtrate to obtain azetidine-3-carboxylic acid.

Protocol 2: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is a key step in the synthesis of intermediates for baricitinib.[4]

  • To a solution of diethyl (cyanomethyl)phosphonate in tetrahydrofuran (THF) under a hydrogen atmosphere, slowly add potassium tert-butoxide solution in THF at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF and continue stirring at -5 °C for another 2 hours.[4]

  • Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.[4]

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Summary of Yields for Azetidine-3-Carboxylic Acid Synthesis (Protocol 1)

StepProductStarting MaterialReagentsTypical Yield (%)
ADiethyl bis((trifluoromethylsulfonyloxy)methyl)malonateDiethyl bis(hydroxymethyl)malonateTriflic anhydride, Triethylamine85-95
BDiethyl 1-(benzyl)azetidine-3,3-dicarboxylateDiethyl bis((trifluoromethylsulfonyloxy)methyl)malonateBenzylamine, K2CO360-70
C1-(benzyl)azetidine-3-carboxylic acidDiethyl 1-(benzyl)azetidine-3,3-dicarboxylateNaOH, HCl75-85
DAzetidine-3-carboxylic acid1-(benzyl)azetidine-3-carboxylic acidH2, Pd(OH)2/C90-98

Table 2: Horner-Wadsworth-Emmons Reaction for Baricitinib Intermediate (Protocol 2)

Starting MaterialReagentProductTypical Yield (%)
tert-butyl 3-oxoazetidine-1-carboxylateDiethyl (cyanomethyl)phosphonate, Potassium tert-butoxidetert-butyl 3-(cyanomethylene)azetidine-1-carboxylate70-80

Mandatory Visualization

G cluster_0 Protocol 1: Synthesis of Azetidine-3-Carboxylic Acid A Diethyl bis(hydroxymethyl)malonate B Diethyl bis((trifluoromethylsulfonyloxy)methyl)malonate A->B  Tf2O, Et3N C Diethyl 1-(benzyl)azetidine-3,3-dicarboxylate B->C  BnNH2, K2CO3 D 1-(benzyl)azetidine-3-carboxylic acid C->D  1. NaOH  2. HCl E Azetidine-3-carboxylic acid D->E  H2, Pd(OH)2/C

Caption: Workflow for the synthesis of Azetidine-3-Carboxylic Acid.

G cluster_1 Protocol 2: Horner-Wadsworth-Emmons Reaction F tert-butyl 3-oxoazetidine-1-carboxylate H tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate F->H G Diethyl (cyanomethyl)phosphonate G->H  KOtBu

Caption: Synthesis of a key intermediate for Baricitinib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question 1: I am observing a low yield of my final product, this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the N-benzenesulfonylation of the methyl azetidine-3-carboxylate starting material. Here are the common causes and troubleshooting steps:

  • Incomplete Reaction: The N-sulfonylation reaction may not have gone to completion.

    • Solution:

      • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Temperature: Gently heating the reaction mixture may improve the reaction rate, but be cautious as excessive heat can lead to side reactions.

      • Reagent Stoichiometry: Ensure that at least one equivalent of benzenesulfonyl chloride is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution:

      • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, especially during workup.[1] Maintain a neutral or slightly basic pH during extraction and purification. The hydrolysis of the methyl ester is significantly faster than that of ethyl or isopropyl esters, making it more susceptible to this side reaction.

  • Purification Issues: Product loss during the purification process can significantly impact the final yield.

    • Solution:

      • Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions.

      • Column Chromatography: Optimize the solvent system for column chromatography to ensure good separation of the product from impurities. A gradient elution from a non-polar to a more polar solvent system is often effective.

Question 2: My final product appears to be impure. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can arise from unreacted starting materials, side products, or decomposition. Common impurities and purification strategies are outlined below:

  • Unreacted Methyl azetidine-3-carboxylate: If the starting material is not fully consumed, it will contaminate the final product.

    • Identification: This can be detected by NMR spectroscopy (absence of the benzenesulfonyl group signals) and LC-MS (lower molecular weight).

    • Removal: Due to its higher polarity, it can typically be separated from the product by column chromatography on silica gel.

  • Benzenesulfonic Acid: This can form from the hydrolysis of benzenesulfonyl chloride.

    • Identification: It is a highly polar and acidic compound.

    • Removal: It can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.

  • 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid: This is the product of methyl ester hydrolysis.

    • Identification: This impurity will have a different retention factor on TLC and a distinct mass in LC-MS. In the ¹H NMR spectrum, the methyl singlet will be absent, and a broad singlet corresponding to the carboxylic acid proton may be observed.

    • Removal: As a carboxylic acid, it is more polar than the desired methyl ester. It can be removed by washing the organic solution with a mild base or by silica gel chromatography.

Experimental Protocol: Synthesis of this compound

This is a general procedure based on common organic synthesis practices for similar compounds. Optimization may be required.

  • Reaction Setup: To a solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile, add a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) at 0 °C under an inert atmosphere.

  • Addition of Sulfonylating Agent: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-benzenesulfonylation reaction?

A1: The base, typically a tertiary amine like triethylamine or diisopropylethylamine, serves two primary purposes. First, it deprotonates the secondary amine of the methyl azetidine-3-carboxylate starting material (if the free base is used) or neutralizes the hydrochloride salt to generate the free amine in situ. Second, it acts as a scavenger for the hydrochloric acid that is generated as a byproduct of the reaction between the azetidine nitrogen and benzenesulfonyl chloride.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) should be chosen to achieve good separation between the starting material, the product, and any major byproducts. The spots can be visualized using a UV lamp (as the product contains a phenyl group) and/or by staining with a suitable agent like potassium permanganate. Alternatively, LC-MS can be used for more precise monitoring, allowing for the detection of the masses of the starting material and the product.

Q3: What are the expected spectroscopic data for this compound?

Data Type Expected Values
¹H NMR * Aromatic Protons (Benzenesulfonyl): Multiplets in the range of δ 7.5-8.0 ppm (5H).* Azetidine Ring Protons: Multiplets in the range of δ 3.5-4.5 ppm (5H).* Methyl Ester Protons: A singlet at approximately δ 3.7 ppm (3H).
¹³C NMR * Aromatic Carbons: Peaks in the aromatic region (δ 120-140 ppm).* Ester Carbonyl Carbon: A peak around δ 170-175 ppm.* Azetidine Ring Carbons: Peaks in the range of δ 40-60 ppm.* Methyl Ester Carbon: A peak around δ 52 ppm.
Mass Spectrometry (ESI+) Expected m/z for [M+H]⁺: 256.06. Expected m/z for [M+Na]⁺: 278.04.

Q4: My reaction is complete, but I am struggling with the purification. What are some tips for effective purification?

A4: Purification of azetidine derivatives can be challenging due to their polarity.

  • Column Chromatography:

    • Use a fine mesh silica gel for better resolution.

    • Employ a gradient elution to effectively separate the product from less polar and more polar impurities. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

    • Carefully monitor the fractions by TLC to avoid mixing pure fractions with impure ones.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Visualizations

Synthesis and Troubleshooting Workflow

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions start Methyl azetidine-3-carboxylate + Benzenesulfonyl chloride reaction N-Benzenesulfonylation (Base, Anhydrous Solvent) start->reaction product This compound reaction->product issue Low Yield or Impure Product product->issue Problem? incomplete Incomplete Reaction? issue->incomplete side_reactions Side Reactions? issue->side_reactions purification_issue Purification Issues? issue->purification_issue inc_time Increase Reaction Time incomplete->inc_time inc_temp Increase Temperature (cautiously) incomplete->inc_temp check_stoich Check Stoichiometry incomplete->check_stoich anhydrous Use Anhydrous Conditions side_reactions->anhydrous neutral_ph Maintain Neutral pH in Workup side_reactions->neutral_ph optimize_extraction Optimize Extraction purification_issue->optimize_extraction optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography

Caption: Workflow for the synthesis and troubleshooting of this compound.

Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions start Methyl azetidine-3-carboxylate + Benzenesulfonyl chloride product This compound start->product Desired Path hydrolysis_ester Product + H₂O (acid/base) product->hydrolysis_ester Hydrolysis hydrolysis_sulfonyl Benzenesulfonyl chloride + H₂O sulfonic_acid Benzenesulfonic Acid hydrolysis_sulfonyl->sulfonic_acid carboxylic_acid 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid hydrolysis_ester->carboxylic_acid

Caption: Key potential side reactions in the synthesis of this compound.

References

Technical Support Center: Reactions of N-Benzenesulfonylazetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work with N-benzenesulfonylazetidines. The information is presented in a question-and-answer format to directly tackle specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving N-benzenesulfonylazetidines?

A1: N-benzenesulfonylazetidines are versatile building blocks in organic synthesis. The most common reactions they undergo are nucleophilic ring-opening reactions. Due to the ring strain of the four-membered azetidine ring and the electron-withdrawing nature of the benzenesulfonyl group, the ring is susceptible to cleavage by a variety of nucleophiles.

Q2: What factors influence the regioselectivity of the ring-opening reaction?

A2: The regioselectivity of the nucleophilic attack on the azetidine ring is a crucial aspect of these reactions. In many cases, the attack occurs at the less sterically hindered carbon. However, the presence of substituents on the ring and the nature of the nucleophile and catalyst can significantly influence the outcome. For 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type pathway, leading to high regioselectivity.[1]

Q3: Can N-benzenesulfonylazetidines undergo cycloaddition reactions?

A3: Yes, N-sulfonylazetidines can participate in cycloaddition reactions. For instance, thermal [2+2] cycloadditions are a known reaction class for these compounds. However, the specific conditions and potential by-products of such reactions with N-benzenesulfonylazetidines are not extensively documented in readily available literature.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ring-Opened Product

Q: I am performing a nucleophilic ring-opening of an N-benzenesulfonylazetidine, but the yield of my desired product is consistently low. What are the potential causes and solutions?

A: Low yields in nucleophilic ring-opening reactions of N-benzenesulfonylazetidines can stem from several factors. Here's a guide to troubleshoot this issue:

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or time. Be cautious, as prolonged heating can sometimes lead to decomposition.

  • Poor Nucleophilicity of the Reagent:

    • Solution: The chosen nucleophile might not be strong enough to efficiently open the azetidine ring. Consider using a more potent nucleophile or adding an activating agent. For example, in the case of alcohol nucleophiles, the addition of a Lewis acid like Cu(OTf)₂ can significantly enhance the reaction rate and yield.[1]

  • Steric Hindrance:

    • Solution: If the azetidine or the nucleophile is sterically bulky, the reaction rate can be significantly reduced. If possible, consider using a less hindered nucleophile. Alternatively, increasing the reaction temperature might overcome the steric barrier, but this should be done with care to avoid side reactions.

  • Formation of Unidentified By-products:

    • Solution: The formation of by-products can consume the starting material and lower the yield of the desired product. Analyze the crude reaction mixture by techniques like NMR spectroscopy or LC-MS to identify any major by-products. Understanding the structure of these by-products can provide insights into competing reaction pathways.

Issue 2: Formation of Multiple Products (Isomers or By-products)

Q: My reaction is producing a mixture of products, making purification difficult. What are the likely by-products and how can I minimize their formation?

A: The formation of multiple products is a common challenge. The following are potential by-products and strategies to mitigate their formation:

Common By-products and Mitigation Strategies:

  • Regioisomers:

    • Problem: Nucleophilic attack can occur at different carbon atoms of the azetidine ring, leading to a mixture of regioisomers.

    • Troubleshooting Workflow:

      start Mixture of Regioisomers Observed condition Is a Lewis Acid Catalyst Used? start->condition lewis_acid Optimize Lewis Acid: - Change the metal (e.g., Cu, Sc, In) - Vary the counter-ion (e.g., OTf, Cl) condition->lewis_acid Yes no_lewis_acid Introduce a Lewis Acid Catalyst to enhance regioselectivity condition->no_lewis_acid No solvent Modify the Solvent System: - Alter polarity - Use coordinating solvents lewis_acid->solvent no_lewis_acid->solvent temperature Adjust Reaction Temperature: - Lower temperature may favor a specific pathway solvent->temperature end Improved Regioselectivity temperature->end

      Caption: Troubleshooting workflow for regioisomer formation.

  • Dimerization/Oligomerization Products:

    • Problem: Under certain conditions, especially in the presence of strong acids or upon prolonged heating, N-benzenesulfonylazetidines might undergo self-reaction to form dimers or oligomers.

    • Mitigation:

      • Maintain a low concentration of the azetidine starting material.

      • Add the azetidine slowly to the reaction mixture containing the nucleophile.

      • Avoid excessively high temperatures and strong acidic conditions if possible.

  • Isomerization of the Starting Material:

    • Problem: The N-benzenesulfonylazetidine itself might isomerize under the reaction conditions, leading to a mixture of stereoisomers in the product.

    • Mitigation:

      • Use milder reaction conditions (lower temperature, shorter reaction time).

      • Screen different catalysts or solvents that do not promote isomerization.

  • Products from Decomposition:

    • Problem: N-sulfonyl compounds can be susceptible to decomposition, especially under harsh acidic or basic conditions, or at elevated temperatures. For instance, decomposition of related diazonium salts in acidic solution is a known issue.[2]

    • Mitigation:

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is suspected.

      • Purify all reagents and solvents to remove any impurities that might catalyze decomposition.

      • Perform the reaction at the lowest effective temperature.

Issue 3: Reaction Stalls or is Sluggish

Q: The reaction is very slow and does not go to completion. How can I improve the reaction rate?

A: A sluggish reaction can be due to several factors related to the reactants and reaction conditions.

Strategies to Enhance Reaction Rate:

  • Catalyst Activation:

    • Logical Flow for Catalyst Selection:

      start Sluggish Reaction catalyst_check Is a catalyst being used? start->catalyst_check no_catalyst Introduce a suitable catalyst (e.g., Lewis Acid like Cu(OTf)₂) catalyst_check->no_catalyst No catalyst_present Optimize the current catalyst: - Increase catalyst loading - Change the catalyst catalyst_check->catalyst_present Yes solvent_effect Evaluate Solvent Effects: - Increase solvent polarity - Use a solvent that better solubilizes reactants no_catalyst->solvent_effect catalyst_present->solvent_effect temperature_increase Increase Reaction Temperature solvent_effect->temperature_increase end Improved Reaction Rate temperature_increase->end

      Caption: Decision process for accelerating a sluggish reaction.

  • Increase Reagent Concentration:

    • Increasing the concentration of the nucleophile can sometimes accelerate the reaction rate. However, be mindful that this could also lead to an increase in by-product formation.

  • Solvent Choice:

    • The choice of solvent can have a significant impact on the reaction rate. A solvent that better solvates the transition state will accelerate the reaction. For SN2 reactions, polar aprotic solvents are often a good choice.

Experimental Protocols

While specific, detailed experimental protocols for by-product analysis in N-benzenesulfonylazetidine reactions are not abundant in the literature, a general protocol for a Lewis acid-mediated ring-opening reaction is provided below as a reference. Researchers should adapt this protocol based on their specific substrates and analytical capabilities.

General Protocol for Lewis Acid-Catalyzed Ring-Opening of a 2-Aryl-N-Benzenesulfonylazetidine with an Alcohol:

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 2-aryl-N-benzenesulfonylazetidine (1.0 equiv).

    • Dissolve the azetidine in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

    • Add the alcohol nucleophile (1.5 - 3.0 equiv).

  • Catalyst Addition:

    • In a separate vial, weigh the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).

    • Add the catalyst to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

    • Samples for analysis should be quenched with a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR and LC-MS to determine the product distribution and identify any by-products.

  • Purification:

    • Purify the desired product by column chromatography on silica gel.

Note: This is a general guideline. The optimal solvent, temperature, reaction time, and catalyst loading should be determined experimentally for each specific substrate. Careful analysis of the crude reaction mixture is essential for identifying and quantifying by-products, which is the first step in troubleshooting and optimizing the reaction.

References

Technical Support Center: Optimizing Reaction Yield for the Functionalization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when functionalizing this compound?

The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions under harsh conditions. Other common issues include low yields, difficulty in achieving regioselectivity for C-H functionalization, and potential side reactions related to the benzenesulfonyl protecting group and the methyl ester.

Q2: Which protecting group is most suitable for the azetidine nitrogen during functionalization at other positions?

The benzenesulfonyl group is a robust electron-withdrawing group that activates the azetidine ring for certain reactions but can also be challenging to remove. The choice of protecting group is critical. For many applications, the tert-butoxycarbonyl (Boc) group is a widely used alternative as it is generally stable under various reaction conditions and can be readily removed under acidic conditions. However, the benzenesulfonyl group is often employed for its specific electronic effects on the reactivity of the azetidine ring.

Q3: How does the benzenesulfonyl group affect the reactivity of the azetidine ring?

The electron-withdrawing nature of the benzenesulfonyl group influences the electron density on the azetidine nitrogen and the overall reactivity of the ring. This can impact nucleophilic substitution reactions and the stability of the ring. For instance, it can make the azetidine nitrogen a poorer nucleophile while potentially activating the C-H bonds for certain metal-catalyzed functionalization reactions.

Q4: What are the typical reaction conditions for N-deprotection of the benzenesulfonyl group?

Deprotection of a benzenesulfonyl group can be challenging. Common methods include using strong reducing agents or harsh acidic or basic conditions, which may not be compatible with the ester functionality. A facile deprotection condition for aryl sulfonates involves using pulverized potassium hydroxide (KOH) with t-BuOH in hot toluene.[1] However, reaction conditions should be carefully optimized to avoid ester hydrolysis or ring opening.

Q5: How can I effectively purify functionalized derivatives of this compound?

Purification of azetidine derivatives can be challenging due to their polarity. Column chromatography on silica gel is a common and effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Substitution Reactions

This guide addresses common issues leading to low yields in nucleophilic substitution reactions at the 3-position of the azetidine ring (after conversion of the ester to a suitable leaving group).

Problem Possible Cause Suggested Solution
Low or No Product Formation Ineffective leaving group.Ensure the hydroxyl group (from ester reduction) is converted to a good leaving group (e.g., tosylate, mesylate, or halide).
Low nucleophilicity of the incoming nucleophile.Use a stronger nucleophile or increase its concentration. The choice of solvent can also significantly impact nucleophilicity.
Steric hindrance at the 3-position.Use a less sterically hindered nucleophile. Elevated temperatures may be required, but monitor for side reactions.
Formation of Ring-Opened Byproducts Harsh reaction conditions (high temperature, strong base/acid).Optimize the reaction temperature and time. Use a milder base if applicable. The inherent ring strain of azetidines makes them prone to ring-opening.[2]
Decomposition of Starting Material Instability of the substrate under reaction conditions.Perform the reaction at a lower temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) if reagents are air-sensitive.
Guide 2: Poor Regioselectivity in C-H Functionalization

This guide provides troubleshooting for achieving regioselective C-H functionalization on the benzenesulfonyl group or the azetidine ring.

Problem Possible Cause Suggested Solution
Mixture of Isomers Poor directing group ability of the ester or sulfonyl group.The benzenesulfonyl group can direct ortho-metalation. For other positions, derivatization of the ester to a stronger directing group may be necessary.
Inappropriate catalyst or ligand.The choice of palladium catalyst and ligand is crucial for controlling reactivity and selectivity in C-H activation.[3] Screen different catalyst/ligand combinations.
Competing reaction pathways.Adjust reaction parameters such as temperature, solvent, and additives (oxidants or bases) to favor the desired regioisomer.[3]
Functionalization at the Azetidine Ring High reactivity of C-H bonds on the azetidine ring.The use of specific directing groups attached to the nitrogen can steer functionalization to the aryl ring. Without a strong directing effect, functionalization of the azetidine ring is possible.
Guide 3: Unwanted Side Reactions

This guide covers common side reactions that can occur during the functionalization of this compound.

Problem Possible Cause Suggested Solution
Hydrolysis of the Methyl Ester Presence of water or use of strong aqueous base/acid.Use anhydrous solvents and reagents. If a base is required, consider non-nucleophilic organic bases. For ester cleavage, controlled saponification with LiOH is a common method, but requires careful monitoring to avoid ring degradation.[4]
Epimerization at C3 Use of a strong base.If the stereochemistry at the 3-position is important, use milder reaction conditions and non-protic solvents to minimize the risk of enolization and epimerization.
N-S Bond Cleavage Reductive or harsh nucleophilic conditions.Avoid strong reducing agents if the benzenesulfonyl group needs to be retained. Certain nucleophiles can attack the sulfur atom, leading to deprotection.

Experimental Protocols

General Protocol for Nucleophilic Substitution at the 3-Position (Illustrative)

This is a representative protocol and requires optimization for specific nucleophiles.

  • Reduction of the Ester: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add LiBH₄ (1.5 eq) portion-wise. Stir the reaction at room temperature for 4-6 hours. Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Activation of the Hydroxyl Group: To a solution of the resulting alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours.

  • Nucleophilic Substitution: To a solution of the mesylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add the desired nucleophile (1.2-2.0 eq) and a suitable base if necessary (e.g., K₂CO₃). Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.

Data Presentation

Table 1: Optimization of Nucleophilic Substitution with a Generic Nucleophile (NuH)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF601245
2K₂CO₃DMF80865
3Cs₂CO₃DMF80875
4K₂CO₃Acetonitrile801250
5DBUTHF602430

Table 2: Effect of Leaving Group on Reaction Yield

EntryLeaving GroupNucleophileConditionsYield (%)
1-OMsPiperidineK₂CO₃, DMF, 80 °C78
2-OTsPiperidineK₂CO₃, DMF, 80 °C82
3-BrPiperidineK₂CO₃, DMF, 80 °C85
4-IPiperidineK₂CO₃, DMF, 80 °C90

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Pathways cluster_products Intermediate Products cluster_further_rxn Further Reactions start Methyl 1-(benzenesulfonyl) azetidine-3-carboxylate ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis 1a ch_functionalization C-H Functionalization start->ch_functionalization 1b ester_reduction Ester Reduction start->ester_reduction 1c acid Azetidine-3-carboxylic acid derivative ester_hydrolysis->acid ch_product Functionalized aryl or azetidine ring ch_functionalization->ch_product alcohol Azetidin-3-ylmethanol derivative ester_reduction->alcohol final_product Diverse Functionalized Azetidines acid->final_product Amide Coupling, etc. ch_product->final_product Further Derivatization activation Activation of Alcohol (e.g., -OMs, -OTs) alcohol->activation 2 nucleophilic_sub Nucleophilic Substitution activation->nucleophilic_sub 3 nucleophilic_sub->final_product

Caption: Experimental workflow for the functionalization of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Yield in Nucleophilic Substitution cause1 Poor Leaving Group start->cause1 cause2 Weak Nucleophile start->cause2 cause3 Ring Opening start->cause3 cause4 Decomposition start->cause4 solution1 Verify LG formation (e.g., -OTs, -I) cause1->solution1 solution2 Increase Nu concentration Change solvent cause2->solution2 solution3 Lower temperature Use milder base cause3->solution3 solution4 Check reagent purity Inert atmosphere cause4->solution4

References

"stability of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule are its susceptibility to hydrolysis under both acidic and basic conditions. The two primary functional groups that may be affected are the methyl ester and the N-sulfonylazetidine ring. The strained four-membered azetidine ring may also be prone to ring-opening under certain conditions.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][2][3] While sulfonamides are generally stable, strong acidic conditions could potentially lead to the cleavage of the benzenesulfonyl group, though this is typically a slower process.[4]

Q3: What degradation pathways are expected under basic conditions?

A3: Basic conditions will likely lead to the rapid hydrolysis of the methyl ester, a reaction commonly known as saponification, to yield the carboxylate salt.[5][6][7][8][9] The N-sulfonyl group is generally stable to basic hydrolysis.[4][10]

Q4: How does the azetidine ring affect the stability of the molecule?

A4: The strained nature of the azetidine ring can make it susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic or basic conditions. However, the presence of the electron-withdrawing benzenesulfonyl group on the nitrogen atom is expected to decrease the basicity of the ring nitrogen, potentially influencing its reactivity.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying the parent compound and its degradation products.[11][12] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and fragmentation data.[13][14][15]

Troubleshooting Guides

Guide 1: Designing a Forced Degradation Study

Issue: You need to assess the intrinsic stability of this compound and identify potential degradation products.

Solution: Conduct a forced degradation study using the following protocol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17][18]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Analyze the samples by HPLC.

  • Basic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate the solution at room temperature (25°C).

    • Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 230 nm).

    • Injection Volume: 10 µL.

Guide 2: Interpreting Stability Data

Issue: You have performed a forced degradation study and need to interpret the results.

Solution: Use the following table to organize and interpret your data. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Stability Data for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl at 60°C 0100.00.00.0
492.57.2<0.1
885.314.10.2
2468.929.80.5
0.1 M NaOH at 25°C 0100.00.00.0
0.588.10.111.5
177.40.222.1
259.90.339.2

Major Degradant 1: 1-(Benzenesulfonyl)azetidine-3-carboxylic acid Major Degradant 2: Sodium 1-(benzenesulfonyl)azetidine-3-carboxylate

Visualizations

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) parent_acid This compound degradant_acid 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid parent_acid->degradant_acid Ester Hydrolysis parent_base This compound degradant_base 1-(Benzenesulfonyl)azetidine-3-carboxylate Salt parent_base->degradant_base Saponification

Caption: Proposed degradation pathways under acidic and basic conditions.

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid/Base, Temperature) start->stress sampling Withdraw and Neutralize Aliquots at Time Points stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Quantify Parent and Degradants analysis->data pathway Identify Degradation Pathway data->pathway

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Deprotection of 1-Benzenesulfonylazetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of 1-benzenesulfonylazetidines.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of 1-benzenesulfonylazetidines often challenging?

A1: The deprotection of 1-benzenesulfonylazetidines can be challenging due to the high stability of the sulfonamide bond. The electron-withdrawing nature of the benzenesulfonyl group makes the nitrogen atom less nucleophilic and the sulfur atom resistant to cleavage. Furthermore, the strained four-membered ring of the azetidine moiety can be susceptible to ring-opening side reactions under harsh deprotection conditions.[1] The choice of deprotection method is critical to ensure efficient removal of the protecting group while preserving the integrity of the azetidine ring.

Q2: What are the most common methods for the deprotection of 1-benzenesulfonylazetidines?

A2: Reductive methods are among the most common and effective for the deprotection of N-sulfonylated azetidines. These methods involve the use of dissolving metal reductions or other reducing agents to cleave the N-S bond. Some widely used methods include:

  • Magnesium in methanol (Mg/MeOH): This is a mild and efficient method for the desulfonylation of N-sulfonylated heterocycles.[2][3]

  • Sodium amalgam (Na/Hg): This classical method is effective but involves the use of toxic mercury.

  • Lithium in liquid ammonia (Li/NH₃): A powerful reducing system, but requires specialized equipment for handling liquid ammonia.

  • Samarium(II) iodide (SmI₂): A mild and selective reducing agent, but can be expensive.[4]

  • Lithium and a catalytic amount of di-tert-butyl biphenyl (Li/DTBB): This method has been shown to be efficient for the deprotection of N-sulfonyl aziridines, a related class of compounds.[4][5]

Q3: What are the potential side reactions during the deprotection of 1-benzenesulfonylazetidines?

A3: Several side reactions can occur during the deprotection of 1-benzenesulfonylazetidines, leading to low yields or undesired byproducts. These include:

  • Ring opening: The strained azetidine ring can undergo nucleophilic attack and cleavage, particularly under strongly acidic or basic conditions, or in the presence of aggressive nucleophiles.[1]

  • Incomplete deprotection: Due to the stability of the sulfonamide, the reaction may not go to completion, resulting in a mixture of starting material and the desired product.

  • Alkylation of the deprotected amine: The newly formed secondary amine is nucleophilic and can react with electrophiles present in the reaction mixture.

  • Over-reduction: If the molecule contains other reducible functional groups, they may be affected by the reducing conditions used for deprotection.

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection
Possible Cause Suggested Solution
Insufficient reactivity of the reducing agent. Switch to a stronger reducing system. For example, if Mg/MeOH is ineffective, consider trying Li/NH₃ or SmI₂.
Poor quality of reagents. Ensure that the metal (e.g., magnesium) is freshly activated and the solvent is anhydrous. The success of many reductive deprotections is highly dependent on the quality of the reagents.
Steric hindrance around the sulfonamide. Increase the reaction temperature or prolong the reaction time. However, be cautious as this may also promote side reactions. The use of ultrasound has been reported to improve the efficiency of Mg/MeOH deprotection.[4][5]
Low reaction temperature. Some reductive deprotections require specific temperature control. For instance, deprotection with Li/DTBB is typically carried out at low temperatures (e.g., -78 °C).[4][5] Ensure the reaction is performed at the optimal temperature.
Issue 2: Low Yield of the Deprotected Azetidine
Possible Cause Suggested Solution
Ring-opening of the azetidine. Employ milder deprotection conditions. Mg/MeOH is generally considered a mild method.[2] Avoid strongly acidic or basic work-up procedures.
Decomposition of the product during work-up or purification. The free azetidine can be volatile or unstable. It is advisable to convert it to a more stable salt (e.g., hydrochloride) immediately after deprotection. Use gentle purification techniques like column chromatography on silica gel deactivated with a base (e.g., triethylamine).
Side reactions with other functional groups. Carefully choose the deprotection method based on the functional groups present in your molecule. For example, if your molecule contains an ester, some reductive methods might also reduce the ester.
Issue 3: Formation of Unexpected Byproducts
Possible Cause Suggested Solution
Dimerization or polymerization of the deprotected azetidine. Keep the concentration of the deprotected azetidine low during and after the reaction. Immediate conversion to a salt can also prevent this.
Reaction with residual starting material or reagents. Ensure complete consumption of the starting material and proper quenching of the reaction. A thorough aqueous work-up is crucial to remove any remaining reagents.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the deprotection of N-sulfonylated aziridines, which can serve as a starting point for optimizing the deprotection of 1-benzenesulfonylazetidines.

Deprotection MethodSubstrateReagents and ConditionsYield (%)Reference
Li/DTBB (catalytic)N-tosyl-2-benzylaziridineLi, DTBB (cat.), THF, -78 °Cup to 85[4][5]
Mg/MeOHN-tosyl-2-benzylaziridineMg, MeOH, ultrasoundup to 75[4][5]
SmI₂N-nosyl-2-substituted aziridinesSmI₂, THF/HMPA-[4]

Experimental Protocols

Protocol 1: Deprotection of 1-Benzenesulfonylazetidine using Magnesium in Methanol

Materials:

  • 1-Benzenesulfonylazetidine derivative

  • Magnesium turnings

  • Anhydrous methanol

  • Ammonium chloride solution (saturated)

  • Diethyl ether or dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on the desired reaction temperature)

Procedure:

  • To a solution of the 1-benzenesulfonylazetidine derivative in anhydrous methanol, add an excess of magnesium turnings (typically 10-20 equivalents).

  • Stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate, if necessary. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases and the magnesium is consumed.

  • Filter the mixture to remove any inorganic salts.

  • Extract the filtrate with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow for Mg/MeOH Deprotection

experimental_workflow start Start dissolve Dissolve 1-benzenesulfonylazetidine in anhydrous MeOH start->dissolve add_mg Add Mg turnings dissolve->add_mg react Stir at RT or reflux (Monitor by TLC/LC-MS) add_mg->react quench Quench with sat. NH4Cl(aq) react->quench filter Filter quench->filter extract Extract with organic solvent filter->extract wash_dry Wash with brine & dry (Na2SO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End purify->end

Caption: Workflow for the deprotection of 1-benzenesulfonylazetidines using Mg/MeOH.

Troubleshooting Logic for Incomplete Deprotection

troubleshooting_logic issue Issue: Incomplete Deprotection cause1 Possible Cause 1: Insufficient Reactivity issue->cause1 cause2 Possible Cause 2: Poor Reagent Quality issue->cause2 cause3 Possible Cause 3: Steric Hindrance issue->cause3 solution1 Solution: Use stronger reducing agent (e.g., Li/NH3, SmI2) cause1->solution1 Try solution2 Solution: Use fresh, activated Mg and anhydrous solvent cause2->solution2 Check solution3 Solution: Increase temperature/time or use ultrasound cause3->solution3 Consider

Caption: Troubleshooting decision tree for incomplete deprotection reactions.

References

Technical Support Center: Improving Regioselectivity in Reactions with Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted azetidines. The following sections address common challenges in controlling regioselectivity during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in nucleophilic ring-opening reactions of 2-substituted azetidines?

A1: The regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted azetidines is primarily governed by a balance of electronic and steric effects, as well as the nature of the N-substituent and the presence of catalysts.[1][2]

  • Electronic Effects: Unsaturated substituents at the C2 position (e.g., aryl, vinyl, cyano, carboxylate) stabilize the transition state or intermediate through conjugation, favoring nucleophilic attack at the C2 position (cleavage of the C2-N bond).[1][2]

  • Steric Hindrance: With sterically bulky or strong nucleophiles, attack at the less substituted C4 position is often favored, especially for 2-alkylazetidines.[1][2]

  • N-Substituent: The group on the azetidine nitrogen plays a critical role. Electron-withdrawing groups like Boc or tosyl can increase ring strain and electrophilicity, making the ring more susceptible to opening.[3]

  • Catalysis: Lewis acids are often required to activate the azetidine ring for nucleophilic attack.[1][2] The choice of Lewis acid can significantly influence the regioselectivity of the reaction.[4][5]

Q2: How can I control the regioselectivity of C-H functionalization on a 2-arylazetidine?

A2: The regioselectivity between α-benzylic lithiation and ortho-aryl C-H functionalization is critically dependent on the N-substituent of the azetidine ring.[6]

  • N-Boc Group: An N-Boc (tert-butoxycarbonyl) group directs lithiation to the α-benzylic position.

  • N-Alkyl Group: An N-alkyl group, in contrast, directs lithiation to the ortho-position of the aryl ring. The azetidinyl ring itself acts as a directing group in this context.[6][7][8]

Q3: Is it possible to achieve C3-selective functionalization of an azetidine ring?

A3: Achieving C3 selectivity can be challenging due to the generally higher reactivity of the C2 and C4 positions. However, specific strategies can favor C3 functionalization:

  • Intramolecular Cyclization: The synthesis of azetidines via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has demonstrated high regioselectivity in forming the C-N bond at the C3 position of the resulting azetidine.[4][5]

  • Palladium-Catalyzed C-H Amination: Intramolecular γ-C(sp³)–H amination catalyzed by palladium is a known method for forming the azetidine ring itself, indicating reactivity at the C3 position.[3]

Q4: What is the role of a Lewis acid in azetidine ring-opening reactions?

A4: Azetidines are relatively stable four-membered rings. A Lewis acid is often employed to coordinate to the nitrogen atom, which increases the ring strain and activates the C-N bonds towards nucleophilic attack, thereby facilitating the ring-opening reaction.[1][2] Lanthanide(III) triflates, such as La(OTf)₃ and Eu(OTf)₃, have been shown to be excellent catalysts for the regioselective nucleophilic ring-opening of epoxides to form azetidines.[4][5]

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity in the Nucleophilic Ring-Opening of a 2-Substituted Azetidine

Symptom: A mixture of products is obtained, resulting from the nucleophile attacking both the C2 and C4 positions of the azetidine ring.

Possible Causes & Solutions:

CauseSuggested Solution
Ambiguous Electronic/Steric Profile The substituent at C2 may not be sufficiently electron-withdrawing to dominate regioselectivity. Consider modifying the substituent to enhance its electronic effect.
Sterically Hindered Nucleophile A bulky nucleophile may preferentially attack the less hindered C4 position. If C2 attack is desired, try a less sterically demanding nucleophile.
Inappropriate N-Protecting Group An electron-donating N-substituent can deactivate the ring. Switch to an electron-withdrawing group (e.g., Boc, Ts) to increase the ring's electrophilicity.[3]
Ineffective Lewis Acid Catalysis The chosen Lewis acid may not be optimal. Screen a variety of Lewis acids (e.g., La(OTf)₃, Sc(OTf)₃, Yb(OTf)₃) to find one that promotes the desired regioselectivity.[4][5]

Troubleshooting Workflow: Improving Regioselectivity in Ring-Opening

G start Poor Regioselectivity in Ring-Opening substituent Analyze C2-Substituent start->substituent nucleophile Evaluate Nucleophile substituent->nucleophile Electronic effects not dominant modify_substituent Modify C2-Substituent (e.g., add EWG) substituent->modify_substituent Weak electronic effect n_group Check N-Protecting Group nucleophile->n_group Steric effects problematic change_nucleophile Use Less Bulky Nucleophile nucleophile->change_nucleophile Bulky nucleophile catalyst Optimize Lewis Acid Catalyst n_group->catalyst Ring not sufficiently activated change_n_group Switch to N-Boc or N-Ts n_group->change_n_group Electron-donating group screen_catalysts Screen Different Lewis Acids (e.g., La(OTf)₃) catalyst->screen_catalysts Suboptimal catalysis end Improved Regioselectivity modify_substituent->end change_nucleophile->end change_n_group->end screen_catalysts->end

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Incorrect Regioselectivity in the Lithiation of a 2-Arylazetidine

Symptom: Lithiation occurs at the ortho-position of the aryl ring when α-benzylic functionalization is desired, or vice versa.

Possible Causes & Solutions:

CauseSuggested Solution
Incorrect N-Substituent for Desired Outcome The N-substituent is the primary directing group. For α-benzylic lithiation, use an N-Boc group. For ortho-aryl lithiation, use an N-alkyl group.[6]
Suboptimal Reaction Conditions Ensure the use of an appropriate base (e.g., n-hexyllithium) and additive (e.g., TMEDA).[6] TMEDA is crucial for chelating the lithium cation, which influences the directing effect.[3]
Temperature Control Issues Lithiation reactions are highly sensitive to temperature. Maintain a consistently low temperature (e.g., -78 °C to 0 °C, depending on the specific protocol) to prevent side reactions and loss of selectivity.[3]

Decision Pathway for Regioselective Lithiation

G start Desired Functionalization of 2-Arylazetidine decision Choose Target Position start->decision alpha_benzylic α-Benzylic Position decision->alpha_benzylic α-Benzylic ortho_aryl ortho-Aryl Position decision->ortho_aryl ortho-Aryl use_nboc Use N-Boc Protecting Group alpha_benzylic->use_nboc use_nalkyl Use N-Alkyl Protecting Group ortho_aryl->use_nalkyl reaction_conditions n-HexLi, TMEDA, Low Temperature use_nboc->reaction_conditions use_nalkyl->reaction_conditions product_alpha α-Benzylic Functionalized Azetidine reaction_conditions->product_alpha with N-Boc product_ortho ortho-Aryl Functionalized Azetidine reaction_conditions->product_ortho with N-Alkyl

Caption: Decision-making for regioselective lithiation.

Quantitative Data Summary

Table 1: Regioselectivity in La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines to Yield Azetidines [4]

Substrate (N-substituent)Yield (%)Regioselectivity (C3-attack:C4-attack)
Benzyl95>95:5
p-Methoxybenzyl96>95:5
p-Nitrobenzyl90>95:5
n-Butyl93>95:5
tert-Butyl91>95:5
Allyl65>95:5

Table 2: Regioselective Lithiation and Functionalization of 2-Arylazetidines [6]

N-SubstituentElectrophile (E+)Product (Position of E)Yield (%)
N-MeCl₂C=CCl₂ortho-Cl93
N-MePh₂MeSiClortho-SiMePh₂85
N-MePh₂COortho-C(OH)Ph₂96
N-Boc(Not specified for direct comparison)α-Benzylic(Not specified)

Experimental Protocols

Key Protocol 1: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[4]
  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in a suitable solvent (e.g., CH₃CN), add La(OTf)₃ (15 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature or elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

Key Protocol 2: Regioselective ortho-Lithiation of N-Alkyl-2-Arylazetidines[6]
  • To a solution of the N-alkyl-2-arylazetidine (1.0 equiv) and TMEDA (1.3 equiv) in anhydrous Et₂O, cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Add n-hexyllithium (1.3 equiv) dropwise.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Add the desired electrophile and allow the reaction to proceed until completion.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Perform an aqueous workup, extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography to obtain the ortho-functionalized product.

References

Technical Support Center: Mitigating Ring Strain-Driven Side Reactions in Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in azetidine chemistry. The inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, is a primary driver of its unique reactivity but also the source of several side reactions.[1][2] This guide offers practical solutions to mitigate these issues and ensure successful experimental outcomes.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Azetidine Product

Q: My azetidine synthesis is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low yields in azetidine synthesis are a frequent challenge, often stemming from the energetic barrier to forming the strained four-membered ring and the potential for competing side reactions.[1] Here is a step-by-step guide to diagnosing and resolving this issue.

Potential Causes & Solutions

Potential CauseSuggested Solutions
Inefficient Intramolecular Cyclization Optimize reaction conditions by screening different bases, solvents, and temperatures. For cyclizations of γ-haloamines, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) may be necessary.[1] Microwave irradiation has also been shown to improve yields and shorten reaction times in some cases.[1]
Poor Leaving Group For cyclizations involving γ-amino alcohols, convert the hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or halide, to facilitate the intramolecular nucleophilic attack by the nitrogen.[1]
Catalyst Inactivity or Inappropriate Loading For catalyzed reactions, such as Pd-catalyzed C-H amination, ensure the catalyst is active and used at the optimal loading. The choice of oxidant and additives is also critical for catalyst performance.[2] In La(OTf)₃-catalyzed intramolecular aminolysis of epoxides, a catalyst loading of 5 mol% was found to be optimal.[3]
Steric Hindrance If the starting materials are sterically hindered, consider alternative synthetic routes that minimize steric clash or use less bulky protecting groups on the nitrogen or other substituents.
Competing Intermolecular Reactions (e.g., Dimerization) Perform intramolecular cyclization reactions under high dilution conditions to favor the formation of the desired monomeric azetidine ring over intermolecular side products.[1]

Troubleshooting Workflow for Low Azetidine Yield

low_yield_troubleshooting start Low or No Yield of Azetidine check_reaction_type Is the reaction an intramolecular cyclization? start->check_reaction_type check_leaving_group Is the leaving group optimal (e.g., Ts, Ms, Halide)? check_reaction_type->check_leaving_group Yes check_catalyst Is the reaction catalyzed? check_reaction_type->check_catalyst No optimize_conditions Optimize Reaction Conditions: - Screen bases (e.g., NaH, LiHMDS) - Vary solvent and temperature - Consider microwave irradiation check_leaving_group->optimize_conditions Yes improve_lg Convert -OH to a better leaving group check_leaving_group->improve_lg No check_dilution Are intermolecular side products suspected? optimize_conditions->check_dilution improve_lg->optimize_conditions optimize_catalyst Optimize Catalyst System: - Verify catalyst activity and loading - Screen oxidants and additives check_catalyst->optimize_catalyst Yes check_catalyst->check_dilution No optimize_catalyst->check_dilution high_dilution Perform reaction under high dilution check_dilution->high_dilution Yes end Improved Yield check_dilution->end No high_dilution->end

Caption: Troubleshooting workflow for low azetidine yield.

Issue 2: Undesired Ring-Opening of the Azetidine Product

Q: My purified azetidine is degrading, or I'm isolating ring-opened byproducts. How can I prevent this?

A: The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening, which can be initiated by acids, bases, or even pendant nucleophilic groups within the molecule itself.[4][5]

Potential Causes & Solutions

  • Acid-Mediated Decomposition: Azetidines can undergo rapid degradation under strongly acidic conditions.[4] The protonation of the ring nitrogen activates the ring for nucleophilic attack.[5]

    • Solution: Avoid strongly acidic conditions during reaction workup and purification. If purification by silica gel chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a base like triethylamine (typically 1-2% in the eluent).[1]

  • Intramolecular Ring-Opening: A pendant nucleophilic group, such as an amide, can attack the azetidine ring, leading to decomposition. This process is often acid-mediated.[5]

    • Solution: The stability of N-substituted azetidines is highly dependent on the pKa of the azetidine nitrogen.[5] Electron-withdrawing groups on the N-aryl substituent can increase susceptibility to this decomposition pathway.[5] Modifying the linker between the azetidine and the nucleophilic group (e.g., increasing the alkyl chain length) can also enhance stability.[5]

  • Lewis Acid-Promoted Ring Opening: The presence of Lewis acids can lead to ring-opening of the strained four-membered ring, especially with electron-rich substituents on the azetidine nucleus.[6]

    • Solution: Carefully select Lewis acids and reaction conditions. In some cases, alternative synthetic routes that do not require strong Lewis acids may be preferable.

ring_opening cluster_reactants Reactant cluster_intermediates Mechanism cluster_products Product A N-Aryl Azetidine with Pendant Amide B Protonation of Azetidine Nitrogen (Acid-Mediated) A->B + H⁺ C Intramolecular Nucleophilic Attack by Amide Oxygen B->C Ring Activation D Ring-Opened Product C->D Ring Cleavage

Caption: Experimental workflow for the stereoselective functionalization of N-Boc-Azetidine.

References

Technical Support Center: Purification Challenges for Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar azetidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when purifying polar azetidine derivatives?

A1: The purification of polar azetidine derivatives presents several challenges stemming from their inherent physicochemical properties:

  • High Polarity: The presence of the nitrogen atom within the four-membered ring, often coupled with other polar functional groups (e.g., hydroxyls, amines, carboxylic acids), leads to high solubility in polar solvents. This makes separation from polar impurities difficult and results in poor retention on traditional reversed-phase (C18) columns.

  • Basicity: The lone pair of electrons on the azetidine nitrogen atom imparts basicity to the molecule. This leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in normal-phase chromatography. These interactions can cause severe peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the column.

  • Ring Strain and Instability: The four-membered azetidine ring is sterically strained. This can make the molecule susceptible to ring-opening or rearrangement reactions under acidic or harsh purification conditions.

  • Low UV Activity: Simple azetidine derivatives may lack a significant chromophore, making their detection by UV-Vis spectroscopy during chromatography challenging.

Q2: My polar azetidine derivative is stuck at the baseline on a silica gel TLC plate, even with highly polar solvents. What should I do?

A2: This is a classic indication of strong interaction between your basic azetidine and the acidic silica gel. Here are several strategies to address this:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for binding to the silanol groups.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your solvent system.

    • Ammonia: A solution of 2-10% ammonia in methanol can be used as the polar component of your mobile phase. For instance, a mobile phase of dichloromethane:methanol:ammonium hydroxide (80:18:2) can be effective for very polar amines.

  • Change of Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase:

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica, which masks the acidic silanol groups and provides a more inert surface.

  • Protecting Groups: Temporarily protecting the azetidine nitrogen with a group like tert-butoxycarbonyl (Boc) can significantly decrease its polarity and basicity, making purification on silica gel more straightforward.

Q3: My polar azetidine derivative elutes in the void volume during reversed-phase HPLC. How can I achieve retention?

A3: Elution in the void volume indicates that your compound is too polar for the non-polar stationary phase and has a much higher affinity for the polar mobile phase. To improve retention, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It utilizes a polar stationary phase (such as silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water or an aqueous buffer).

  • Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and to provide alternative selectivities for polar compounds.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with your charged azetidine derivative, increasing its retention on a reversed-phase column. However, this can complicate sample recovery and is often not compatible with mass spectrometry.

Q4: What are some common impurities I might encounter in my azetidine synthesis, and how can I remove them?

A4: The nature of impurities will depend on your synthetic route. Here are a few examples:

  • Synthesis from Epichlorohydrin and Amines: This route can lead to the formation of isomeric byproducts, such as the corresponding 1-chloro-3-(alkylamino)propan-2-ol, and potentially dimeric or polymeric species. Careful control of reaction conditions and stoichiometry is crucial. Purification often requires chromatographic techniques that can resolve these closely related polar compounds.

  • Intramolecular Cyclization of Amino Alcohols: Incomplete cyclization can leave unreacted starting material. Side reactions can include the formation of larger ring structures (e.g., pyrrolidines) or elimination products.

  • Reductive Amination: Common impurities include unreacted starting materials (aldehyde/ketone and amine) and potentially over-alkylated products if a primary amine is used. The choice of reducing agent and reaction conditions can minimize these byproducts.

Chromatographic methods like HILIC or normal-phase with basic modifiers are often effective in separating the desired polar azetidine from these polar impurities.

Troubleshooting Guides

Problem 1: Peak Tailing or Streaking in Normal-Phase Chromatography
Possible Cause Troubleshooting Step
Strong interaction with acidic silanol groups on silica gel.Add a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the mobile phase.
Inappropriate solvent system.Increase the polarity of the mobile phase gradually. Consider switching to a dichloromethane/methanol system if using ethyl acetate/hexane.
Compound is too polar for silica gel.Switch to a more inert stationary phase like neutral or basic alumina, or consider an alternative technique like HILIC.
Compound degradation on the column.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, use a less acidic stationary phase or a different purification method.
Improper column packing.Ensure the column is packed uniformly to avoid channeling.
Problem 2: No Retention on Reversed-Phase (C18) Column
Possible Cause Troubleshooting Step
Compound is too polar for the stationary phase.Switch to a HILIC column and method.
Mobile phase is too "strong" (too much organic solvent).Decrease the organic content of the mobile phase (e.g., use a higher percentage of water/aqueous buffer).
Using a standard C18 column with a highly aqueous mobile phase.Use a polar-endcapped or polar-embedded C18 column designed for use with highly aqueous mobile phases.
Compound is protonated and highly charged.Consider ion-pair chromatography, but be aware of the potential for ion suppression in MS detection and difficulties in removing the ion-pairing reagent.
Problem 3: Difficulty with Recrystallization of a Polar Azetidine Salt
Possible Cause Troubleshooting Step
High solubility in common recrystallization solvents.Use a solvent/anti-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., methanol, ethanol, or water) and then slowly add a poor solvent (e.g., ethyl acetate, diethyl ether, or acetone) until turbidity is observed.
Oiling out instead of crystallizing.Try a slower cooling rate. Use a more dilute solution. Add a seed crystal.
Impurities inhibiting crystallization.Perform a preliminary purification step, such as a quick filtration through a plug of silica gel (with a basic modifier in the eluent) to remove baseline impurities.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Chromatography of Polar Azetidine Derivatives

Chromatography Technique Stationary Phase Typical Mobile Phase Composition Notes
Normal-Phase Silica GelDichloromethane/Methanol (9:1 to 8:2) + 1% TriethylamineAdjust methanol content to achieve desired retention.
Alumina (Neutral or Basic)Ethyl Acetate/Hexane (gradient)Good for moderately polar azetidines.
HILIC Silica, Diol, or ZwitterionicAcetonitrile/Water with 0.1% Formic Acid or 10 mM Ammonium Formate (gradient from 95:5 to 60:40 ACN:Aqueous)Excellent for very polar and charged azetidines.
Reversed-Phase Polar-Endcapped C18Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidUse a shallow gradient with a high initial aqueous content.
SFC Chiral or AchiralCO2 / Methanol with 0.1-0.5% DiethylamineEffective for both chiral and achiral separations.
Ion-Exchange Strong or Weak Cation ExchangeAqueous buffer with a salt gradient (e.g., 0 to 1 M NaCl)Suitable for quaternary azetidinium salts or protonated azetidines.

Experimental Protocols

Protocol 1: General Procedure for Purification by HILIC

This protocol provides a general guideline for the purification of a polar azetidine derivative using HILIC.

  • Column Selection: Choose a HILIC column (e.g., silica, diol, or a zwitterionic phase like ZIC-HILIC). A common starting point is a 5 µm particle size column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve the crude azetidine derivative in a solvent that is compatible with the initial mobile phase conditions (e.g., 90% acetonitrile/10% water).

  • Chromatographic Conditions:

    • Flow rate: Typically 1 mL/min for a 4.6 mm ID analytical column.

    • Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component. A typical gradient might be:

      • 0-2 min: 95% B

      • 2-15 min: 95% to 60% B

      • 15-18 min: 60% B

      • 18-20 min: 60% to 95% B

      • 20-25 min: 95% B (re-equilibration)

  • Detection: Use a suitable detector, such as a UV-Vis detector (if the compound has a chromophore) or a mass spectrometer (MS), which is highly compatible with the volatile mobile phases used in HILIC.

Protocol 2: Purification of an N-Boc Protected Hydroxyazetidine by Flash Chromatography

This protocol is adapted from a literature procedure for the purification of 1-N-Boc-3-hydroxyazetidine.[1]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexane.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Column Packing and Loading: Pack a silica gel column with hexane. Load the sample onto the top of the column.

  • Elution: Begin elution with 100% hexane and gradually increase the proportion of ethyl acetate. A typical gradient might be from 1:1 hexane:ethyl acetate to 1:2 hexane:ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Decision_Tree start Start with Crude Polar Azetidine Derivative is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallization_successful Recrystallization Successful? try_recrystallization->recrystallization_successful pure_solid Pure Crystalline Solid recrystallization_successful->pure_solid Yes recrystallization_successful->chromatography No is_chiral Is the compound chiral? chromatography->is_chiral chiral_sfc_hplc Use Chiral SFC or HPLC is_chiral->chiral_sfc_hplc Yes achiral_chromatography Select Achiral Chromatography is_chiral->achiral_chromatography No polarity_check Assess Polarity and Basicity achiral_chromatography->polarity_check high_polarity High Polarity / Charged polarity_check->high_polarity High moderate_polarity Moderate Polarity / Basic polarity_check->moderate_polarity Moderate low_polarity Low Polarity (e.g., N-protected) polarity_check->low_polarity Low hilic_iex HILIC or Ion-Exchange high_polarity->hilic_iex normal_phase_modified Normal-Phase with Basic Modifier moderate_polarity->normal_phase_modified normal_phase_standard Standard Normal-Phase or Reversed-Phase low_polarity->normal_phase_standard

Caption: Decision tree for selecting a suitable purification strategy for polar azetidine derivatives.

Troubleshooting_Workflow start Problem: Poor Peak Shape (Tailing/Streaking) in Normal-Phase Chromatography add_modifier Add Basic Modifier to Mobile Phase (e.g., 1% TEA)? start->add_modifier improvement_check1 Peak Shape Improved? add_modifier->improvement_check1 Yes change_stationary_phase Change Stationary Phase? add_modifier->change_stationary_phase No optimize_modifier Optimize Modifier Concentration improvement_check1->optimize_modifier Yes improvement_check1->change_stationary_phase No problem_solved Problem Resolved optimize_modifier->problem_solved use_alumina_amine Use Alumina or Amine-Functionalized Silica change_stationary_phase->use_alumina_amine Yes consider_alternative Consider Alternative Technique (HILIC, SFC) change_stationary_phase->consider_alternative No use_alumina_amine->problem_solved consider_alternative->problem_solved

Caption: Troubleshooting workflow for poor peak shape in normal-phase chromatography of azetidines.

References

"optimizing solvent and temperature conditions for N-benzenesulfonylazetidine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent and temperature conditions for reactions involving N-benzenesulfonylazetidines.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for N-benzenesulfonylazetidine reactions?

A1: The choice of solvent is paramount and primarily depends on the nature of the reaction, particularly for nucleophilic substitutions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile (MeCN) are often preferred as they can effectively solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. In contrast, polar protic solvents like ethanol or water can solvate and deactivate the nucleophile, potentially leading to lower reaction rates and yields.

Q2: How does temperature typically affect the outcome of reactions with N-benzenesulfonylazetidines?

A2: Temperature plays a crucial role in both reaction rate and selectivity. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to undesired side reactions, such as ring-opening of the azetidine, decomposition of reactants or products, or the formation of byproducts. It is essential to find an optimal temperature that provides a reasonable reaction rate while minimizing side reactions. Room temperature to a gentle heat (40-80 °C) is a common starting point for many nucleophilic substitution reactions with N-benzenesulfonylazetidines.

Q3: What are common side reactions observed in N-benzenesulfonylazetidine chemistry?

A3: Common side reactions include:

  • Ring-opening: The strained four-membered azetidine ring can be susceptible to cleavage under harsh conditions (e.g., strong acids, bases, or high temperatures).

  • Elimination: Under basic conditions, elimination reactions can compete with the desired substitution.

  • Byproduct formation from solvent participation: Some solvents, like DMF, can decompose at higher temperatures and participate in side reactions.

  • Hydrolysis: The benzenesulfonyl group can be sensitive to hydrolysis under certain conditions, although it is generally stable.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Poor solubility of reactants - Ensure your starting materials are fully dissolved. - Try a different solvent or a solvent mixture. For instance, if your reactants are poorly soluble in acetonitrile, consider DMF or DMSO.
Inactive nucleophile - If using a salt of your nucleophile, ensure it is sufficiently dissociated in the chosen solvent. - For weakly nucleophilic reactants, consider the addition of a non-nucleophilic base to deprotonate it in situ.
Inappropriate reaction temperature - If the reaction is too slow at room temperature, gradually increase the temperature in 10-20 °C increments. - Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of byproducts as you increase the temperature.
Degradation of starting material or product - Run the reaction at a lower temperature for a longer duration. - Check the stability of your starting materials and product under the reaction conditions by running control experiments.
Presence of moisture or other impurities - Use anhydrous solvents and reagents, especially if employing moisture-sensitive reactants. - Ensure all glassware is thoroughly dried.

Problem 2: Formation of Multiple Products/Byproducts

Possible Cause Troubleshooting Steps
Side reactions due to high temperature - Lower the reaction temperature. This may require a longer reaction time, but can significantly improve selectivity.
Competing reaction pathways (e.g., elimination) - Re-evaluate your choice of base and solvent. A bulkier, non-nucleophilic base might favor substitution over elimination. - A less polar solvent may sometimes suppress elimination pathways.
Ring-opening of the azetidine - Avoid harsh acidic or basic conditions. - Use milder reaction conditions (lower temperature, less reactive reagents).

Data Presentation

The following table summarizes the typical effects of different solvents and temperatures on the yield of a representative nucleophilic substitution reaction of an N-benzenesulfonylazetidine with a generic amine nucleophile. These are generalized trends and optimal conditions should be determined empirically for each specific reaction.

SolventDielectric Constant (ε)TypeTypical Temperature Range (°C)Expected YieldComments
Acetonitrile (MeCN)37.5Polar Aprotic25 - 80Moderate to HighGood general-purpose solvent. Lower boiling point makes for easier removal.
DMF36.7Polar Aprotic25 - 100HighExcellent solvating power. Higher boiling point allows for higher reaction temperatures.
DMSO46.7Polar Aprotic25 - 120HighVery high solvating power and boiling point. Can be difficult to remove completely.
Tetrahydrofuran (THF)7.6Aprotic25 - 66Low to ModerateLower polarity may not be sufficient for some reactions. Can be a good choice to suppress side reactions.
Ethanol (EtOH)24.5Polar Protic25 - 78Low to ModerateProtic nature can solvate the nucleophile, reducing its reactivity.
Water (H₂O)80.1Polar Protic25 - 100LowGenerally not recommended due to strong solvation of nucleophiles and potential for hydrolysis.

Experimental Protocols

General Protocol for Optimizing Solvent and Temperature for the Reaction of N-Benzenesulfonylazetidine with an Amine Nucleophile:

  • Setup: In parallel, set up a series of small-scale reactions in different solvents (e.g., MeCN, DMF, DMSO, THF). For each solvent, prepare at least three reactions to be run at different temperatures (e.g., 25 °C, 50 °C, 80 °C).

  • Reagents: To each reaction vessel, add N-benzenesulfonylazetidine (1 equivalent), the amine nucleophile (1.1 equivalents), and a suitable non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) dissolved in the chosen solvent.

  • Reaction: Stir the reactions at their designated temperatures.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the consumption of starting material, the formation of the desired product, and the emergence of any byproducts across the different solvents and temperatures.

  • Optimization: Based on the results, select the solvent and temperature combination that provides the best balance of reaction rate, yield, and purity for scaling up.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization start Define Reaction: N-Benzenesulfonylazetidine + Nucleophile solvents Select Solvents: MeCN, DMF, DMSO, THF start->solvents temps Select Temperatures: 25°C, 50°C, 80°C start->temps setup Set up Parallel Reactions solvents->setup temps->setup run Run Reactions & Monitor (TLC/LC-MS) setup->run analyze Analyze Data: Yield, Purity, Rate run->analyze optimize Identify Optimal Solvent & Temperature analyze->optimize scaleup Scale-up optimize->scaleup

Caption: Experimental workflow for optimizing reaction conditions.

troubleshooting_flowchart start Low/No Yield check_solubility Reactants Soluble? start->check_solubility change_solvent Change Solvent (e.g., to DMF/DMSO) check_solubility->change_solvent No check_temp Reaction at RT? check_solubility->check_temp Yes change_solvent->check_temp increase_temp Increase Temperature (e.g., to 50-80°C) check_temp->increase_temp Yes check_byproducts Byproducts Formed? check_temp->check_byproducts No increase_temp->check_byproducts lower_temp Lower Temperature check_byproducts->lower_temp Yes check_reagents Check Reagent Purity & Anhydrous Conditions check_byproducts->check_reagents No success Improved Yield lower_temp->success check_reagents->success

Caption: Troubleshooting flowchart for low reaction yield.

Validation & Comparative

A Comparative Guide to the Validation of Novel Azetidine Derivative Structures by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural validation of novel azetidine derivatives is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone technique for the unambiguous elucidation of the three-dimensional architecture of these strained four-membered heterocycles. This guide provides a comparative analysis of key NMR parameters for azetidine derivatives, detailed experimental protocols, and a comparison with alternative analytical techniques to aid researchers in their structural characterization endeavors.

Key ¹H and ¹³C NMR Data for Azetidine Derivatives

The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and spatial arrangement of atoms within the azetidine ring. The following tables summarize typical NMR data for substituted azetidines, providing a baseline for comparison with newly synthesized compounds.

¹H NMR Chemical Shift and Coupling Constant Data

The protons on the azetidine ring typically resonate in the upfield region of the ¹H NMR spectrum. Their chemical shifts are significantly influenced by the nature and position of substituents. Electronegative substituents will generally shift the signals of nearby protons downfield.

Proton Position Typical ¹H Chemical Shift (ppm) Typical Vicinal Coupling Constants (³J, Hz) Notes
H2/H4 (CH₂)2.5 - 4.5cis: 8.4 - 8.9trans: 5.8 - 7.9[1]The chemical shifts are highly dependent on the substituent at the nitrogen atom and at the C2/C4 positions. For azetidin-2-ones, the C3 and C4 protons are shifted further downfield.
H3 (CH₂)1.8 - 3.0-This central methylene group is often observed as a multiplet due to coupling with protons at C2 and C4.

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Chemical Shift Data

The ¹³C NMR chemical shifts of the azetidine ring carbons are also diagnostic of the substitution pattern.

Carbon Position Typical ¹³C Chemical Shift (ppm) Notes
C2/C440 - 70The presence of electronegative substituents on the nitrogen or directly on these carbons will cause a downfield shift. For azetidin-2-ones, the C4 carbon is typically in the 50-70 ppm range.[2]
C320 - 40Generally the most upfield carbon of the ring, unless substituted with a group that significantly alters its electronic environment.
C=O (Azetidin-2-one)165 - 180The carbonyl carbon of the β-lactam ring is a key indicator and its chemical shift is sensitive to ring strain and N-substituents.[2]

Stereochemistry Determination using Coupling Constants

The vicinal coupling constants (³J) between protons on adjacent carbons of the azetidine ring are invaluable for determining the relative stereochemistry of substituents. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

A larger coupling constant is generally observed for cis protons, while a smaller coupling constant is characteristic of trans protons on the azetidine ring.[1] For azetidin-2-ones, the coupling constants between H-3 and H-4 are reported to be approximately 5-6 Hz for cis isomers and 0-2 Hz for trans isomers.[1]

Workflow for Structural Elucidation of Novel Azetidine Derivatives

A systematic approach is essential for the successful structural validation of a novel azetidine derivative. The following workflow outlines the key steps, from initial synthesis to final structure confirmation.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_validation Structure Validation synthesis Synthesis of Azetidine Derivative purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (HRMS for Formula) purification->ms nmr_acq 1D & 2D NMR Acquisition ms->nmr_acq nmr_proc NMR Data Processing & Analysis nmr_acq->nmr_proc structure_elucidation Structure Elucidation (Connectivity & Stereochemistry) nmr_proc->structure_elucidation other_spec Other Techniques (FTIR, X-ray) other_spec->structure_elucidation final_structure Validated Structure structure_elucidation->final_structure

References

Interpreting Mass Spectrometry Data for Synthesized Azetidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization of synthesized azetidine compounds. It delves into the nuances of data interpretation, compares mass spectrometry with alternative analytical methods, and offers detailed experimental protocols to aid in robust compound analysis.

Data Presentation: Comparative Analysis of Azetidine Mass Spectra

The interpretation of mass spectra for azetidine compounds is highly dependent on the ionization technique employed and the substitution pattern of the azetidine ring. Below is a comparative summary of expected mass spectrometry data for representative azetidine compounds.

CompoundIonization TechniqueParent Ion (m/z)Key Fragment Ions (m/z) and Inferred Neutral Loss
Azetidine (Unsubstituted)Electron Ionization (EI)57 [M]̇+56 ([M-H]̇+), 42 ([M-CH3]̇+), 28 ([M-C2H5]̇+)
N-PhenylazetidineElectron Ionization (EI)133 [M]̇+104 ([M-C2H5]̇+), 77 ([C6H5]+)
Azetidine-2-carboxylic acidElectrospray Ionization (ESI)102 [M+H]+84 ([M+H-H2O]+), 56 ([M+H-HCOOH]+)
2-(4-Ethylphenyl)azetidineElectrospray Ionization (ESI)162 [M+H]+134 ([M+H-C2H4]+, retro-Diels-Alder), 118 ([M+H-C3H6]+)
3-Methyl-3-phenylazetidineElectron Ionization (EI)147 [M]̇+132 ([M-CH3]̇+), 104 ([M-C3H6N]̇+), 91 ([C7H7]+, tropylium ion)

Interpreting Fragmentation Patterns

The four-membered azetidine ring is strained and prone to characteristic fragmentation pathways upon ionization.

  • Alpha-Cleavage: In electron ionization, cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[1] For N-substituted azetidines, this can lead to the loss of substituents from the nitrogen.

  • Ring Opening: The strained azetidine ring can undergo ring-opening upon ionization. For aryl-substituted azetidines, this can be initiated by intramolecular attack, especially under acidic conditions.

  • Retro-Diels-Alder Reaction: For certain substituted azetidines, a retro-Diels-Alder-type fragmentation can occur, leading to the cleavage of the ring into smaller unsaturated fragments.[2]

The choice of ionization method significantly influences the observed fragmentation. "Hard" ionization techniques like Electron Ionization (EI) impart more energy to the molecule, leading to extensive fragmentation and providing detailed structural information.[3] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) typically result in less fragmentation, with the protonated molecule ([M+H]+) often being the most abundant ion.[4] This is particularly useful for determining the molecular weight of the synthesized compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the analysis of azetidine compounds, other spectroscopic techniques provide complementary information.

TechniqueAdvantages for Azetidine AnalysisDisadvantages for Azetidine Analysis
Mass Spectrometry (MS) High sensitivity, provides molecular weight information, and structural details through fragmentation.[5]Isomers can be difficult to distinguish without tandem MS or chromatography. Fragmentation can sometimes be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom, crucial for unambiguous structure elucidation and stereochemistry determination.[6]Lower sensitivity compared to MS, requires larger sample amounts, and can be more time-consuming.[3][5]
Infrared (IR) Spectroscopy Useful for identifying the presence of key functional groups such as N-H stretches (for unsubstituted or secondary azetidines) and C=O stretches (for azetidinones).[7][8]Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectra.

  • Dissolution: Dissolve the synthesized azetidine compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a stock concentration of approximately 1 mg/mL.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the ionization efficiency of the compound and the sensitivity of the instrument.

  • Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

  • Additives: For ESI, the addition of a small amount of an acid (e.g., 0.1% formic acid) can enhance protonation and improve signal intensity for basic azetidine compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for analyzing mixtures and providing cleaner mass spectra of individual components.[9]

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules like azetidine derivatives.[7]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a typical starting point.

  • Mass Spectrometer Settings (ESI):

    • Ionization Mode: Positive ion mode is generally preferred for azetidines due to the basicity of the nitrogen atom.

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Cone Voltage: 20-40 V (can be optimized to induce in-source fragmentation if desired)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is suitable for volatile and thermally stable azetidine compounds.[10]

  • Derivatization: For less volatile azetidines, such as azetidine-2-carboxylic acid, derivatization (e.g., silylation) may be necessary to increase volatility.[10][11]

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often used.

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is typically employed.

  • Mass Spectrometer Settings (EI):

    • Ionization Energy: 70 eV is the standard energy used to generate reproducible fragmentation patterns for library matching.[12]

    • Source Temperature: 200-250 °C

Mandatory Visualization

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation A Synthesized Azetidine Compound B Dissolution in Volatile Solvent A->B C Dilution to Working Concentration B->C D Filtration (if necessary) C->D E LC-MS/MS D->E Non-volatile / Thermally labile F GC-MS D->F Volatile / Thermally stable G Mass Spectrum Generation E->G F->G H Identify Molecular Ion (M+ or [M+H]+) G->H I Analyze Fragmentation Pattern H->I J Compare with Spectral Databases I->J K Structure Elucidation J->K

References

A Comparative Guide to the Reactivity of N-Benzenesulfonyl and N-Boc Azetidine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two common N-protected derivatives of azetidine-3-carboxylate: N-benzenesulfonyl and N-tert-butoxycarbonyl (N-Boc). The choice of the nitrogen-protecting group significantly influences the stability and reactivity of the azetidine ring, impacting its utility in synthetic chemistry and drug development. This comparison is based on established principles of organic chemistry and supported by representative experimental protocols.

Core Differences in Electronic Properties

The reactivity of the azetidine ring is largely governed by the electronic nature of the substituent on the nitrogen atom.

  • N-Benzenesulfonyl Group: The benzenesulfonyl group is a strong electron-withdrawing group due to the high oxidation state of the sulfur atom. This property significantly reduces the electron density on the nitrogen atom and, through inductive effects, on the carbon atoms of the azetidine ring.

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is also electron-withdrawing, but to a lesser extent than the benzenesulfonyl group. While the carbonyl group does pull electron density away from the nitrogen, the effect is less pronounced.

These electronic differences are the primary determinants of the distinct reactivity profiles of these two classes of compounds.

Comparative Reactivity Analysis

The differential electronic effects of the N-benzenesulfonyl and N-Boc groups lead to predictable differences in their reactivity in key chemical transformations.

Reaction TypeN-Benzenesulfonyl Azetidine-3-CarboxylateN-Boc Azetidine-3-CarboxylateRationale
Nucleophilic Ring-Opening High ReactivityLow ReactivityThe strong electron-withdrawing sulfonyl group renders the ring carbons highly electrophilic and susceptible to attack by nucleophiles.
Deprotection DifficultEasySulfonamides are robust protecting groups requiring harsh reductive or strongly acidic conditions for cleavage, whereas the Boc group is labile to mild acids.
Ester Hydrolysis Moderately FasterSlowerThe electron-withdrawing nature of the N-substituent can influence the electrophilicity of the ester carbonyl, with the sulfonyl group having a stronger effect.
Nucleophilic Substitution at C3 Moderate ReactivityLow ReactivityThe overall electron-deficient nature of the N-benzenesulfonyl-activated ring makes it more prone to substitution reactions at the C3 position.

Experimental Protocols

The following are representative experimental protocols for key reactions involving N-protected azetidines.

Protocol 1: Deprotection of N-Boc-azetidine-3-carboxylate

This protocol describes the removal of the N-Boc group under mild acidic conditions.

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, ethyl azetidine-3-carboxylate, typically as a TFA salt if the neutralization is incomplete.

Protocol 2: Nucleophilic Ring-Opening of N-Benzenesulfonylazetidine

This protocol illustrates a typical ring-opening reaction of an activated N-sulfonylazetidine with a nucleophile, such as an amine.

Materials:

  • Ethyl 1-benzenesulfonylazetidine-3-carboxylate

  • Benzylamine (or other nucleophile)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Heating apparatus (e.g., oil bath)

  • Standard laboratory glassware

Procedure:

  • To a solution of ethyl 1-benzenesulfonylazetidine-3-carboxylate (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask, add benzylamine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the ring-opened product.

Protocol 3: Alkaline Hydrolysis of the Ethyl Ester

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • N-protected ethyl azetidine-3-carboxylate (either N-benzenesulfonyl or N-Boc)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-protected ethyl azetidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the N-protected azetidine-3-carboxylic acid.

Visualizing Reactivity Differences

The following diagram illustrates the influence of the N-protecting group on the electrophilicity of the azetidine ring and its susceptibility to nucleophilic attack.

Caption: Electronic effects of N-substituents on azetidine reactivity.

Conclusion

The choice between an N-benzenesulfonyl and an N-Boc protecting group for azetidine-3-carboxylates has profound implications for the synthetic strategy. The N-benzenesulfonyl derivative offers a highly activated ring system, ideal for nucleophilic ring-opening reactions, but presents a challenge in deprotection. Conversely, the N-Boc derivative provides a more stable ring that is less prone to nucleophilic attack, coupled with the significant advantage of facile deprotection under mild acidic conditions. Researchers and drug development professionals should carefully consider these reactivity differences when designing synthetic routes and incorporating the azetidine scaffold into complex molecules.

The Enduring Guardian: Unveiling the Advantages of the Benzenesulfonyl Protecting Group in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to success. For researchers, scientists, and drug development professionals, the choice of an amine protecting group can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. While carbamate-based protecting groups like Boc, Cbz, and Fmoc are ubiquitous, the often-overlooked benzenesulfonyl group offers a unique set of advantages, primarily centered around its exceptional stability. This guide provides an objective comparison of the benzenesulfonyl (Bs) protecting group with its more common counterparts, supported by experimental data and detailed protocols to inform the selection of the most appropriate guardian for your amine.

At a Glance: A Tale of Four Protectors

The fundamental difference between the benzenesulfonyl group and the carbamate-based protectors lies in their chemical nature and, consequently, their stability and cleavage conditions. Sulfonamides, formed from the reaction of an amine with a sulfonyl chloride, are significantly more robust than carbamates. This distinction forms the basis of their orthogonality and dictates their strategic application in complex syntheses.

Key Characteristics of Common Amine Protecting Groups

Protecting GroupStructureLabilityTypical Cleavage Conditions
Benzenesulfonyl (Bs) Ph-SO₂-Highly StableStrong acid (e.g., HBr/AcOH); Reductive cleavage (e.g., Na/Hg, SmI₂)
tert-Butoxycarbonyl (Boc) (CH₃)₃C-O-CO-Acid-LabileTrifluoroacetic acid (TFA); HCl in organic solvents[1][2]
Carbobenzyloxy (Cbz) Ph-CH₂-O-CO-HydrogenolysisH₂, Pd/C; Strong acids (e.g., HBr/AcOH)[3][4]
9-Fluorenylmethyloxycarbonyl (Fmoc) Base-Labile20% Piperidine in DMF[5][6][7]

The Fortress of Stability: The Benzenesulfonyl Advantage

The paramount advantage of the benzenesulfonyl protecting group is its remarkable stability across a wide spectrum of reaction conditions where other protecting groups falter. This robustness allows for a greater degree of synthetic freedom in manipulating other parts of a molecule.

Comparative Stability Profile

ConditionBenzenesulfonyl (Bs)BocCbzFmoc
Strongly Acidic (e.g., HBr, conc. H₂SO₄) Generally StableCleaved[1]Cleaved[3]Stable[6]
Strongly Basic (e.g., refluxing NaOH) Generally StableStable[1]Stable[4]Cleaved[5]
Catalytic Hydrogenation (e.g., H₂, Pd/C) StableStableCleaved[3]Stable[5]
Nucleophilic Attack Highly ResistantStableStableLabile to amine nucleophiles[5]
Organometallic Reagents (e.g., Grignard, organolithiums) Generally StableCan be unstableGenerally StableCan be unstable
Oxidizing/Reducing Agents Generally StableGenerally StableReducibleGenerally Stable

This exceptional stability makes the benzenesulfonyl group the protector of choice in syntheses requiring harsh reaction conditions that would cleave more labile groups. For instance, reactions involving strong acids, bases, or certain organometallic reagents can be performed without jeopardizing the integrity of the protected amine.

Orthogonality: A Strategic Asset

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept, known as orthogonality, is a cornerstone of modern synthetic strategy.[8] The benzenesulfonyl group's unique cleavage requirements provide excellent orthogonality with the commonly used Boc, Cbz, and Fmoc groups.

For example, a Boc group can be selectively removed with acid in the presence of a benzenesulfonyl group, and an Fmoc group can be cleaved with base without affecting the sulfonamide.[1][5] This allows for a hierarchical deprotection strategy, enabling the sequential unmasking of different amine functionalities within the same molecule.

Experimental Protocols

To provide a practical comparison, the following are detailed protocols for the protection of aniline and the subsequent deprotection of the resulting N-phenylbenzenesulfonamide, alongside representative protocols for Boc, Cbz, and Fmoc protection and deprotection of a generic primary amine.

Protection of a Primary Amine

G

Table 1: Comparison of Amine Protection Reactions

Protecting GroupReagentBaseSolventTypical TimeTypical Yield
Benzenesulfonyl Benzenesulfonyl chloridePyridinePyridine1 h~95%
Boc Di-tert-butyl dicarbonateTriethylamineDichloromethane2-12 h>90%[9]
Cbz Benzyl chloroformateNa₂CO₃ (aq)Dioxane/Water2-4 h~90%[4]
Fmoc Fmoc-ClNaHCO₃ (aq)Dioxane/Water1-3 h>90%

Protocol 1: Protection of Aniline with Benzenesulfonyl Chloride

  • Dissolution: In a round-bottom flask, dissolve aniline (1.0 eq) in pyridine (3-5 volumes).

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.2 eq) to the cooled pyridine solution.[10]

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Precipitation: Add ice water to the reaction mixture and stir vigorously until a solid precipitates.

  • Isolation: Collect the crude product by filtration and wash with cold water. The resulting solid is N-phenylbenzenesulfonamide.

  • Purification: The crude product can be further purified by recrystallization from ethanol.

Deprotection of a Protected Amine

G

Table 2: Comparison of Amine Deprotection Reactions

Protecting GroupReagentSolventTypical TimeTypical Yield
Benzenesulfonyl 48% HBrAcetic Acid2-4 h (reflux)High
Boc Trifluoroacetic acidDichloromethane0.5-2 h>95%[1][2]
Cbz H₂ (1 atm), 10% Pd/CMethanol1-4 h>95%[3][4]
Fmoc 20% PiperidineDMF5-30 min>95%[5][6]

Protocol 2: Deprotection of N-Phenylbenzenesulfonamide with Hydrogen Bromide in Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-phenylbenzenesulfonamide (1.0 eq) in a 33% solution of hydrogen bromide in acetic acid.

  • Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield aniline.

  • Purification: The crude product can be further purified by distillation or column chromatography.

Logical Relationships in Protecting Group Strategy

The choice of a protecting group is a critical decision that influences the entire synthetic strategy. The following diagram illustrates the logical considerations for selecting an appropriate amine protecting group based on the stability of the substrate and the planned subsequent reaction steps.

G start Need to protect an amine q1 Are subsequent reactions involving strong acids or bases? start->q1 q2 Is catalytic hydrogenation compatible with other functional groups? q1->q2 No bs Use Benzenesulfonyl (Bs) q1->bs Yes q3 Is the molecule sensitive to acid? q2->q3 No cbz Use Carbobenzyloxy (Cbz) q2->cbz Yes q4 Is the molecule sensitive to base? q3->q4 Yes boc Use tert-Butoxycarbonyl (Boc) q3->boc No fmoc Use 9-Fluorenylmethyloxycarbonyl (Fmoc) q4->fmoc No reconsider Re-evaluate synthetic route or choose a more specialized protecting group q4->reconsider Yes

Conclusion: A Robust Tool for Challenging Syntheses

While Boc, Cbz, and Fmoc remain the workhorses for many applications, particularly in peptide synthesis, the benzenesulfonyl protecting group offers a distinct and valuable advantage in terms of its exceptional stability. Its resistance to a wide range of harsh reaction conditions provides chemists with a powerful tool to navigate complex synthetic landscapes. The orthogonality of the benzenesulfonyl group to the more common carbamate-based protectors allows for its seamless integration into sophisticated, multi-step synthetic strategies. For researchers tackling challenging syntheses that demand a robust and resilient amine protecting group, the venerable benzenesulfonyl group stands as an enduring and reliable guardian.

References

Unveiling the Azetidine Core: A Comparative Guide to Deprotection Strategies for 1-Benzenesulfonylazetidines

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of various deprotection strategies for 1-benzenesulfonylazetidines, supported by available experimental data and detailed methodologies.

The 1-benzenesulfonyl protecting group is a cornerstone in the synthesis of azetidines, prized for its ability to stabilize the strained four-membered ring and direct its reactivity. However, the successful removal of this robust protecting group is a critical and often challenging step in the elaboration of complex azetidine-based molecules, which are increasingly important scaffolds in medicinal chemistry. This guide offers a comparative analysis of common deprotection strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method.

Deprotection Strategies at a Glance

The cleavage of the nitrogen-sulfur bond in 1-benzenesulfonylazetidines, a process termed N-desulfonylation, is predominantly achieved through reductive methods. These strategies are designed to break the strong S-N bond while preserving the integrity of the azetidine ring and other functional groups within the molecule. The most frequently employed and effective methods include:

  • Dissolving Metal Reductions: Notably using magnesium in methanol.

  • Single-Electron Transfer Agents: Primarily samarium(II) iodide (SmI₂).

  • Hydride Reagents: Such as Red-Al®.

  • Harsh Acidic Cleavage: Involving reagents like hydrogen bromide in phenol, typically reserved for robust substrates.

  • Emerging Methods: Including photocatalytic and electrochemical approaches that offer milder reaction conditions.

Quantitative Performance Analysis

Deprotection StrategyReagents and ConditionsRepresentative SubstrateYield (%)Reaction TimeKey AdvantagesPotential Drawbacks
Magnesium/Methanol Mg turnings, Anhydrous MeOH, RefluxN-Tosyl-1,2,3-triazoleHighVariesCost-effective, scalable.Can be harsh for sensitive substrates.
Samarium(II) Iodide SmI₂, THF, DMPUGeneral N-benzenesulfonamidesGoodVariesMild conditions, high functional group tolerance.[1]Stoichiometric, air-sensitive reagent.
SmI₂/Amine/Water SmI₂, Amine, H₂O, THFVarious Tosylamides>90InstantaneousExtremely fast, high yielding.[2][3]Requires careful control of reagents.
Red-Al® Red-Al®, Room TemperatureN-Sulfamoyl fluoride azetidine--Mild conditions.[4]Limited reported examples for this substrate class.
HBr/Phenol 48% HBr, Phenol, HeatRobust N-TosylamidesModerateVariesSimple reagents.Very harsh, limited functional group compatibility.
Photocatalysis (Cu) Copper Photocatalyst, Visible LightN-Benzenesulfonyl indazole9224 hoursVery mild, high selectivity.[5]Requires specialized equipment, longer reaction times.

Detailed Experimental Protocols

To facilitate the implementation of these methods, detailed experimental protocols for the most common and effective strategies are provided below. Note that these are generalized procedures and may require optimization for specific substrates.

Protocol 1: Reductive Deprotection using Magnesium in Methanol

This widely used method offers a balance of efficiency and cost-effectiveness.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1-benzenesulfonylazetidine derivative in anhydrous methanol.

  • Add magnesium turnings (10-20 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the resulting suspension through a pad of Celite® to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the free azetidine.

Protocol 2: Mild Deprotection with Samarium(II) Iodide

This method is ideal for substrates containing sensitive functional groups due to its mild reaction conditions.

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 1-benzenesulfonylazetidine derivative in anhydrous tetrahydrofuran (THF). The addition of a co-solvent such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can be beneficial.[1]

  • Cool the solution to the desired temperature (typically -78 °C to room temperature).

  • Slowly add a 0.1 M solution of samarium(II) iodide in THF (4-6 equivalents) via syringe until a persistent deep blue or green color is observed.

  • Stir the reaction at this temperature, monitoring for the disappearance of the starting material by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the deprotected azetidine.

Visualizing the Process: Workflows and Decision Making

To further clarify the practical application of these strategies, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and a logical approach to method selection.

Deprotection_Workflow cluster_start 1. Starting Material cluster_reaction 2. Deprotection Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_product 5. Final Product Start 1-Benzenesulfonylazetidine Reaction Select & Perform Reductive Cleavage Start->Reaction Workup Quench Reaction Aqueous Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Free Azetidine Purification->Product

Caption: A generalized experimental workflow for the deprotection of 1-benzenesulfonylazetidines.

Method_Selection_Logic Start Initiate Deprotection Planning Question1 Are there acid/base labile functional groups? Start->Question1 Question2 Is the substrate sterically hindered? Question1->Question2 No Method_SmI2 Prioritize SmI2 or Photocatalytic Methods Question1->Method_SmI2 Yes Method_Harsh Avoid Harsh Methods (e.g., HBr/Phenol) Question3 Is scalability a primary concern? Question2->Question3 No Question2->Method_SmI2 Yes, consider SmI2 Method_MgMeOH Consider Mg/MeOH Question3->Method_MgMeOH Yes Method_RedAl Red-Al® may be an option Question3->Method_RedAl No

Caption: A decision-making diagram for selecting an appropriate deprotection strategy.

References

A Comparative Guide to the Structure-Activity Relationships of Novel Azetidine-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct and extensive structure-activity relationship (SAR) studies on 1-benzenesulfonylazetidine-3-carboxamide derivatives are not yet widely available in published literature, a comprehensive analysis of related chemical structures provides significant insights into their potential biological activities and avenues for further drug discovery. This guide synthesizes findings from studies on benzenesulfonamides, azetidine-containing compounds, and molecules with carboxamide functionalities to construct a predictive SAR model for this novel class of compounds. The insights from these related structures suggest that 1-benzenesulfonylazetidine-3-carboxamide derivatives could be promising candidates for a range of therapeutic targets, including antimicrobial and anti-inflammatory agents.

Hypothetical Structure-Activity Relationship (SAR)

Based on the analysis of related compounds, a hypothetical SAR for 1-benzenesulfonylazetidine-3-carboxamide derivatives can be proposed. This model highlights three key areas for chemical modification to modulate biological activity:

  • The Benzenesulfonyl Group: This moiety is a well-established pharmacophore in many drugs, notably as inhibitors of carbonic anhydrases.[1][2] The substitution pattern on the benzene ring is critical for determining isoform selectivity and binding affinity.[1] Modifications to this part of the molecule could be a key strategy for optimizing the potency and target specificity of the derivatives.

  • The Azetidine Ring: The four-membered azetidine ring is a rigid scaffold that correctly orients the substituents in three-dimensional space. It is a common feature in various biologically active compounds, including potent antibiotics (β-lactams).[3][4] Its constrained nature can lead to higher binding affinities with biological targets.

  • The Carboxamide Moiety: The carboxamide group at the 3-position of the azetidine ring is likely to be crucial for forming hydrogen bond interactions with target proteins.[5] The substituents on the amide nitrogen can be varied to explore different binding pockets and influence the pharmacokinetic properties of the molecule.

The following diagram illustrates the key components of the proposed SAR for 1-benzenesulfonylazetidine-3-carboxamide derivatives.

SAR_Components cluster_0 1-Benzenesulfonylazetidine-3-carboxamide Scaffold Scaffold Core Structure Benzenesulfonyl Benzenesulfonyl Group (Targeting Moiety) Benzenesulfonyl->Scaffold Azetidine Azetidine Ring (Rigid Scaffold) Azetidine->Scaffold Carboxamide Carboxamide Group (H-Bonding) Carboxamide->Scaffold

Key pharmacophoric features of the 1-benzenesulfonylazetidine-3-carboxamide scaffold.

Comparative Data on Related Compounds

To guide the design of new 1-benzenesulfonylazetidine-3-carboxamide derivatives, the following tables summarize the biological activities of related compounds, including benzenesulfonamides and other azetidine derivatives, against various targets.

Table 1: Antimicrobial Activity of Benzenesulfonamide and Azetidine Derivatives

Compound ClassDerivativeTarget OrganismActivity (MIC in mg/mL)Reference
Benzenesulfonamide-Carboxamide4dE. coli6.72[6][7]
Benzenesulfonamide-Carboxamide4hS. aureus6.63[6][7]
Benzenesulfonamide-Carboxamide4aP. aeruginosa6.67[6][7]
Benzenesulfonamide-Carboxamide4aS. typhi6.45[6][7]
Benzenesulfonamide-Carboxamide4fB. subtilis6.63[6][7]
Benzenesulfonamide-Carboxamide4eC. albicans6.63[6][7]
Benzenesulfonamide-Carboxamide4hC. albicans6.63[6][7]
Benzenesulfonamide-Carboxamide4eA. niger6.28[6][7]
Azetidinone-Sulfonamide4a2S. epidermidis128 µg/mL[4]
Azetidinone-Sulfonamide4a2E. faecalis256 µg/mL[4]
Azetidinone-Sulfonamide4a2P. aeruginosa128 µg/mL[4]

Table 2: Anti-inflammatory and Antioxidant Activity of Benzenesulfonamide Derivatives

Compound ClassDerivativeAssayActivityReference
Benzenesulfonamide-Carboxamide4aCarrageenan-induced rat paw edema (1h)94.69% inhibition[6][7]
Benzenesulfonamide-Carboxamide4cCarrageenan-induced rat paw edema (1h)94.69% inhibition[6][7]
Benzenesulfonamide-Carboxamide4eAntioxidant (vs. Vitamin C)IC50 0.3287 mg/mL (Vit C: 0.2090 mg/mL)[6][7]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of related azetidine and sulfonamide derivatives, which can be adapted for the study of 1-benzenesulfonylazetidine-3-carboxamide derivatives.

General Synthesis of 2-Oxo-Azetidine Derivatives[8]

A solution of substituted 2-methyl-1H-indole-3-carbohydrazide (0.01 mol) in 1:4 Dioxane (20 ml) is stirred continuously. Triethylamine (0.01 mol) is added, followed by the dropwise addition of 2-chloroacetyl chloride (0.01 mol). The mixture is stirred vigorously for 15 minutes and then refluxed for 5 hours. After cooling to room temperature, the mixture is filtered, washed with ice-cooled water, dried, and recrystallized from DMF to yield the final product.

The following diagram outlines a potential synthetic workflow for novel azetidine derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Hydrazide) Reaction1 Dissolve in Dioxane Add Triethylamine Start->Reaction1 Step 1 Reaction2 Add Chloroacetyl Chloride Reflux for 5h Reaction1->Reaction2 Step 2 Workup Cooling & Filtration Reaction2->Workup Step 3 Purification Wash with Water Recrystallize from DMF Workup->Purification Step 4 Final Final Product (Azetidine Derivative) Purification->Final Step 5

A generalized workflow for the synthesis of azetidine derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)[4]

The antibacterial activity of the synthesized compounds is evaluated using the broth micro-dilution method against a panel of Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentrations (MICs) are determined. A stock solution of each compound is prepared in DMSO. Serial dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions are added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[7]

The anti-inflammatory activity is assessed using the carrageenan-induced rat paw edema model. Animals are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds. Edema is induced by injecting carrageenan into the sub-plantar region of the rat's hind paw. The paw volume is measured at different time intervals after carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

The exploration of 1-benzenesulfonylazetidine-3-carboxamide derivatives represents a promising frontier in drug discovery. By leveraging the established SAR of benzenesulfonamides, the structural rigidity of the azetidine ring, and the hydrogen bonding capacity of the carboxamide moiety, novel compounds with potent and selective biological activities can be rationally designed. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of this exciting new class of molecules. Further investigation is warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to Confirming the Stereochemistry of 3-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of modern drug discovery and development, profoundly influencing a molecule's pharmacological and toxicological profile. For 3-substituted azetidine derivatives, a scaffold of increasing importance in medicinal chemistry, unambiguous stereochemical assignment is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). Additionally, it touches upon Vibrational Circular Dichroism (VCD) as a powerful complementary method for determining absolute configuration.

At a Glance: Comparison of Key Techniques

FeatureNMR SpectroscopyX-ray CrystallographyChiral HPLCVibrational Circular Dichroism (VCD)
Information Provided Relative stereochemistry (cis/trans), solution-state conformationAbsolute stereochemistry, solid-state conformation, bond lengths & anglesEnantiomeric purity (ee%), separation of enantiomersAbsolute configuration in solution
Sample Requirements ~1-10 mg, solubleHigh-quality single crystal~0.1-1 mg, soluble~1-10 mg, soluble, requires enantiopure sample for comparison
Throughput High (for 1D), Moderate (for 2D)Low, crystallization can be a bottleneckHighModerate
Primary Application Determination of diastereomers (cis/trans)Unambiguous determination of absolute stereochemistryQuantification of enantiomeric excess and preparative separationDetermination of absolute configuration for non-crystalline samples
Key Advantage Provides detailed structural information in solutionThe "gold standard" for absolute stereochemistryExcellent for quantitative analysis of enantiomersApplicable to a wide range of chiral molecules in solution
Limitations Indirectly determines absolute configuration (e.g., via chiral derivatizing agents)Requires a suitable single crystal, which can be difficult to obtainDoes not provide detailed structural informationRequires computational modeling for interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the relative stereochemistry of 3-substituted azetidines in solution. The key parameter for distinguishing between cis and trans diastereomers is the vicinal coupling constant (³J) between the protons at the C2 and C4 positions of the azetidine ring and the substituent at C3.

Key Quantitative Data: ³J(H,H) Coupling Constants

The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For azetidine rings, a larger coupling constant is generally observed for cis isomers compared to trans isomers.

StereoisomerTypical ³J(H,H) Range (Hz)Dihedral Angle
cis5 - 10 HzSmaller
trans2 - 5 HzLarger

Note: These values are approximate and can be influenced by the nature of the substituents and the solvent.

Experimental Protocol: 1D ¹H NMR and 2D NOESY

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified 3-substituted azetidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

  • Filter the solution into a 5 mm NMR tube.

2. 1D ¹H NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to identify the chemical shifts and multiplicities of the azetidine ring protons.

  • Carefully measure the coupling constants between the relevant protons.

3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

  • For ambiguous cases, a 2D NOESY experiment can provide definitive evidence for the relative stereochemistry.

  • Key Parameters:

    • Mixing Time (tₘ): Typically 500-800 ms for small molecules to allow for the buildup of NOE cross-peaks.[1]

    • Acquisition: Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Interpretation: The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are close in space (typically < 5 Å).[2] For a 3-substituted azetidine, a cross-peak between the substituent at C3 and a proton at C2 or C4 can confirm a cis relationship.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Dissolve Sample B Filter into NMR Tube A->B C 1D ¹H NMR B->C D 2D NOESY C->D If ambiguous E Measure ³J Coupling Constants C->E F Analyze NOE Cross-peaks D->F G Determine Relative Stereochemistry E->G F->G

NMR Workflow for Stereochemistry Determination

X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystallization:

  • This is often the most challenging step. The goal is to slowly precipitate the compound from a supersaturated solution to form well-ordered single crystals.

  • Common Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Solvent Selection: A systematic screening of different solvents and solvent mixtures is often necessary. Common solvents include ethanol, methanol, ethyl acetate, hexane, and dichloromethane.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is used to solve the phase problem and generate an initial electron density map.

  • The atomic positions are refined to best fit the experimental data, resulting in a final, high-resolution crystal structure. The Flack parameter is used to determine the absolute configuration.

XRay_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination A Purify Compound B Screen Solvents A->B C Grow Single Crystal B->C D Mount Crystal C->D E X-ray Diffraction D->E F Solve Phase Problem E->F G Refine Structure F->G H Determine Absolute Stereochemistry G->H

X-ray Crystallography Workflow

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the premier technique for determining the enantiomeric purity (enantiomeric excess, ee%) of a chiral 3-substituted azetidine and for the preparative separation of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Key Quantitative Data: Chiral HPLC Separation of Azetidine Derivatives

The selection of the appropriate chiral column and mobile phase is crucial for achieving good separation. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for screening.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)Resolution (Rs)
N-Boc-3-phenylazetidineChiralpak AD-HHexane/Isopropanol (90:10)1.0t₁ = 8.5, t₂ = 10.2> 1.5
1-benzyl-3-hydroxyazetidineChiralcel OD-HHexane/Ethanol (80:20)0.8t₁ = 12.1, t₂ = 14.5> 2.0
Ethyl 1-Boc-azetidine-3-carboxylateChiralpak IAAcetonitrile/Methanol (50:50)1.0t₁ = 6.3, t₂ = 7.8> 1.8

Data presented here is illustrative and may vary depending on the specific system and conditions.

Experimental Protocol: Chiral HPLC Method Development

1. Column Screening:

  • Select a set of 3-4 chiral columns with different selectivities (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotic-based).

  • Screen the racemic mixture of the 3-substituted azetidine on each column using a standard mobile phase (e.g., hexane/isopropanol for normal phase, or acetonitrile/methanol for polar organic mode).

2. Mobile Phase Optimization:

  • Once a column shows promising separation, optimize the mobile phase composition to improve resolution and reduce analysis time.

  • Adjust the ratio of the strong to weak solvent.

  • For basic or acidic compounds, add a small amount of an additive (e.g., diethylamine for bases, trifluoroacetic acid for acids).

3. Method Validation:

  • Once optimal conditions are found, validate the method for linearity, accuracy, precision, and robustness according to ICH guidelines.

HPLC_Workflow cluster_method_dev Method Development cluster_analysis Analysis cluster_quantification Quantification A Prepare Racemic Standard B Column Screening A->B C Mobile Phase Optimization B->C D Inject Sample C->D E Data Acquisition D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess F->G

Chiral HPLC Workflow for Enantiomeric Purity

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be determined.[3][4] This technique is particularly valuable when single crystals for X-ray analysis cannot be obtained.

Experimental Protocol: VCD for Absolute Configuration Determination

1. Experimental Spectrum Acquisition:

  • Dissolve a sufficient amount of the purified, enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃).

  • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.

2. Computational Modeling:

  • Perform a conformational search for the 3-substituted azetidine using computational chemistry software.

  • For the lowest energy conformers, calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).

3. Spectral Comparison:

  • Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the compound has the opposite absolute configuration.

VCD_Workflow cluster_experiment Experimental cluster_computation Computational cluster_assignment Assignment A Prepare Enantiopure Sample B Acquire VCD/IR Spectra A->B E Compare Experimental and Theoretical Spectra B->E C Conformational Search D Calculate Theoretical VCD Spectrum C->D D->E F Determine Absolute Configuration E->F

VCD Workflow for Absolute Configuration

Conclusion

The choice of technique for confirming the stereochemistry of 3-substituted azetidine derivatives depends on the specific question being addressed. NMR spectroscopy is indispensable for determining the relative stereochemistry of diastereomers in solution. For the unambiguous assignment of absolute stereochemistry, X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. Chiral HPLC is the method of choice for quantifying enantiomeric purity and for preparative separations. VCD offers a powerful alternative for determining absolute configuration in solution, especially when crystallization is unsuccessful. A comprehensive approach often involves the use of two or more of these techniques to provide a complete and confident stereochemical assignment.

References

A Head-to-Head Comparison of Azetidine and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a pivotal decision in drug discovery, profoundly influencing a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the most prevalent saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed to imbue molecules with desirable drug-like characteristics.[1] This guide provides an objective, data-driven comparison to assist medicinal chemists in making rational decisions between these two valuable scaffolds.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between azetidine and piperidine stem from their distinct ring sizes, which dictate their conformational flexibility, ring strain, and ultimately, their key physicochemical properties.[1] These differences have significant implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Analysis of Physicochemical Properties

PropertyAzetidinePiperidineKey Implications in Drug Design
pKa ~11.29[1]~11.22[1]While pKa values are similar, the specific molecular context can alter basicity. Higher basicity can strengthen ionic interactions with targets but may also increase off-target liability and clearance.[2]
Lipophilicity (logP) Typically lower[1]Typically higher[1]Azetidine's lower lipophilicity often leads to improved aqueous solubility, a key factor for formulation and bioavailability.[3] Piperidine's higher lipophilicity may enhance membrane permeability but can also increase non-specific binding and metabolic susceptibility.[2][4]
Aqueous Solubility Generally higherGenerally lowerThe smaller, more polar azetidine ring generally imparts greater aqueous solubility compared to the larger piperidine scaffold.[3]
Metabolic Stability Often more resistant to metabolismSusceptible to oxidationAzetidine's compact structure can sterically hinder metabolic enzymes. It is notably resistant to N-dealkylation, a common metabolic route for piperidines, which can lead to a longer half-life and increased drug exposure.[5] Piperidine rings can be susceptible to oxidation, often at positions adjacent to the nitrogen.[6][7]
Molecular Shape & Exit Vectors Rigid, constrained, unique vectorsFlexible (chair conformation), predictable vectorsThe rigid azetidine ring provides unique three-dimensional exit vectors for substituents, enabling novel interactions with target proteins.[8] Piperidine's stable chair conformation offers well-defined axial and equatorial positions for substitution.[4]

Impact on Pharmacological Activity and Binding Affinity

The choice of scaffold is critical for optimizing interactions with a biological target. The replacement of a piperidine with an azetidine, or vice versa, can significantly alter a compound's potency and selectivity.

  • Conformational Rigidity: The constrained nature of the azetidine ring can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[5] Conversely, the flexibility of the piperidine scaffold can allow a molecule to better adapt its shape to fit a binding site.[4]

  • Potency: In the development of ghrelin receptor inverse agonists, spirocyclic piperidine-azetidine compounds were synthesized to rapidly improve potency and ADMET properties.[9] Similarly, simple piperidine-based compounds have been identified as highly potent dopamine transporter (DAT) inhibitors, with binding affinities up to 33-fold more potent than cocaine.[10]

  • Target-Specific Interactions: The unique vectoral projection of substituents from the azetidine ring can enable interactions with target proteins that are not achievable with other scaffolds, potentially leading to novel compounds with improved potency and selectivity.[8] For sigma 1 receptor (S1R) ligands, the basic nitrogen moiety, present in both piperidine and piperazine, is a crucial pharmacophoric requirement for locking in the interaction with the key residue Glu172.[11]

Experimental Protocols

Objective comparison between scaffolds requires robust and standardized experimental data. The following are detailed methodologies for key comparative assays.

Metabolic Stability Assay (Liver Microsomes)

This in vitro assay assesses a compound's susceptibility to metabolism by cytochrome P450 enzymes.[2]

Methodology:

  • Prepare Incubation Mixture: In a 96-well plate or microcentrifuge tube, combine a phosphate buffer (pH 7.4), pooled human liver microsomes, and the test compound (e.g., at a final concentration of 1 µM).[6][8]

  • Pre-incubation: Pre-incubate the mixture at 37°C for several minutes.[6]

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.[2][6]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]

  • Sample Processing: Centrifuge the samples to precipitate proteins.[8]

  • Analysis: Transfer the supernatant to a new plate and quantify the remaining parent compound using LC-MS/MS.[8]

  • Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsome/ Compound Mixture C Pre-incubate at 37°C A->C B Prepare NADPH Cofactor Solution D Initiate Reaction (Add NADPH) B->D C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Cold Acetonitrile) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Lipophilicity Determination (LogP)

This protocol experimentally determines the octanol/water partition coefficient (LogP), a measure of a compound's lipophilicity.[6]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer at a physiological pH (e.g., 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the buffer.[6]

  • Compound Addition: Dissolve a known amount of the test compound in the buffered aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set time (e.g., 1-2 hours) to allow for equilibration.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]aqueous).

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.[2][12]

Methodology:

  • Prepare Reagents: Use cell membranes expressing the target receptor and a specific radioligand with a known affinity.[2]

  • Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the mixture to incubate and reach binding equilibrium.

  • Separation: Rapidly filter the mixture through filter plates to separate the bound radioligand from the unbound.

  • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.[2]

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and then convert it to the inhibition constant (Ki).

G A Target Analysis & Scaffold Hypothesis B Scaffold Selection A->B C Azetidine-Based Analogs B->C D Piperidine-Based Analogs B->D E Comparative Evaluation C->E D->E F Binding Affinity (Ki) E->F G Physicochemical Properties (LogP, pKa) E->G H Pharmacokinetics (Metabolic Stability) E->H I SAR Analysis & Lead Optimization F->I G->I H->I

Caption: Logical workflow for scaffold comparison in a drug discovery program.

Conclusion

The decision between incorporating an azetidine or a piperidine scaffold is a strategic choice driven by the specific objectives of a drug discovery program. Azetidine offers distinct advantages in its compact, rigid structure, which can lead to improved metabolic stability and novel interactions with biological targets.[5][8] Piperidine, a larger and more flexible scaffold, is a versatile and well-validated component of numerous approved drugs, though its potential for metabolism must be carefully managed.[5][6] By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make informed, data-driven decisions to optimize their lead compounds and accelerate the path to new therapeutics.

References

A Comparative Guide to Assessing the Purity of Synthesized Azetidine Compounds Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized heterocyclic compounds like azetidines is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of various HPLC methods for assessing the purity of azetidine compounds, supported by experimental data and detailed protocols.

Comparison of HPLC Methods for Azetidine Purity Analysis

The selection of an appropriate HPLC method is paramount for achieving accurate and reproducible purity assessments. The choice of stationary phase, mobile phase, and detector can significantly impact the separation efficiency and sensitivity of the analysis. Below is a comparison of common HPLC methods derived from published analytical procedures for azetidine and its derivatives.

Parameter Method 1: Reversed-Phase HPLC (RP-HPLC) Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separates molecules based on their hydrophobicity. Nonpolar stationary phase with a polar mobile phase.Separates polar compounds using a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Typical Column Discovery C18 (250 mm x 4.6 mm, 5 µm)[1], Phenominex C18 (150 x 4.6 mm, 5 µ)[2], Waters Atlantis T3 (150 mm x 4.6 mm, 3 µm)[3]Luna HILIC (250 x 4.6 mm, 5 µm, 200 Å)[4]
Mobile Phase A 0.1% Formic Acid in Water[2], 3.1g/L Ammonium Acetate in Water[1]Acetonitrile
Mobile Phase B Acetonitrile[1][2]Water with buffer (e.g., Ammonium Acetate)
Elution Mode Gradient or Isocratic[1][2]Gradient
Flow Rate 1.0 mL/minute[1][2]Typically 0.5 - 1.5 mL/minute
Detection Wavelength 210 nm[2], 217 nm[1], 214 nm[3]260 nm (for UV-active compounds)[4]
Best Suited For A wide range of azetidine derivatives with varying polarities.Highly polar azetidine compounds and those that are poorly retained in reversed-phase chromatography.
Advantages Robust, versatile, and a wide variety of columns are available.Enhanced retention of very polar analytes.
Disadvantages May provide insufficient retention for very polar azetidines.Can have longer equilibration times and may be more sensitive to the water content in the sample and mobile phase.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable results.

Method 1: Reversed-Phase HPLC (RP-HPLC) for Azacitidine and its Impurities [1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Discovery C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 3.1 g of ammonium acetate dissolved in 1000 mL of water, filtered through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile.

  • Elution: A gradient mode with a mobile phase ratio of 70:30 (v/v) of Buffer:Acetonitrile.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV detection at 217 nm.

  • Sample Preparation: Accurately weigh and dissolve 1 mg of the azetidine compound in the diluent to a final concentration of 1 ppm. The solution should be sonicated for 5 minutes to ensure complete dissolution.

  • Injection Volume: 10 µL.

Method 2: HILIC for Azetidine-2-carboxylic Acid Analysis [4]

  • Instrumentation: An HPLC system, such as the Ultimate 3000 system (Thermo Scientific), equipped with a UV detector.

  • Column: Luna HILIC (5 µm, 200 Å, 250 × 4.6 mm, Phenomenex).

  • Mobile Phase: A gradient of acetonitrile and water, with a suitable buffer if necessary to maintain pH and improve peak shape.

  • Elution: A gradient elution is typically used, starting with a high percentage of acetonitrile and gradually increasing the aqueous portion.

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is around 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The reaction mixture or sample is quenched with an equal volume of methanol. Nine microliters of this mixture are then subjected to HPLC analysis.

Workflow for Assessing Azetidine Purity

The following diagram illustrates a typical workflow for the assessment of synthesized azetidine compound purity using HPLC.

Azetidine Purity Assessment Workflow cluster_synthesis Synthesis & Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Acquisition & Analysis cluster_reporting Reporting Synthesis Synthesized Azetidine Compound Dissolution Dissolve in Suitable Solvent Synthesis->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Sample Filtration->Injection HPLC_System HPLC System with UV Detector Column Select Appropriate Column (e.g., C18 or HILIC) Mobile_Phase Prepare & Optimize Mobile Phase Elution Gradient or Isocratic Elution Injection->Elution Chromatogram Obtain Chromatogram Elution->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (% Area) Peak_Integration->Purity_Calculation Report Generate Purity Report Purity_Calculation->Report

References

Spectroscopic Confirmation of N-Benzenesulfonyl Deprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzenesulfonyl group is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions. However, the efficient and clean removal of this group, and the subsequent confirmation of its successful cleavage, are critical steps in multi-step synthetic pathways. This guide provides a comparative overview of spectroscopic methods for confirming the successful deprotection of N-benzenesulfonyl protected amines, supported by experimental data and detailed protocols.

Spectroscopic Analysis: A Comparative Overview

The successful deprotection of an N-benzenesulfonyl group results in the formation of a free amine. This transformation can be effectively monitored and confirmed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the structural changes occurring during the reaction.

Here, we present a comparative analysis of the spectroscopic data for a model compound, N-benzyl-4-methoxyaniline (the protected amine), and its deprotected counterpart, 4-methoxyaniline (the free amine).

Data Presentation: Spectroscopic Signatures of Deprotection

The following tables summarize the key spectroscopic changes observed upon the removal of the N-benzenesulfonyl group.

Table 1: ¹H NMR Spectral Data Comparison

Compound Proton Assignment Chemical Shift (δ) ppm (Protected) Chemical Shift (δ) ppm (Deprotected) Key Changes upon Deprotection
N-benzyl-4-methoxyaniline / 4-methoxyanilineAromatic protons (benzenesulfonyl)7.20-7.80 (m, 5H)AbsentDisappearance of the multiplet corresponding to the benzenesulfonyl protons.
Aromatic protons (methoxyphenyl)6.60-6.85 (m, 4H)6.62 (d, 2H), 6.75 (d, 2H)Shift and simplification of the aromatic signals of the methoxyphenyl group.
Methylene protons (-CH₂-)4.32 (s, 2H)AbsentDisappearance of the singlet for the benzylic protons.
Methoxy protons (-OCH₃)3.78 (s, 3H)3.74 (s, 3H)Minimal change in the chemical shift of the methoxy protons.
Amine proton (-NH-)Absent~3.5 (br s, 2H)Appearance of a broad singlet corresponding to the -NH₂ protons.[1][2]

Table 2: ¹³C NMR Spectral Data Comparison

Compound Carbon Assignment Chemical Shift (δ) ppm (Protected) Chemical Shift (δ) ppm (Deprotected) Key Changes upon Deprotection
N-benzyl-4-methoxyaniline / 4-methoxyanilineAromatic carbons (benzenesulfonyl)127.0-140.0AbsentDisappearance of signals corresponding to the benzenesulfonyl group.
Aromatic carbons (methoxyphenyl)114.0-153.0114.6, 115.3, 141.6, 153.0Significant upfield shift of the carbon atom previously attached to the nitrogen.
Methylene carbon (-CH₂-)49.3AbsentDisappearance of the signal for the benzylic carbon.
Methoxy carbon (-OCH₃)55.855.7Minimal change in the chemical shift of the methoxy carbon.[1][3][4][5][6][7]

Table 3: IR Spectral Data Comparison

Compound Functional Group Vibrational Frequency (cm⁻¹) (Protected) Vibrational Frequency (cm⁻¹) (Deprotected) Key Changes upon Deprotection
N-benzyl-4-methoxyaniline / 4-methoxyanilineS=O stretch (asymmetric)~1340AbsentDisappearance of the strong S=O stretching bands.
S=O stretch (symmetric)~1160AbsentDisappearance of the strong S=O stretching bands.
N-H stretchAbsent3300-3500 (two bands for primary amine)Appearance of characteristic N-H stretching bands.[8][9][10][11]
C-N stretch (aromatic)~1300~1240Shift in the C-N stretching frequency.

Table 4: Mass Spectrometry Data Comparison

Compound Molecular Ion [M]⁺ or [M+H]⁺ (m/z) Key Fragmentation Pattern Changes upon Deprotection
N-benzyl-4-methoxyaniline213.27Loss of the benzenesulfonyl group (141 g/mol ) is a key fragmentation pathway.
4-methoxyaniline123.15The molecular ion peak corresponds to the deprotected amine. The fragmentation pattern will be significantly different, lacking the characteristic loss of the benzenesulfonyl moiety.[12][13][14][15][16][17]

Experimental Protocols

This section provides detailed methodologies for a common N-benzenesulfonyl deprotection reaction and the subsequent spectroscopic analysis.

General Experimental Protocol for N-Benzenesulfonyl Deprotection using Mg/MeOH

This protocol describes a reductive cleavage method which is often effective for the deprotection of N-arylsulfonamides.

Materials:

  • N-benzenesulfonyl protected amine (1.0 eq)

  • Magnesium turnings (10.0 eq)

  • Anhydrous Methanol

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the N-benzenesulfonyl protected amine in anhydrous methanol, add magnesium turnings.

  • Stir the reaction mixture vigorously at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of celite to remove the magnesium salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure deprotected amine.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample of the starting material and the purified product by dissolving ~5-10 mg in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra and compare the chemical shifts, integration, and multiplicity of the signals before and after the reaction to confirm the removal of the benzenesulfonyl group and the appearance of the free amine.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the starting material and the purified product using a Fourier-Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Compare the spectra, looking for the disappearance of the characteristic S=O stretching bands and the appearance of N-H stretching bands.

Mass Spectrometry (MS):

  • Obtain the mass spectrum of the starting material and the purified product using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Compare the molecular ion peaks to confirm the expected mass change corresponding to the loss of the benzenesulfonyl group. Analyze the fragmentation patterns for further structural confirmation.

Alternative Deprotection Methods

While the Mg/MeOH system is effective, several other reagents can be employed for the deprotection of N-benzenesulfonyl groups. The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions.

Table 5: Comparison of Alternative N-Benzenesulfonyl Deprotection Methods

Reagent/Method Conditions Advantages Disadvantages
HBr/Phenol Acetic acid, heatStrong and often effectiveHarsh acidic conditions, not suitable for acid-labile groups
SmI₂ THF, room temperatureMild conditions, good functional group toleranceStoichiometric use of an expensive reagent
Red-Al® Toluene, refluxPowerful reducing agentCan reduce other functional groups
Electrochemical Reduction Protic medium, constant potentialMild and environmentally friendlyRequires specialized equipment
Photoredox Catalysis Visible light, photocatalystMild conditions, high functional group toleranceMay require specific photocatalysts and additives

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the chemical transformation and the general workflow for confirming the deprotection.

deprotection_reaction reactant N-Benzenesulfonyl Amine product Free Amine reactant->product reagent Deprotecting Agent (e.g., Mg/MeOH) reagent->reactant

Caption: Chemical transformation of an N-benzenesulfonyl protected amine to a free amine.

experimental_workflow start N-Benzenesulfonyl Protected Amine reaction Deprotection Reaction start->reaction workup Reaction Workup & Purification reaction->workup product Purified Product (Free Amine) workup->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis confirmation Confirmation of Successful Deprotection analysis->confirmation

Caption: General experimental workflow for N-benzenesulfonyl deprotection and confirmation.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide outlines critical safety procedures and personal protective equipment (PPE) for handling Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate. This information is compiled from safety data sheets of structurally analogous compounds and general laboratory safety practices.

Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and minimize laboratory hazards. All handling of this and similar chemical compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Hazard Identification and Personal Protective Equipment

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][5]To prevent skin contact and potential irritation.[2]
Eye and Face Protection Safety glasses with side-shields, goggles, or a face shield.[2][5]To protect against splashes that could cause serious eye irritation.[3][4]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[2]To prevent skin contact and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is required.[2]To avoid inhalation of vapors, dust, or aerosols which may cause respiratory irritation.[3][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure risk.

  • Preparation : Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[1] Verify that an eyewash station and safety shower are accessible.[7] All necessary PPE must be inspected and worn correctly.[5]

  • Handling : Avoid direct contact with the skin and eyes.[5] Prevent the formation of dust and aerosols.[5] Use only spark-proof tools and explosion-proof equipment if the compound is flammable.[8]

  • Weighing and Transferring : Conduct all weighing and transferring operations within a fume hood to control exposure to dust or vapors.

  • Spill Management : In case of a spill, evacuate the immediate area if necessary. Wearing appropriate PPE, contain the spill with an inert absorbent material.[1] Collect the contaminated material into a designated, sealed container for hazardous waste.[1]

  • First Aid :

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]

    • In case of skin contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[5][6]

    • If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Collect all waste containing this compound in a clearly labeled, sealed, and compatible container designated for "Halogenated Organic Waste" if applicable, or more generally as "Non-halogenated Chemical Waste".[1] Do not mix with incompatible waste streams.

  • Container Decontamination : Triple rinse empty containers with a suitable organic solvent (e.g., acetone or ethanol).[1] Collect the rinsate as hazardous waste.[1]

  • Final Disposal : Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Preparation - Verify fume hood function - Inspect and don PPE - Prepare spill kit B Handling - Weighing and transferring in fume hood - Maintain situational awareness A->B C Experimentation - Conduct experiment in fume hood - Monitor for any adverse reactions B->C G Emergency Response - Spill: Contain and clean - Exposure: First aid and seek medical attention B->G D Waste Collection - Segregate waste streams - Label waste containers clearly C->D C->G E Decontamination - Clean workspace - Decontaminate glassware - Doff PPE correctly D->E F Disposal - Store waste in designated area - Arrange for EHS pickup E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.